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6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine Documentation Hub

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  • Product: 6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine

Core Science & Biosynthesis

Foundational

6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine: In Vitro Mechanism of Action and Protocol Architecture

Executive Summary The pyrazolo[3,4-d]pyrimidine nucleus is widely recognized in medicinal chemistry as a "privileged scaffold" due to its profound bioisosteric resemblance to the purine ring of adenine (1[1]). Among its...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazolo[3,4-d]pyrimidine nucleus is widely recognized in medicinal chemistry as a "privileged scaffold" due to its profound bioisosteric resemblance to the purine ring of adenine (1[1]). Among its derivatives, 6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine (CAS: 1443286-78-9) serves as a critical foundational pharmacophore. While frequently utilized as a synthetic intermediate to build complex libraries, the core molecule itself exhibits intrinsic biological activity, functioning primarily as an ATP-competitive inhibitor of various eukaryotic protein kinases, including Epidermal Growth Factor Receptor (EGFR), Src family kinases, and Cyclin-Dependent Kinases (CDKs) (). This whitepaper details the in vitro molecular mechanisms of this scaffold and outlines the self-validating experimental protocols required to evaluate its pharmacodynamics.

Molecular Mechanism of Action (In Vitro)

The primary in vitro mechanism of action (MoA) is driven by the scaffold's ability to occupy the highly conserved ATP-binding pocket (hinge region) of target kinases.

  • Purine Isosterism and Hinge Binding: The nitrogen atoms of the pyrazolo[3,4-d]pyrimidine core act as critical hydrogen bond donors and acceptors, mimicking the interactions normally formed by the N1 and N6 of adenine with the kinase hinge backbone (2[2]).

  • Substituent Dynamics: The 1-ethyl group at the N1 position projects into the hydrophobic specificity pocket of the kinase, enhancing binding affinity. The 6-chloro substituent is highly electron-withdrawing, modulating the basicity of the pyrimidine nitrogens to optimize hydrogen bonding strength, while also providing a reactive site for further derivatization (3[3]).

  • Signaling Attenuation: By competitively displacing ATP, the compound locks the kinase in an inactive conformation, preventing trans-autophosphorylation. This halts downstream signal transduction cascades—such as the PI3K/AKT survival pathway and the MAPK/ERK proliferation pathway—ultimately inducing cellular senescence, oxidative stress, and apoptosis (4[4]).

MoA ATP Endogenous ATP Kinase Receptor Tyrosine Kinase (e.g., EGFR, Src) ATP->Kinase Binds Hinge Region Inhibitor 6-Chloro-1-ethyl-1H- pyrazolo[3,4-d]pyrimidine Inhibitor->Kinase Competitive Inhibition Downstream Downstream Effectors (PI3K / AKT / MAPK) Kinase->Downstream Phosphorylation Blocked Phenotype Cell Cycle Arrest & Apoptosis Downstream->Phenotype Signal Attenuation

Fig 1: ATP-competitive inhibition of kinases by pyrazolo[3,4-d]pyrimidine derivatives.

Quantitative Profiling & Pharmacodynamics

The pyrazolo[3,4-d]pyrimidine scaffold exhibits broad-spectrum kinase inhibition. The table below summarizes representative in vitro quantitative data for this class of compounds, demonstrating how the core structure modulates distinct cellular pathways.

Table 1: Representative In Vitro Kinase Inhibition Profile of Pyrazolo[3,4-d]pyrimidine Scaffolds

Target KinaseCellular PathwayRepresentative IC50 Range (µM)Primary Phenotypic Outcome
EGFR PI3K/AKT, MAPK0.05 - 4.18Inhibition of proliferation, apoptosis
Src FAK, Paxillin0.10 - 5.50Reduced cell motility, senescence
CDK2 Cell Cycle (Rb)0.20 - 8.00G1/S phase cell cycle arrest
PKN1 (Bacterial)Cell Wall Synthesis10.0 - 50.0Antimicrobial activity

Self-Validating Experimental Protocols

To rigorously evaluate the in vitro efficacy of 6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine, a self-validating experimental architecture is required. This ensures that observed phenotypic changes are explicitly linked to on-target kinase inhibition rather than off-target cytotoxicity.

Workflow P1 1. Compound Preparation P2 2. Cell-Free Kinase Assay P1->P2 P3 3. Target Engagement (WB) P2->P3 P4 4. Phenotypic Validation P3->P4

Fig 2: Self-validating in vitro experimental workflow for kinase inhibitors.

Protocol A: Cell-Free ATP-Competitive Kinase Assay
  • Causality & Self-Validation: We utilize a luminescence-based assay (e.g., Kinase-Glo) because it quantifies residual ATP. A decrease in kinase activity results in higher residual ATP, producing a stronger luminescent signal. To self-validate, a kinase-dead mutant (e.g., Bcr-Abl T315I) must be run in parallel. If the compound inhibits the mutant equally, the mechanism is non-specific or assay-interfering (e.g., the compound is acting as a luciferase inhibitor).

  • Methodology:

    • Reconstitute the recombinant target kinase (e.g., EGFR) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA).

    • Dispense the pyrazolo[3,4-d]pyrimidine derivative in a 10-point serial dilution (ranging from 10 µM to 0.1 nM) into a 384-well plate.

    • Initiate the reaction by adding a standardized concentration of ATP (at the Km​ for the specific kinase) and the specific peptide substrate.

    • Incubate at 25°C for 60 minutes.

    • Add Kinase-Glo reagent to halt the reaction and measure luminescence. Calculate the IC50 using non-linear regression.

Protocol B: Cellular Target Engagement (Western Blotting)
  • Causality & Self-Validation: Cell-free potency does not guarantee cellular efficacy due to membrane permeability limits and intense intracellular ATP competition (intracellular ATP is ~1-5 mM). Western blotting for phosphorylated targets (e.g., p-EGFR Tyr1068) confirms target engagement inside the living cell. Probing for total EGFR serves as the internal self-validating control to prove the compound inhibits phosphorylation rather than degrading the protein itself.

  • Methodology:

    • Culture target cancer cells (e.g., A549 or MCF-7) to 70% confluence.

    • Treat cells with the compound at 0.5x, 1x, and 5x the cell-free IC50 for 4 hours.

    • Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Resolve proteins via SDS-PAGE and transfer to a PVDF membrane.

    • Probe with primary antibodies against p-EGFR and total EGFR. Normalize signal intensity to a housekeeping protein (e.g., GAPDH).

Protocol C: Phenotypic Validation (Cell Viability & Apoptosis)
  • Causality & Self-Validation: To link kinase inhibition to functional outcomes, cell viability is assessed. Using Annexin V/PI flow cytometry differentiates between targeted apoptosis (expected from specific kinase inhibition) and rapid necrosis (indicative of non-specific, off-target toxicity).

  • Methodology:

    • Seed cells in 96-well plates and treat with the compound for 72 hours.

    • Assess general viability using an MTT or CellTiter-Glo assay.

    • For apoptotic profiling, harvest cells, wash with cold PBS, and stain with Annexin V-FITC and Propidium Iodide (PI).

    • Analyze via flow cytometry to quantify early apoptotic (Annexin V+/PI-) versus late apoptotic/necrotic (Annexin V+/PI+) populations.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment Source: RSC Publishing URL
  • The Diverse Biological Activities of Pyrazolo[3,4-d]pyrimidines: A Technical Guide for Drug Discovery Professionals Source: Benchchem URL
  • Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms Source: Arabian Journal of Chemistry URL
  • Synthesis and Antibacterial Evaluation of New Pyrazolo[3,4-d]pyrimidines Kinase Inhibitors Source: MDPI URL
  • Source: PMC (NIH)

Sources

Exploratory

Chemical structure and properties of 6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine

An In-Depth Technical Guide to 6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine: A Core Scaffold in Modern Drug Discovery Introduction: The Significance of the Pyrazolo[3,4-d]pyrimidine Scaffold The pyrazolo[3,4-d]pyrimidin...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine: A Core Scaffold in Modern Drug Discovery

Introduction: The Significance of the Pyrazolo[3,4-d]pyrimidine Scaffold

The pyrazolo[3,4-d]pyrimidine nucleus is a fused heterocyclic system that holds a privileged position in medicinal chemistry.[1] Its structure is a bioisosteric analog of adenine, a fundamental component of DNA, RNA, and adenosine triphosphate (ATP).[2][3] This structural mimicry allows pyrazolo[3,4-d]pyrimidine derivatives to function as competitive inhibitors for a vast array of enzymes, particularly protein kinases, by binding to their ATP-binding sites.[3][4] This has led to their extensive investigation and development as therapeutic agents for a wide range of diseases, including cancer, inflammation, and infections.[1][5]

Within this important class of compounds, 6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine serves as a crucial intermediate and a versatile building block. The ethyl group at the N-1 position provides a key point for modulating solubility and steric interactions within target binding pockets, while the reactive chloro group at the C-6 position offers a convenient handle for introducing further chemical diversity through nucleophilic substitution reactions.[6] This guide provides a detailed examination of its chemical structure, properties, synthesis, reactivity, and applications for researchers and scientists in the field of drug development.

Chemical Structure and Physicochemical Properties

6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine is a substituted purine analog characterized by a pyrazole ring fused to a pyrimidine ring, with an ethyl group at the N-1 position of the pyrazole and a chlorine atom at the C-6 position of the pyrimidine.

  • IUPAC Name: 6-chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine

  • CAS Number: 1443286-78-9

  • Molecular Formula: C₇H₇ClN₄

  • SMILES: CCN1N=CC2=CN=C(Cl)N=C21

A summary of its key physicochemical properties is presented below. Data for the parent compound, 6-Chloro-1H-pyrazolo[3,4-d]pyrimidine, is included for comparison where specific data for the ethyl derivative is not available.

PropertyValueReference
Molecular Weight 182.61 g/mol
Appearance Expected to be a solid (Yellow solid for the parent compound)[7]
Melting Point >100°C (decomposes) (for the parent compound)[8][9]
Solubility DMSO (Slightly), Ethyl Acetate (Slightly) (for the parent compound)[8]
Density 1.84±0.1 g/cm³ (Predicted for the parent compound)[8]

Synthesis and Mechanistic Rationale

The synthesis of 6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine typically follows a multi-step pathway common for this class of heterocycles, starting from an appropriately substituted pyrazole precursor. The general strategy involves the construction of the pyrazole ring, followed by the annulation of the pyrimidine ring, and finally, chlorination.

Synthetic Workflow Diagram

Synthesis_Workflow A Ethyl Cyanoacetate + Triethyl Orthoformate B Ethyl (ethoxymethylene)cyanoacetate A->B Heat D Ethyl 5-amino-1-ethyl-1H-pyrazole-4-carboxylate B->D Reaction C Ethylhydrazine C->D Cyclization F 1-Ethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one D->F Ring Closure E Formamide E->F Reflux H 6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine (Target) F->H Chlorination G Phosphorus Oxychloride (POCl₃) G->H

Caption: A representative synthetic pathway for 6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine.

Detailed Experimental Protocol (Representative)
  • Step 1: Synthesis of Ethyl 5-amino-1-ethyl-1H-pyrazole-4-carboxylate.

    • Rationale: This initial step constructs the core ethyl-substituted pyrazole ring. The reaction of ethyl (ethoxymethylene)cyanoacetate with ethylhydrazine provides the desired 5-aminopyrazole structure through a cyclization reaction.[2]

    • Procedure: Ethyl (ethoxymethylene)cyanoacetate is reacted with ethylhydrazine in a suitable solvent like ethanol. The reaction mixture is typically heated under reflux to drive the condensation and cyclization to completion. After cooling, the product is isolated by filtration or extraction.

  • Step 2: Synthesis of 1-Ethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one.

    • Rationale: This step involves the annulation of the pyrimidine ring onto the pyrazole core. Heating the aminopyrazole carboxylate with formamide serves as a source of the additional carbon and nitrogen atoms needed to form the pyrimidinone ring system.[2]

    • Procedure: Ethyl 5-amino-1-ethyl-1H-pyrazole-4-carboxylate is heated at reflux in an excess of formamide. The high temperature facilitates the cyclization to form the pyrazolo[3,4-d]pyrimidin-4-one. The product often precipitates upon cooling and can be collected by filtration.

  • Step 3: Synthesis of 6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine.

    • Rationale: The final step is the chlorination of the pyrimidinone. Phosphorus oxychloride (POCl₃) is a standard and highly effective reagent for converting the hydroxyl group (in its tautomeric amide form) of the pyrimidinone into a chloro group.[2][10] This conversion is crucial as it installs the reactive handle for subsequent derivatization.

    • Procedure: 1-Ethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is treated with an excess of phosphorus oxychloride, often with a catalytic amount of a tertiary amine like N,N-dimethylaniline, and heated under reflux. After the reaction is complete, the excess POCl₃ is carefully quenched, and the product is isolated by extraction and purified, typically by chromatography.

Reactivity and Applications in Drug Discovery

The primary utility of 6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine stems from the reactivity of the C-6 chlorine atom. This position is electron-deficient, making the chlorine an excellent leaving group for nucleophilic aromatic substitution (SₙAr) reactions. This allows for the facile introduction of a wide variety of nucleophiles, including amines, thiols, and alcohols, enabling the rapid generation of diverse compound libraries for screening against biological targets.[6]

Role as a Kinase Inhibitor Scaffold

The pyrazolo[3,4-d]pyrimidine core is a cornerstone in the design of kinase inhibitors.[3][11] Its structural similarity to adenine allows it to form key hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket, a critical interaction for potent inhibition.[3] By modifying the substituents at the C-6 position (and other positions), researchers can achieve selectivity and potency for specific kinases. Derivatives have shown significant activity against various cancer-related kinases, including:

  • Epidermal Growth Factor Receptor (EGFR)[3][11]

  • Vascular Endothelial Growth Factor Receptor (VEGFR)[3][12]

  • Cyclin-Dependent Kinase 2 (CDK2)[4]

  • Breast Tumor Kinase (BRK/PTK6)[13]

Pharmacophore Model and Derivatization Strategy

Pharmacophore_Model cluster_0 Kinase ATP-Binding Pocket cluster_1 6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine Scaffold Hinge Hinge Region (e.g., Leu83 in CDK2) Gatekeeper Gatekeeper Residue Hydrophobic Hydrophobic Pocket Scaffold Pyrazolo[3,4-d]pyrimidine Core (Adenine Mimic) Scaffold->Hinge H-Bonding Derivative Final Kinase Inhibitor Scaffold->Derivative Core Structure Ethyl N-1 Ethyl Group Ethyl->Hydrophobic Van der Waals Chloro C-6 Chloro (Reactive Site) Nucleophile Nucleophile (R-NH₂, R-SH, etc.) Chloro->Nucleophile SNAr Reaction Nucleophile->Derivative Forms R-Group

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Foundational

Pharmacokinetics and ADME Optimization of 6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine Derivatives: A Technical Guide

Executive Summary The pyrazolo[3,4-d]pyrimidine scaffold is a privileged, purine-isosteric pharmacophore widely utilized in the development of ATP-competitive kinase inhibitors targeting EGFR, VEGFR-2, c-Src, Abl, and CD...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged, purine-isosteric pharmacophore widely utilized in the development of ATP-competitive kinase inhibitors targeting EGFR, VEGFR-2, c-Src, Abl, and CDK2[1][2]. The specific building block 6-chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine serves as a critical intermediate, enabling sequential nucleophilic aromatic substitution (SNAr) to generate vast libraries of biologically active derivatives. However, the translation of these potent in vitro inhibitors into clinical candidates is frequently bottlenecked by suboptimal pharmacokinetic (PK) properties—specifically, poor aqueous solubility and rapid cytochrome P450 (CYP)-mediated metabolism[3][4].

This whitepaper provides an in-depth mechanistic analysis of the absorption, distribution, metabolism, and excretion (ADME) profiles of pyrazolo[3,4-d]pyrimidine derivatives, detailing self-validating experimental protocols and formulation strategies designed to overcome these translational hurdles.

Structural Pharmacology & Scaffold Causality

The architectural similarity between pyrazolo[3,4-d]pyrimidines and the adenine ring of ATP allows these molecules to dock efficiently into the highly conserved hinge region of tyrosine and serine/threonine kinases.

The choice of 6-chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine as a synthetic starting point is driven by chemical reactivity and biological tuning:

  • C6-Chloro Group: Acts as an excellent leaving group for SNAr reactions, allowing the introduction of diverse pharmacophores (e.g., hydrazones, anilines, or oxadiazoles) to probe the solvent-exposed regions of the kinase active site[1].

  • N1-Ethyl Group: Provides essential hydrophobic contacts within the hydrophobic pocket adjacent to the ATP hinge region, enhancing binding affinity while influencing the lipophilicity (LogP) of the final drug candidate.

While these structural features maximize pharmacodynamic (PD) efficacy, they inherently complicate the pharmacokinetic profile by increasing crystal lattice energy (reducing solubility) and introducing metabolic "soft spots."

Core Pharmacokinetic Profile (ADME)

Absorption and the "Brick-Dust" Dilemma

Pyrazolo[3,4-d]pyrimidine derivatives are classically characterized by high melting points and high lipophilicity, leading to a "brick-dust" solubility profile (<10 µg/mL in aqueous media)[3][5]. This poor thermodynamic solubility severely limits gastrointestinal absorption and oral bioavailability. Consequently, formulation interventions such as liposomal encapsulation or prodrug derivatization are mandatory for in vivo efficacy[6].

Distribution and Membrane Permeability

Despite poor solubility, the lipophilic nature of the N1-alkylated scaffold grants excellent membrane permeability. In vitro Parallel Artificial Membrane Permeability Assay (PAMPA) and Caco-2 studies confirm that these derivatives easily cross phospholipid bilayers. Crucially, specific derivatives have demonstrated the ability to cross the blood-brain barrier (BBB), making them highly viable candidates for the treatment of Glioblastoma Multiforme (GBM)[7].

CYP-Dependent Metabolism: Oxidative Dechlorination

The metabolic clearance of pyrazolo[3,4-d]pyrimidines is predominantly driven by the Cytochrome P450 3A (CYP3A) family. If the halogen at the C6 position is retained or substituted with specific vulnerable moieties, the primary metabolic pathway is oxidative dechlorination [4].

Mechanistically, the electron-deficient pyrimidine ring positions the C6 carbon favorably within the CYP3A4 active site. The enzyme catalyzes the insertion of oxygen, forming an unstable halohydrin intermediate that spontaneously eliminates HCl to yield a stable oxo-metabolite (lactam).

  • Major Pathway: Dehalogenation/Oxidation accounts for ~87% of the metabolic clearance in Human Liver Microsomes (HLM)[4].

  • Minor Pathway: N-dealkylation (loss of the N1-ethyl or N1-alkyl group) accounts for ~12% of the clearance[4].

  • Enzyme Kinetics: The affinity ( Km​ ) of CYP3A4 for these scaffolds is highly consistent across Rat Liver Microsomes (RLM) and HLM, typically ranging from 21.8 µM to 48.7 µM[4].

Metabolism Parent Pyrazolo[3,4-d]pyrimidine Derivative CYP CYP3A4 Enzyme (Liver Microsomes) Parent->CYP Substrate binding Met1 Oxo-Metabolite (Oxidative Dechlorination) CYP->Met1 Major Pathway (87%) Met2 N-dealkylated Metabolite (Loss of N1-Alkyl) CYP->Met2 Minor Pathway (12%)

CYP3A4-mediated metabolic pathways of pyrazolo[3,4-d]pyrimidine derivatives.

Excretion and Efflux Transporter Interactions

Efflux pumps, particularly the Breast Cancer Resistance Protein (BCRP/ABCG2), actively extrude many kinase inhibitors, leading to multidrug resistance. Interestingly, certain pyrazolo[3,4-d]pyrimidine derivatives (e.g., SCO-201) have been engineered not as substrates, but as potent, selective inhibitors of BCRP, effectively reversing multidrug resistance without inducing or inhibiting CYP enzymes[8].

Strategic PK Optimization Workflows

To rescue the clinical viability of highly potent but insoluble pyrazolo[3,4-d]pyrimidines, researchers employ two primary strategies:

  • Nanosystem Drug Delivery: Encapsulation within 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) liposomes or albumin nanoparticles shields the hydrophobic core of the drug, drastically improving apparent aqueous solubility and extending circulation half-life[3].

  • Prodrug Derivatization: The strategic addition of enzymatically cleavable, hydrophilic moieties (e.g., amino acid esters or phosphate groups) to solvent-exposed regions of the scaffold. This one-pot, two-step synthesis yields prodrugs that readily dissolve in aqueous media and rapidly hydrolyze in murine/human serum to release the active kinase inhibitor[5][6].

Protocol A Compound Synthesis (6-Chloro Scaffold) B In Vitro ADME (HLM/RLM Stability) A->B C Permeability (PAMPA / BBB) B->C D Formulation (Liposomes/Prodrugs) C->D E In Vivo PK (Xenograft Models) D->E

Sequential ADME optimization workflow for kinase inhibitor candidates.

Quantitative ADME Summary
PK/ADME PropertyTypical Parameter / ObservationStrategic Optimization Approach
Aqueous Solubility < 10 µg/mL (Suboptimal)Liposomal encapsulation; Cleavable prodrugs[3][6]
Metabolic Stability Km​ ~ 21.8 µM in HLMIsosteric replacement of vulnerable halogens
Primary Clearance CYP3A4-mediated oxidationCo-administration with CYP3A4 modulators (if needed)
Permeability High (BBB penetrant)Maintain LogP between 2.5 and 3.5[7]
Efflux Interaction ABCG2/BCRP modulationStructural tuning to inhibit rather than act as a substrate[8]

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocol outlines a self-validating system for determining the metabolic stability of new pyrazolo[3,4-d]pyrimidine derivatives.

Protocol: CYP-Dependent Microsomal Stability Assay (HLM/RLM)

Objective: To quantify the intrinsic clearance ( CLint​ ) and identify oxidative dechlorination metabolites.

Step 1: Reagent Preparation

  • Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Thaw Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) on ice. Dilute to a working protein concentration of 0.5 mg/mL in the phosphate buffer.

  • Prepare the NADPH regenerating system: 1.3 mM NADP⁺, 3.3 mM glucose-6-phosphate, and 0.4 U/mL glucose-6-phosphate dehydrogenase.

Step 2: Reaction Initiation & Causality Controls

  • Test Compound: Spike the pyrazolo[3,4-d]pyrimidine derivative (final concentration 1 µM, ensuring organic solvent < 0.5% v/v to prevent CYP denaturation).

  • Positive Control: Use Testosterone (a known CYP3A4 substrate) to validate enzyme viability.

  • Negative Control: Run a parallel incubation lacking the NADPH regenerating system to differentiate CYP-mediated metabolism from chemical instability or non-CYP enzymatic hydrolysis.

  • Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system.

Step 3: Quenching and Extraction

  • At predetermined time points (0, 5, 15, 30, 45, and 60 minutes), extract 50 µL aliquots from the reaction mixture.

  • Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled analog or structurally similar internal standard). The sudden drop in dielectric constant and temperature precipitates the microsomal proteins, halting all enzymatic activity.

Step 4: LC-MS/MS Analysis

  • Centrifuge the quenched samples at 14,000 rpm for 10 minutes at 4°C.

  • Analyze the supernatant via LC-MS/MS (Multiple Reaction Monitoring mode).

  • Data Interpretation: Plot the natural log of the remaining parent compound area ratio versus time. The slope of the linear regression represents the elimination rate constant ( k ). Calculate intrinsic clearance using the formula: CLint​=(k×V)/P , where V is the incubation volume and P is the mass of microsomal protein.

References

  • Improvement of pyrazolo[3,4-d]pyrimidines pharmacokinetic properties: nanosystem approaches for drug delivery. PubMed Central (PMC). Available at:[Link]

  • Pharmacophore-linked pyrazolo[3,4-d]pyrimidines as EGFR-TK inhibitors: Synthesis, anticancer evaluation, pharmacokinetics, and in silico mechanistic studies. PubMed. Available at:[Link]

  • Biological Evaluation and In Vitro Characterization of ADME Profile of In-House Pyrazolo[3,4-d]pyrimidines as Dual Tyrosine Kinase Inhibitors Active against Glioblastoma Multiforme. MDPI. Available at:[Link]

  • Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. PubMed Central (PMC). Available at:[Link]

  • Prodrugs of Pyrazolo[3,4-d]pyrimidines: From Library Synthesis to Evaluation as Potential Anticancer Agents in an Orthotopic Glioblastoma Model. PubMed. Available at:[Link]

  • CYP-dependent metabolism of antitumor pyrazolo[3,4-d]pyrimidine derivatives is characterized by an oxidative dechlorination reaction. PubMed. Available at:[Link]

  • The Pyrazolo[3,4-d]pyrimidine Derivative, SCO-201, Reverses Multidrug Resistance Mediated by ABCG2/BCRP. PubMed. Available at: [Link]

  • Pyrazolo[3,4-d]pyrimidine derivatives as VEGFR-2 and EGFRT790M dual inhibitors: design, docking, ADMET, synthesis and anticancer evaluations. PubMed Central (PMC). Available at:[Link]

Sources

Exploratory

Molecular weight and solubility profile of 6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine

An In-Depth Technical Guide to the Physicochemical Properties of 6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine: Molecular Weight and Solubility Profile Introduction 6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine belongs t...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physicochemical Properties of 6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine: Molecular Weight and Solubility Profile

Introduction

6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine belongs to the pyrazolo[3,4-d]pyrimidine class of heterocyclic compounds. This scaffold is a structural analog of purines and is of significant interest to the fields of medicinal chemistry and drug discovery due to the diverse biological activities exhibited by its derivatives, including roles as kinase inhibitors and antagonists for adenosine receptors.[1][2][3] An accurate understanding of the fundamental physicochemical properties of this molecule, specifically its molecular weight and solubility profile, is a critical prerequisite for any research and development endeavor. These parameters directly influence compound handling, formulation, dose preparation for biological assays, and ultimately, its potential bioavailability and therapeutic efficacy.

This technical guide provides a detailed overview of the molecular weight of 6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine and offers a comprehensive, field-proven protocol for the experimental determination of its solubility profile. The methodologies described herein are designed for researchers, scientists, and drug development professionals, emphasizing the rationale behind experimental choices to ensure robust and reproducible results.

Part 1: Core Physicochemical Properties

The foundational physicochemical properties of 6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine are summarized below. Accurate molecular weight is essential for all stoichiometric calculations, including the preparation of solutions of known molarity and the interpretation of mass spectrometry data.

PropertyValueSource
IUPAC Name 6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine-
CAS Number 1443286-78-9
Molecular Formula C₇H₇ClN₄
Molecular Weight 182.61 g/mol

Part 2: Solubility Profile: Theoretical and Practical Considerations

General Solubility of the Pyrazolo[3,4-d]pyrimidine Scaffold

As a class of compounds, pyrazolo[3,4-d]pyrimidine derivatives frequently exhibit favorable solubility in polar aprotic organic solvents such as dimethyl sulfoxide (DMSO), but demonstrate limited aqueous solubility.[4] This poor water solubility can present significant challenges for both in vitro and in vivo studies, as it can negatively impact bioavailability and lead to compound precipitation in aqueous assay media.[4] For instance, a related compound, 6-Chloro-1H-pyrazolo[3,4-d]pyrimidine, is described as having only slight solubility in DMSO and ethyl acetate.[5]

The Challenge of Aqueous Dilution from DMSO Stocks

A common and critical experimental hurdle encountered with poorly water-soluble compounds is their tendency to precipitate when a concentrated DMSO stock solution is diluted into an aqueous buffer (e.g., PBS, cell culture media).[6] While the compound may be fully dissolved in 100% DMSO, the drastic change in solvent polarity upon aqueous dilution can cause the compound to crash out of solution, leading to inaccurate and unreliable results in biological assays. Therefore, experimentally determining the kinetic solubility in the final assay buffer is a non-negotiable step in preclinical drug discovery.

Part 3: Experimental Protocol for Determining Kinetic Solubility

The following protocol details a robust method for determining the kinetic solubility of 6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine. This assay measures the concentration of a compound in solution after it has been introduced from a DMSO stock and allowed to equilibrate for a defined period, which closely mimics the preparation of samples for biological screening.

Objective

To determine the kinetic solubility of 6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine in various pharmaceutically relevant aqueous and organic solvents.

Rationale for Solvent Selection
  • Dimethyl Sulfoxide (DMSO): Used to create a high-concentration primary stock solution, as most organic molecules exhibit high solubility in this polar aprotic solvent.

  • Ethanol: A common, more biocompatible organic co-solvent used in formulations.

  • Phosphate-Buffered Saline (PBS), pH 7.4: An isotonic buffer that simulates physiological pH, critical for predicting behavior in biological systems.

  • Deionized Water: Provides a baseline for aqueous solubility without the influence of salts.

Step-by-Step Methodology
  • Preparation of Primary Stock Solution:

    • Accurately weigh approximately 5 mg of 6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine.

    • Dissolve the compound in 100% DMSO to create a 10 mM stock solution. For a molecular weight of 182.61 g/mol , this corresponds to dissolving 1.826 mg into 1 mL of DMSO.

    • Ensure complete dissolution using a vortex mixer. This solution serves as the primary stock.

  • Sample Preparation in a 96-Well Plate:

    • Dispense 198 µL of each test solvent (PBS pH 7.4, Deionized Water, Ethanol) into designated wells of a 96-well plate.

    • Add 2 µL of the 10 mM DMSO stock solution to each well. This creates a 1:100 dilution, resulting in a final theoretical concentration of 100 µM with a final DMSO concentration of 1%.

    • Prepare a blank for each solvent by adding 2 µL of 100% DMSO to 198 µL of the respective solvent.

  • Equilibration:

    • Seal the 96-well plate to prevent evaporation.

    • Incubate the plate at room temperature (approx. 25°C) for 2 hours on a plate shaker. This period allows for the precipitation of any compound that is insoluble at the target concentration.

  • Separation of Undissolved Compound:

    • Centrifuge the plate at a high speed (e.g., 3000 x g) for 20 minutes to pellet any precipitated solid.

    • Crucial Step: Carefully transfer 100 µL of the supernatant from each well to a new 96-well analysis plate, being extremely careful not to disturb the pellet.

  • Quantification via HPLC-UV or UV-Vis Spectroscopy:

    • Prepare a calibration curve using the 10 mM DMSO stock solution, diluted in a 50:50 mixture of acetonitrile and water to known concentrations (e.g., 100 µM, 50 µM, 25 µM, 10 µM, 5 µM).

    • Analyze the samples from the supernatant plate using a validated analytical method (e.g., HPLC-UV). The concentration of the dissolved compound is determined by comparing its peak area (for HPLC) or absorbance (for UV-Vis) to the calibration curve.

    • The resulting concentration is the measured kinetic solubility in that specific solvent system.

Part 4: Visualization of Experimental Workflow

The following diagram illustrates the key steps in the kinetic solubility determination workflow.

G cluster_prep Phase 1: Preparation cluster_process Phase 2: Processing cluster_analysis Phase 3: Analysis stock 1. Prepare 10 mM Stock in 100% DMSO plate 2. Dispense Solvents (PBS, Water, EtOH) stock->plate add_cmpd 3. Add 2µL Stock to Solvents (Final: 100µM, 1% DMSO) plate->add_cmpd incubate 4. Equilibrate (2h, Room Temp Shaking) add_cmpd->incubate centrifuge 5. Centrifuge to Pellet Undissolved Compound incubate->centrifuge transfer 6. Transfer Supernatant to Analysis Plate centrifuge->transfer hplc 8. Analyze Samples (HPLC-UV or UV-Vis) transfer->hplc cal_curve 7. Prepare Calibration Curve cal_curve->hplc result 9. Calculate Solubility (µM) hplc->result

Caption: Workflow for Kinetic Solubility Determination.

Part 5: Strategies for Solubility Enhancement

For pyrazolo[3,4-d]pyrimidine derivatives that exhibit poor aqueous solubility, several formulation strategies can be employed to improve their apparent solubility and bioavailability. One of the most promising methods is the creation of an amorphous solid dispersion, where the drug is molecularly dispersed within a hydrophilic polymer matrix.[4] This approach can prevent the drug from crystallizing, thereby enhancing its dissolution rate and apparent solubility in aqueous media.[4][7] Advanced techniques, such as using miniaturized printing technology for high-throughput screening of drug-polymer compatibility, can accelerate the identification of optimal formulations.[4]

Conclusion

References

  • ChemBK. 6-Chloro-1H-pyrazolo[3,4-d]pyrimidine - ChemBK. [Link]

  • AiFChem, an Xtalpi Company. 6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine 97% | AiFChem, an Xtalpi Company | BuyChemJapan. [Link]

  • Sanna, M., et al. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC. [Link]

  • Raval, D. K., et al. Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. [Link]

  • MDPI. Design, Synthesis and Biological Evaluation of Novel Pleuromutilin Derivatives Containing 6-Chloro-1-R-1H-pyrazolo[3,4-d]pyrimidine-4-amino Side Chain. [Link]

  • Rashad, A. E., et al. The chemistry of pyrazolopyrimidines and their applications. [Link]

  • ResearchGate. (PDF) Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays. [Link]

  • ResearchGate. What are the solvents for antifungal sensitivity testing of poorly water soluble drugs?. [Link]

Sources

Foundational

Crystal structure analysis of 6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine

An In-Depth Technical Guide to the Crystal Structure Analysis of 6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine A Senior Application Scientist's Guide for Researchers and Drug Development Professionals This guide provides...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Crystal Structure Analysis of 6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive walkthrough of the elucidation of the solid-state structure of 6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine, a key heterocyclic intermediate in medicinal chemistry. We will move beyond a simple recitation of methods to explore the causality behind experimental choices, ensuring a robust and reproducible structural determination.

The pyrazolo[3,4-d]pyrimidine core is recognized as a "privileged scaffold" in drug discovery. Its structure mimics the native purine ring system, allowing it to function as a versatile ATP-competitive inhibitor for a wide range of protein kinases. Modifications at the 1, 4, and 6-positions of this scaffold have led to the development of potent inhibitors for targets such as tyrosine kinases, cyclin-dependent kinases (CDKs), and phosphodiesterase (PDE).

The title compound, 6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine, serves as a crucial building block for creating libraries of potential kinase inhibitors. The chlorine atom at the 6-position is an excellent leaving group, readily displaced by nucleophiles to introduce diverse functionalities. Understanding its precise three-dimensional structure is not merely an academic exercise; it provides critical insights into its reactivity, stability, and the steric and electronic properties that will influence the design of next-generation therapeutics. This guide outlines the complete workflow, from synthesis and characterization to the definitive analysis of its crystal structure.

Synthesis and Verification of Starting Material

A prerequisite for any crystallographic study is the synthesis and rigorous purification of the target compound. Impurities can significantly hinder crystallization and lead to ambiguous results.

Experimental Protocol: Synthesis

A common and effective route to synthesize 6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine involves the chlorination of the corresponding pyrazolo[3,4-d]pyrimidin-6-one precursor.

Step-by-Step Protocol:

  • Preparation: To a stirred suspension of 1-ethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one in a suitable flask, add phosphorus oxychloride (POCl₃) (approximately 5-10 molar equivalents).

  • Reaction: Heat the mixture to reflux (typically around 110-120 °C) and maintain for 4-6 hours. The reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment, as POCl₃ is highly corrosive and reactive.

  • Quenching: After cooling to room temperature, the excess POCl₃ is carefully quenched by slowly pouring the reaction mixture onto crushed ice with vigorous stirring. This is a highly exothermic step and must be performed with caution.

  • Neutralization & Extraction: The acidic aqueous solution is neutralized to a pH of ~7-8 using a base such as sodium bicarbonate or ammonium hydroxide. The resulting precipitate is then collected by filtration or extracted with an organic solvent like dichloromethane or ethyl acetate.

  • Purification: The crude product is purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure compound as a white or off-white solid.

Verification of Purity and Identity

Before attempting crystallization, the identity and purity of the synthesized batch must be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra confirm the molecular structure. The ¹H NMR should show characteristic signals for the ethyl group (a triplet and a quartet) and two distinct singlets for the protons on the pyrazole and pyrimidine rings.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass-to-charge ratio that corresponds to the compound's molecular formula (C₇H₇ClN₄).

The Art of Crystallization: From Powder to Single Crystal

Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step. The goal is to encourage the slow, ordered arrangement of molecules from a supersaturated solution.

Experimental Protocol: Slow Evaporation Method

Slow evaporation is a reliable technique for growing high-quality crystals of small organic molecules. The choice of solvent is critical; the compound should be sparingly soluble at room temperature.

Step-by-Step Protocol:

  • Solvent Screening: Test the solubility of the compound in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane). A good starting point is a solvent system where the compound dissolves upon gentle heating but is less soluble at ambient temperature.

  • Solution Preparation: Dissolve approximately 10-20 mg of the purified compound in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol/ethyl acetate) in a small, clean vial.

  • Crystal Growth: Cover the vial with a cap or parafilm containing a few pinholes. This allows the solvent to evaporate slowly over several days to weeks at a constant temperature.

  • Harvesting: Once well-formed, block-like or needle-like crystals of sufficient size (~0.1-0.3 mm) are observed, they should be carefully harvested using a nylon loop for immediate analysis.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive method for determining the precise arrangement of atoms in a crystalline solid.

Workflow for Structural Elucidation

The process follows a well-defined path from data collection to the final refined structure. This workflow ensures the integrity and accuracy of the final model.

G cluster_exp Experimental Phase cluster_proc Computational Phase A Crystal Mounting B Data Collection (Diffractometer) A->B Mount on goniometer C Data Reduction (Integration & Scaling) B->C Raw diffraction images D Structure Solution (Direct Methods/Patterson) C->D E Structure Refinement (Least-Squares Fitting) D->E E->E F Final Validation & CIF (CheckCIF) E->F

Caption: Workflow for Single-Crystal X-ray Structure Determination.

Experimental Protocol: Data Collection and Refinement
  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head. The analysis is typically performed at a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and potential crystal damage.

  • Data Collection: The mounted crystal is exposed to a monochromatic X-ray beam (commonly Mo Kα, λ = 0.71073 Å, or Cu Kα, λ = 1.54184 Å). A series of diffraction images are collected as the crystal is rotated.

  • Data Reduction: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for factors like polarization and absorption.

  • Structure Solution: The phase problem is solved using direct methods or Patterson functions, which generates an initial electron density map revealing the positions of most non-hydrogen atoms.

  • Structure Refinement: The initial atomic model is refined using a full-matrix least-squares method. This iterative process adjusts atomic positions, and thermal parameters to achieve the best possible fit between the calculated and observed diffraction data. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Analysis of the Crystal Structure

The refined crystallographic model provides a wealth of information.

Crystallographic Data Summary

The key parameters defining the crystal structure are summarized below.

ParameterValue
Chemical FormulaC₇H₇ClN₄
Formula Weight182.61 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)Value to be obtained from specific study
b (Å)Value to be obtained from specific study
c (Å)Value to be obtained from specific study
α (°)90
β (°)Value to be obtained from specific study
γ (°)90
Volume (ų)Value to be obtained from specific study
Z (molecules/unit cell)4
Temperature (K)100(2)
R₁ [I > 2σ(I)]Typically < 0.05 for a good structure
wR₂ (all data)Typically < 0.15 for a good structure

(Note: Specific unit cell parameters and R-factors are dependent on the actual experimental outcome and would be sourced from the resulting Crystallographic Information File (CIF).)

Molecular Geometry

The analysis of bond lengths and angles within the molecule confirms the expected geometry. The pyrazolo[3,4-d]pyrimidine core is essentially planar. The C-Cl bond length is a key parameter, providing insight into its potential reactivity in nucleophilic substitution reactions.

Supramolecular Assembly and Intermolecular Interactions

In the solid state, molecules do not exist in isolation. They pack in a specific arrangement dictated by intermolecular forces. Understanding this packing is crucial for predicting physical properties like solubility and melting point.

G cluster_interactions Key Intermolecular Interactions A Molecule 1 (Pyrazolo[3,4-d]pyrimidine) H_Bond C-H···N Hydrogen Bonds A->H_Bond forms with Pi_Stack π-π Stacking A->Pi_Stack interacts with B Molecule 2 (Symmetry-related) B->H_Bond forms with B->Pi_Stack interacts with

Caption: Key Intermolecular Interactions in the Crystal Lattice.

In the crystal lattice of many pyrazolo[3,4-d]pyrimidines, the packing is dominated by two main interactions:

  • π-π Stacking: The planar aromatic rings of adjacent molecules stack on top of each other, driven by favorable orbital overlap.

  • Hydrogen Bonding: While lacking strong hydrogen bond donors, weak C-H···N hydrogen bonds between the aromatic C-H groups and the nitrogen atoms of neighboring rings often play a significant role in directing the crystal packing.

Conclusion: From Structure to Application

The successful crystal structure analysis of 6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine provides an exact, three-dimensional blueprint of the molecule. This structural data is invaluable for computational chemists and drug designers. It serves as a validated starting point for molecular docking studies, enabling the rational design of new kinase inhibitors with improved potency and selectivity. Furthermore, understanding its solid-state packing and intermolecular interactions can inform formulation strategies and help predict the physicochemical properties of its derivatives. This foundational knowledge is a critical step in the journey from a simple building block to a potential therapeutic agent.

References

  • Rana, S., & Kumar, A. (2022). A comprehensive review on the medicinal chemistry of pyrazolo[3,4-d]pyrimidine scaffold as a source of kinase inhibitors. Results in Chemistry, 4, 100318. [Link]

  • Ghoneim, K. M., & Abdel-Gawad, S. M. (2011). A review of the versatile pyrazolo[3,4-d]pyrimidines: A privileged scaffold in medicinal chemistry. Archiv der Pharmazie, 344(3), 135-153. [Link]

  • Rani, S., Sharma, A., & Kumar, R. (2021). Pyrazolo[3,4-d]pyrimidine: A Scaffold of Medicinal Importance. Mini-Reviews in Medicinal Chemistry, 21(1), 58-76. [Link]

  • Abdel-aziz, A. A. M., El-zyat, Y. A., & Sayed, M. A. (2018). Synthesis, characterization and biological evaluation of novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial and anticancer agents. Journal of the Iranian Chemical Society, 15(10), 2279-2292. [Link]

  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. [Link]

Exploratory

An In-Depth Technical Guide to the Cellular Toxicity and Safety Profile of 6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine

A Framework for Preclinical Assessment Authored by: A Senior Application Scientist This guide provides a comprehensive framework for evaluating the in vitro toxicity and safety profile of 6-Chloro-1-ethyl-1H-pyrazolo[3,4...

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Author: BenchChem Technical Support Team. Date: April 2026

A Framework for Preclinical Assessment

Authored by: A Senior Application Scientist

This guide provides a comprehensive framework for evaluating the in vitro toxicity and safety profile of 6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine. While specific experimental data for this particular molecule is not extensively available in public literature, this document leverages established knowledge of the broader pyrazolo[3,4-d]pyrimidine class of compounds to outline a robust, scientifically-grounded approach for its preclinical assessment. The methodologies and principles detailed herein are designed for researchers, scientists, and drug development professionals.

The pyrazolo[3,4-d]pyrimidine scaffold is a well-recognized "privileged structure" in medicinal chemistry, known for its bioisosteric resemblance to adenine, a fundamental component of ATP.[1] This structural mimicry allows many pyrazolo[3,4-d]pyrimidine derivatives to function as competitive inhibitors of a wide range of protein kinases, which are crucial regulators of cellular processes.[1][2] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making kinase inhibitors a significant class of therapeutic agents.[1][3] Consequently, understanding the potential for off-target effects and general cytotoxicity is paramount in the development of any new pyrazolo[3,4-d]pyrimidine-based compound.

Mechanistic Considerations and Postulated Signaling Pathway Involvement

Pyrazolo[3,4-d]pyrimidine derivatives have been widely investigated as inhibitors of various kinases, including but not limited to Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Src family kinases.[1][4] The primary mechanism of action for many compounds in this class is the competitive inhibition of ATP binding to the kinase domain, thereby blocking downstream signaling pathways that regulate cell proliferation, survival, and angiogenesis.[1][2]

Given this precedent, it is reasonable to hypothesize that 6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine may also exert its biological effects through kinase inhibition. A potential, generalized signaling pathway that could be modulated by this compound is the EGFR signaling cascade, which is frequently overactive in various cancers.

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Ligand Growth Factor (e.g., EGF) Ligand->EGFR Compound 6-Chloro-1-ethyl-1H- pyrazolo[3,4-d]pyrimidine Compound->EGFR Inhibition

Caption: Postulated EGFR signaling pathway inhibition.

A Multi-Faceted Approach to In Vitro Toxicity Assessment

A thorough evaluation of a compound's toxicity requires a multi-assay approach to capture different mechanisms of cell death and cytotoxicity. The following experimental workflow is proposed for the characterization of 6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine.

Experimental_Workflow cluster_assays Cytotoxicity and Viability Assays cluster_apoptosis Apoptosis Assays start Start: Compound Synthesis and Characterization cell_selection Cell Line Selection (Cancer and Normal) start->cell_selection dose_range Dose-Response and Time-Course Design cell_selection->dose_range mtt_assay MTT Assay (Metabolic Activity) dose_range->mtt_assay ldh_assay LDH Assay (Membrane Integrity) dose_range->ldh_assay annexin_v Annexin V/PI Staining (Apoptosis vs. Necrosis) dose_range->annexin_v data_analysis Data Analysis and IC50 Determination mtt_assay->data_analysis ldh_assay->data_analysis annexin_v->data_analysis conclusion Conclusion: Toxicity and Safety Profile data_analysis->conclusion

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed, step-by-step guide for the synthesis of 6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine, a key heterocyclic scaffo...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, step-by-step guide for the synthesis of 6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine, a key heterocyclic scaffold in medicinal chemistry. The pyrazolo[3,4-d]pyrimidine core is an isostere of adenine and is prevalent in a multitude of pharmacologically active compounds, including kinase inhibitors for anticancer therapies.[1][2] This guide is designed for researchers in drug discovery and development, offering a robust protocol grounded in established chemical principles. We will delve into the mechanistic rationale behind the synthetic strategy, present a detailed experimental protocol, and provide a visual representation of the synthetic workflow.

Introduction: The Significance of the Pyrazolo[3,4-d]pyrimidine Scaffold

The pyrazolo[3,4-d]pyrimidine nucleus is a privileged scaffold in medicinal chemistry due to its structural similarity to purines, allowing it to interact with a wide range of biological targets.[2] Derivatives of this heterocyclic system have demonstrated a broad spectrum of biological activities, including but not limited to, antiviral, anti-inflammatory, and antitumor properties.[2] Specifically, substituted pyrazolo[3,4-d]pyrimidines have been successfully developed as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[1] The title compound, 6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine, serves as a versatile intermediate for the synthesis of a library of derivatives, as the chlorine atom at the 6-position is amenable to nucleophilic substitution, allowing for the introduction of various functional groups.

Overview of the Synthetic Strategy

The synthesis of 6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine is most effectively achieved through a two-step process. This strategy involves the initial construction of the pyrazolo[3,4-d]pyrimidinone core, followed by a chlorination reaction to yield the final product. This approach is widely adopted for the synthesis of various substituted pyrazolo[3,4-d]pyrimidines.

Synthetic_Workflow Start Starting Material: Ethyl 5-amino-1-ethyl-1H-pyrazole-4-carboxylate Step1 Step 1: Cyclization (with Urea) Start->Step1 Formation of Pyrimidinone Ring Intermediate Intermediate: 1-Ethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one Step1->Intermediate Step2 Step 2: Chlorination (with POCl3) Intermediate->Step2 Introduction of Chlorine Product Final Product: 6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine Step2->Product

Caption: Overall synthetic workflow for 6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine.

Detailed Experimental Protocols

This section provides a comprehensive, step-by-step protocol for the synthesis of 6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine.

Step 1: Synthesis of 1-Ethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

The initial step involves the cyclization of ethyl 5-amino-1-ethyl-1H-pyrazole-4-carboxylate with urea to form the pyrimidinone ring. This reaction is a condensation reaction where the amino group of the pyrazole and the urea molecule react to form the six-membered pyrimidine ring.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (molar eq.)
Ethyl 5-amino-1-ethyl-1H-pyrazole-4-carboxylate51077-87-7183.211.0
Urea57-13-660.065.0
Pyridine110-86-179.10Solvent

Protocol:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl 5-amino-1-ethyl-1H-pyrazole-4-carboxylate (1.0 eq.) and urea (5.0 eq.).

  • Add a sufficient amount of pyridine to dissolve the starting materials and facilitate stirring.

  • Heat the reaction mixture to reflux (approximately 115 °C) and maintain this temperature for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing ice-cold water.

  • A precipitate of 1-Ethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one will form.

  • Collect the solid product by vacuum filtration and wash it with cold water.

  • Dry the product in a vacuum oven to obtain the crude product. Further purification can be achieved by recrystallization from a suitable solvent like ethanol if necessary.

Step 2: Synthesis of 6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine

The second step is the chlorination of the pyrimidinone intermediate using phosphorus oxychloride (POCl₃). This reaction converts the hydroxyl group (in the tautomeric form of the pyrimidinone) into a chlorine atom.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (molar eq.)
1-Ethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one1023013-68-1166.161.0
Phosphorus oxychloride (POCl₃)10025-87-3153.335.0 - 10.0
N,N-Dimethylaniline (optional)121-69-7121.18Catalytic amount

Protocol:

  • In a fume hood, carefully add 1-Ethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (1.0 eq.) to a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Slowly add an excess of phosphorus oxychloride (POCl₃, 5.0 - 10.0 eq.) to the flask. A catalytic amount of a tertiary amine like N,N-dimethylaniline can be added to facilitate the reaction.[1]

  • Heat the reaction mixture to reflux (approximately 105-110 °C) for 3-5 hours. Monitor the reaction progress by TLC.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Carefully and slowly pour the reaction mixture onto crushed ice in a beaker. This step should be performed with extreme caution in a well-ventilated fume hood as the reaction of POCl₃ with water is highly exothermic and releases HCl gas.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or another suitable base until the pH is approximately 7-8.

  • The product, 6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine, will precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel.

Mechanistic Insights and Rationale

The choice of reagents and conditions in this synthetic route is based on well-established principles of heterocyclic chemistry.

  • Cyclization with Urea: Urea serves as a convenient and inexpensive source of the N-C=O-N synthon required to form the pyrimidinone ring. The reaction proceeds through a nucleophilic attack of the amino group of the pyrazole onto one of the carbonyl carbons of urea, followed by an intramolecular cyclization and elimination of ammonia.

  • Chlorination with Phosphorus Oxychloride: POCl₃ is a standard and highly effective reagent for the conversion of hydroxyl groups on heterocyclic rings (or their keto tautomers) to chloro groups.[1][3][4] The mechanism involves the initial phosphorylation of the oxygen atom of the pyrimidinone, making it a good leaving group. A subsequent nucleophilic attack by the chloride ion displaces the phosphate group, yielding the desired 6-chloro derivative. The use of a tertiary amine catalyst can accelerate the reaction by activating the POCl₃.

Data Summary

StepStarting MaterialKey ReagentsProductTypical Yield
1Ethyl 5-amino-1-ethyl-1H-pyrazole-4-carboxylateUrea, Pyridine1-Ethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one70-85%
21-Ethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-onePOCl₃6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine60-80%

Troubleshooting and Safety Considerations

  • Incomplete Cyclization (Step 1): If the reaction stalls, ensure that the reaction temperature is maintained at reflux and consider extending the reaction time. The purity of the starting materials is also crucial.

  • Low Yield in Chlorination (Step 2): Ensure that an adequate excess of POCl₃ is used and that the reaction is carried out under anhydrous conditions, as moisture can decompose the POCl₃.

  • Safety: Phosphorus oxychloride is highly corrosive and reacts violently with water. All manipulations involving POCl₃ must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. The quenching step with ice water should be done slowly and cautiously.

Conclusion

The synthetic route detailed in this application note provides a reliable and efficient method for the preparation of 6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine. This key intermediate opens the door for the development of a wide array of novel pyrazolo[3,4-d]pyrimidine derivatives with potential therapeutic applications. The provided protocol, coupled with the mechanistic rationale and troubleshooting tips, should serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery.

References

  • EvitaChem. 1-Ethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione.
  • Rani, P., et al. (2014). Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. ACS Chemical Biology.
  • Patel, H., et al. (2014). Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. Organic Chemistry: An Indian Journal.
  • ChemicalBook. 6-Chloro-1H-pyrazolo[3,4-d]pyrimidine.
  • Kancharla, N., et al. (2025). The synthesis methods of 6‐(chloromethyl)pyrazolo[3,4‐d]pyrimidines. ResearchGate.
  • MDPI. (2021). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine.
  • Abdel-Maksoud, M. S., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry. Available from: [Link]

  • El-Sayed, M. A., et al. (2022). General reaction synthesis of 1-ethyl-1H-pyrazolo [3, 4-d] pyrimidine-4(5H). ResearchGate. Available from: [Link]

  • Shaban, R. M., et al. (2021). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Future Medicinal Chemistry. Available from: [Link]

Sources

Application

Dissolving 6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine in DMSO for Cell-Based Assays: An Application Note and Protocol

Abstract This comprehensive guide provides a detailed protocol for the solubilization of 6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine in Dimethyl Sulfoxide (DMSO) for use in a variety of cell-based assays. Pyrazolo[3,4-...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive guide provides a detailed protocol for the solubilization of 6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine in Dimethyl Sulfoxide (DMSO) for use in a variety of cell-based assays. Pyrazolo[3,4-d]pyrimidines are a class of heterocyclic compounds of significant interest in drug discovery due to their diverse biological activities, including their potential as kinase inhibitors and anti-tumor agents.[1][2][3] Achieving complete dissolution and ensuring the stability of this compound in a stock solution is critical for obtaining accurate and reproducible experimental results. This document outlines the chemical properties of the parent compound, discusses the rationale for using DMSO as a solvent, and provides a step-by-step protocol for preparing a high-concentration stock solution. Furthermore, it addresses crucial considerations for diluting the stock solution to working concentrations and mitigating potential DMSO-induced cytotoxicity in cell culture.

Introduction: The Significance of Pyrazolo[3,4-d]pyrimidines in Research

The pyrazolo[3,4-d]pyrimidine scaffold is a purine analog that has been extensively investigated for its therapeutic potential.[2][4] These compounds have been shown to exhibit a wide range of biological activities, including but not limited to, the inhibition of protein kinases, anti-proliferative effects against cancer cell lines, and anti-inflammatory properties.[3][5][6] 6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine is a derivative within this class, and its evaluation in cell-based assays is a fundamental step in characterizing its biological effects.

Accurate and reproducible data from in vitro studies heavily rely on the proper handling and preparation of test compounds. A common challenge encountered with many small organic molecules, including pyrazolo[3,4-d]pyrimidine derivatives, is their limited aqueous solubility.[7] This necessitates the use of an organic solvent, such as DMSO, to prepare a concentrated stock solution that can then be diluted into aqueous cell culture media for experiments.

Understanding the Reagents

6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine

While specific data for the ethylated form is not widely published, the parent compound, 6-Chloro-1H-pyrazolo[3,4-d]pyrimidine, provides some insight into its general characteristics.

PropertyValue (for 6-Chloro-1H-pyrazolo[3,4-d]pyrimidine)Source
Molecular FormulaC5H3ClN4[1]
Molecular Weight154.56 g/mol [1]
AppearanceSolid[8]
Melting Point>100°C (decomposes)[1][8]
SolubilitySlightly soluble in DMSO and Ethyl Acetate[1][8]

The addition of an ethyl group in 6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine will slightly increase its molecular weight and may alter its solubility profile. It is crucial for researchers to consult the certificate of analysis provided by the supplier for the specific lot of the compound being used.

Dimethyl Sulfoxide (DMSO)

DMSO is a highly polar, aprotic organic solvent widely used in cell biology to dissolve a variety of small molecules. Its ability to dissolve both polar and nonpolar compounds makes it an invaluable tool for preparing stock solutions of test agents for cell-based assays.[9] However, it is important to note that DMSO can have direct effects on cells, including inducing cell differentiation, altering gene expression, and causing cytotoxicity at higher concentrations. Therefore, maintaining a low final concentration of DMSO in the cell culture medium is critical.

Experimental Protocol: Preparation of a Concentrated Stock Solution

This protocol details the steps for dissolving 6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine in DMSO to create a high-concentration stock solution.

Materials
  • 6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine powder

  • Anhydrous, sterile DMSO (cell culture grade)

  • Sterile, amber microcentrifuge tubes or glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Water bath or sonicator (optional)

Step-by-Step Procedure
  • Determine the Desired Stock Concentration: A common starting point for a stock solution is 10-50 mM.[9] The choice of concentration will depend on the expected potency of the compound and the final concentrations required for the cell assays.

  • Weigh the Compound: Accurately weigh the required amount of 6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine powder using an analytical balance in a sterile environment (e.g., a laminar flow hood).

  • Add DMSO: Carefully add the calculated volume of sterile DMSO to the vial containing the compound.

  • Facilitate Dissolution:

    • Vortexing: Tightly cap the vial and vortex vigorously for 1-2 minutes. Visually inspect the solution to ensure no solid particles remain.

    • Gentle Warming (Optional): If the compound does not fully dissolve with vortexing, gentle warming in a water bath (not exceeding 37°C) for a short period can aid dissolution. Avoid excessive heat, as it may degrade the compound.

    • Sonication (Optional): A brief sonication in a water bath sonicator can also help to break up any aggregates and facilitate dissolution.[10]

  • Sterile Filtration (Recommended): For long-term storage and to ensure the sterility of the stock solution, it is advisable to filter the solution through a 0.22 µm syringe filter into a fresh, sterile vial. This is particularly important if the initial weighing was not performed in a sterile environment.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can lead to compound degradation.[9] The use of amber vials is recommended to protect the solution from light.

Workflow for Preparing Stock and Working Solutions

Dissolution_Workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation weigh 1. Weigh Compound add_dmso 2. Add DMSO weigh->add_dmso Calculate Volume dissolve 3. Vortex/Warm/Sonicate add_dmso->dissolve Ensure Complete Solubilization store 4. Store at -20°C/-80°C dissolve->store Aliquot for Storage thaw 5. Thaw Stock Aliquot store->thaw serial_dilute 6. Serial Dilution in Media thaw->serial_dilute Dilute to Final Concentration treat_cells 7. Add to Cell Culture serial_dilute->treat_cells Maintain Low DMSO %

Figure 1. A generalized workflow for the preparation of a 6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine stock solution in DMSO and subsequent dilution for cell-based assays.

Critical Considerations for Cell-Based Assays

Determining the Final DMSO Concentration

The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5% (v/v), to avoid solvent-induced artifacts. It is imperative to include a vehicle control in all experiments, which consists of cells treated with the same final concentration of DMSO as the experimental groups.

Serial Dilutions

When preparing working solutions, perform serial dilutions of the DMSO stock solution directly into the cell culture medium. It is important to mix thoroughly after each dilution step. For compounds that may precipitate upon dilution into an aqueous buffer, it is recommended to perform the serial dilutions in a stepwise manner.[10]

Solubility in Aqueous Media

Pyrazolo[3,4-d]pyrimidine derivatives are known to have limited water solubility.[7] Upon dilution of the DMSO stock into the aqueous cell culture medium, the compound may precipitate out of solution, especially at higher concentrations. It is crucial to visually inspect the diluted solutions for any signs of precipitation before adding them to the cells. If precipitation occurs, the experiment should be repeated with a lower starting concentration.

Troubleshooting Common Issues

IssuePotential CauseRecommended Solution
Compound does not fully dissolve in DMSO. Insufficient solvent volume or low ambient temperature.Gently warm the solution in a 37°C water bath or sonicate briefly. If the issue persists, consider preparing a lower concentration stock solution.
Precipitation upon dilution in cell culture medium. The compound's low aqueous solubility has been exceeded.Reduce the final concentration of the compound in the assay. Perform a solubility test by preparing a range of dilutions and observing for precipitation.
High background in the vehicle control group. The final DMSO concentration is too high, causing cytotoxicity.Lower the final DMSO concentration in the assay. Ensure the vehicle control has the same DMSO concentration as the highest concentration of the test compound.

Conclusion

The successful use of 6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine in cell-based assays is contingent upon its proper dissolution and handling. By following the detailed protocol and considering the critical factors outlined in this application note, researchers can prepare stable and reliable stock solutions, thereby ensuring the integrity and reproducibility of their experimental data. The principles and techniques described herein are broadly applicable to a wide range of hydrophobic small molecules used in drug discovery and cell biology research.

References

  • 6-Chloro-1H-pyrazolo[3,4-d]pyrimidine - ChemBK. (n.d.). Retrieved from [Link]

  • Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. (n.d.). Retrieved from [Link]

  • 6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine 97% | AiFChem, an Xtalpi Company. (n.d.). Retrieved from [Link]

  • Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies - ACS Publications. (n.d.). Retrieved from [Link]

  • Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC. (n.d.). Retrieved from [Link]

  • Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation - MDPI. (2011, December 20). Retrieved from [Link]

  • How to dissolve small inhibitor molecules for binding assay? - ResearchGate. (2013, September 10). Retrieved from [Link]

  • Pyrazolo[3,4-d]pyrimidines as potent antiproliferative and proapoptotic agents toward A431 and 8701-BC cells in culture via inhibition of c... - ChEMBL - EMBL-EBI. (n.d.). Retrieved from [Link]

  • 6-Dimethylamino 1H-Pyrazolo[3,4-d]pyrimidine Derivatives as New Inhibitors of Inflammatory Mediators in Intact Cells. (n.d.). Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols: The 6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine Scaffold in Modern Drug Discovery

Abstract The 1H-pyrazolo[3,4-d]pyrimidine core is a quintessential example of a "privileged scaffold" in medicinal chemistry. Its structural resemblance to endogenous purines allows it to function as a bioisostere of ade...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 1H-pyrazolo[3,4-d]pyrimidine core is a quintessential example of a "privileged scaffold" in medicinal chemistry. Its structural resemblance to endogenous purines allows it to function as a bioisostere of adenine, making it an ideal framework for developing competitive inhibitors of ATP-dependent enzymes, particularly protein kinases.[1][2][3][4][5] This guide provides an in-depth exploration of the 6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine motif, a highly versatile intermediate that serves as a cornerstone for generating diverse chemical libraries. We will detail its synthesis, key therapeutic applications, structure-activity relationship (SAR) insights, and provide field-proven protocols for the synthesis and biological evaluation of its derivatives.

The Pyrazolo[3,4-d]pyrimidine Scaffold: A Privileged Framework

The power of the pyrazolo[3,4-d]pyrimidine scaffold lies in its ability to mimic the hinge-binding interactions of ATP within the catalytic site of numerous protein kinases.[5] This mimicry is the foundation of its broad utility in developing targeted therapies. Dysregulation of kinase signaling is a hallmark of many cancers, inflammatory disorders, and other diseases, making kinases a major class of drug targets.[6]

The 6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine variant is particularly valuable for several reasons:

  • The N1-ethyl group: This modification can enhance metabolic stability and provides a specific vector for exploring a defined chemical space compared to the unsubstituted N-H parent.

  • The C6-chloro atom: This is the critical functional handle. As a leaving group, it is amenable to nucleophilic aromatic substitution (SNAr) reactions, allowing for the facile introduction of a wide array of functional groups. This chemical tractability is paramount for library synthesis and SAR exploration.

The strategic placement of these groups enables chemists to systematically modify the scaffold to achieve desired potency, selectivity, and pharmacokinetic properties.

Synthetic Strategy: From Pyrazole to Privileged Scaffold

The construction of the pyrazolo[3,4-d]pyrimidine core typically begins with a suitably substituted pyrazole precursor. A common and efficient route involves the cyclization of a 5-aminopyrazole-4-carbonitrile with a one-carbon synthon, followed by functionalization.[4][7] The chlorination of the resulting pyrimidinone is a key step to install the reactive handle for further diversification.

Below is a general workflow for this synthetic approach.

G cluster_0 Core Synthesis cluster_1 Activation & Diversification A 5-Amino-1-ethyl-1H-pyrazole-4-carbonitrile B Cyclization with Formamide A->B Heat C 1-Ethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one B->C D Chlorination (POCl3) C->D E 6-Chloro-1-ethyl-4-hydroxy- 1H-pyrazolo[3,4-d]pyrimidine (Intermediate for C4 modification) D->E F Further Chlorination E->F G 4,6-Dichloro-1-ethyl- 1H-pyrazolo[3,4-d]pyrimidine F->G H Nucleophilic Substitution (SₙAr) G->H R-NH2, R-OH, R-SH I Diverse Library of C6-Substituted Derivatives H->I

Caption: General synthetic workflow for pyrazolo[3,4-d]pyrimidine derivatives.

Protocol 1: Synthesis of 4,6-Dichloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine

This protocol outlines a common method for creating a key dichlorinated intermediate, which can be selectively substituted at the C4 and C6 positions.

Materials:

  • 1-Ethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

  • Phosphorus oxychloride (POCl₃)

  • N,N-Diethylaniline

  • Toluene, anhydrous

  • Ice, deionized water

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), suspend 1-Ethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (1 equiv.) in anhydrous toluene.

  • Reagent Addition: Add N,N-diethylaniline (1.5 equiv.) followed by the slow, dropwise addition of phosphorus oxychloride (POCl₃, 5-10 equiv.) at 0 °C.

    • Causality: POCl₃ is a powerful chlorinating agent. N,N-diethylaniline acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the chlorinated product. Using it in excess ensures the reaction goes to completion.

  • Reflux: Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using 50% EtOAc in hexanes).

    • Self-Validation: The disappearance of the starting material spot on the TLC plate indicates the reaction is complete. The product will be significantly less polar.

  • Work-up: Cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring. This hydrolyzes the excess POCl₃ in a controlled manner.

  • Neutralization: Slowly neutralize the acidic aqueous solution by adding a saturated solution of NaHCO₃ until the pH is ~7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

  • Washing: Wash the combined organic layers sequentially with deionized water and then brine. This removes inorganic salts and residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude solid by column chromatography on silica gel or by recrystallization to yield the pure 4,6-Dichloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine.

Applications in Kinase Inhibition: Targeting Cancer Pathways

The pyrazolo[3,4-d]pyrimidine scaffold has been instrumental in the development of inhibitors for a multitude of protein kinases implicated in cancer.

G cluster_0 Kinase Active Site ATP_Site ATP Binding Pocket Substrate Substrate Protein ATP_Site->Substrate Phosphorylates ATP ATP ATP->ATP_Site Binds Inhibitor Pyrazolo[3,4-d] pyrimidine Scaffold Inhibitor->ATP_Site Competitively Binds & Blocks Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Downstream Downstream Signaling (Proliferation, Survival) Phospho_Substrate->Downstream Activates

Caption: ATP-competitive inhibition mechanism of the pyrazolo[3,4-d]pyrimidine scaffold.

Key kinase families successfully targeted by this scaffold include:

  • Src Family Kinases (SFKs): These non-receptor tyrosine kinases are crucial regulators of cell proliferation, survival, motility, and invasion.[8] Their deregulation is implicated in the progression of numerous cancers, including glioblastoma and medulloblastoma.[8][9][10] Derivatives like SI306 have shown potent anti-invasive properties in glioblastoma models.[9]

  • Cyclin-Dependent Kinases (CDKs): As essential regulators of the cell cycle, CDKs are a prime target for cancer therapy.[2] The pyrazolo[3,4-d]pyrimidine scaffold is a well-established framework for designing potent CDK2 inhibitors, leading to cell cycle arrest and apoptosis in cancer cells.[1][11][12]

  • FLT3 and VEGFR2: FMS-like tyrosine kinase 3 (FLT3) is frequently mutated in acute myeloid leukemia (AML), while Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis. Multi-kinase inhibitors targeting both have been developed from this scaffold, showing promise in treating AML by simultaneously halting cancer cell proliferation and cutting off the tumor's blood supply.[13][14][15]

  • Other Notable Targets: The scaffold's versatility is further demonstrated by its use in developing inhibitors for Polo-like kinase 4 (PLK4), RET tyrosine kinase, and Epidermal Growth Factor Receptor (EGFR), showcasing its broad applicability in oncology.[5][16][17][18]

Quantitative Data: Representative Kinase Inhibitors
Compound Class/ExampleTarget Kinase(s)Reported IC₅₀Therapeutic AreaReference(s)
Derivative 6e Src5.6 µMOncology[19]
Derivative 33 FLT3 / VEGFR2Potent (nM range)Acute Myeloid Leukemia[13][14]
Derivative 17 CDK20.19 µMOncology[3]
Derivative 24j PLK40.2 nMBreast Cancer[16]
Derivative 23c RETPotent (nM range)Oncology[17]
SI221 SFKsPotent (nM range)Glioblastoma[10]

Essential Biological Evaluation Protocols

Once a library of compounds is synthesized, rigorous biological evaluation is required to determine their efficacy.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol provides a generalized method to measure the direct inhibitory effect of a compound on a purified kinase by quantifying ATP consumption.

Materials:

  • Purified target kinase

  • Specific peptide substrate for the kinase

  • Test compounds dissolved in DMSO

  • Kinase reaction buffer (containing MgCl₂, DTT, etc.)

  • ATP solution

  • Kinase-Glo® Luminescent Kinase Assay Kit (or equivalent)

  • White, opaque 96-well or 384-well plates

  • Microplate reader with luminescence detection capability

Procedure:

  • Compound Plating: Prepare serial dilutions of your test compounds in DMSO. Dispense a small volume (e.g., 1 µL) into the wells of the assay plate. Include wells for a positive control (no inhibitor, 0% inhibition) and a negative control (no kinase, 100% inhibition).

  • Kinase/Substrate Addition: Prepare a master mix of the kinase and its substrate in the appropriate reaction buffer. Add this mix to all wells except the negative controls.

  • Pre-incubation: Gently mix the plate and incubate for 10-15 minutes at room temperature.

    • Causality: This step allows the inhibitor to bind to the kinase before the enzymatic reaction is initiated.

  • Reaction Initiation: Prepare an ATP solution in the reaction buffer. Initiate the kinase reaction by adding the ATP solution to all wells. The final ATP concentration should be at or near the Km for the specific kinase to ensure sensitive detection of competitive inhibitors.

  • Reaction Incubation: Incubate the plate at 30 °C for 30-60 minutes. The exact time depends on the activity of the kinase and should be optimized to ensure the reaction is in the linear range.

  • Detection: Equilibrate the plate and the Kinase-Glo® reagent to room temperature. Add the Kinase-Glo® reagent to all wells. This reagent simultaneously stops the kinase reaction and measures the amount of remaining ATP by converting it into a luminescent signal.

  • Signal Measurement: Incubate for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the controls.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%) by fitting the data to a four-parameter logistic dose-response curve.[6]

Protocol 3: Cell-Based Antiproliferative (MTT) Assay

This protocol assesses the cytotoxic or cytostatic effect of the compounds on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates, sterile

  • Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader (absorbance at ~570 nm)

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in the incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the complete culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the compounds. Include a vehicle control (medium with the same percentage of DMSO used for the test compounds).

    • Self-Validation: The vehicle control is critical to ensure that the solvent (DMSO) itself is not causing cytotoxicity at the concentration used.

  • Incubation: Incubate the plate for 48 or 72 hours.

  • MTT Addition: After incubation, add MTT solution to each well and incubate for an additional 2-4 hours.

    • Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow, water-soluble MTT into purple, insoluble formazan crystals.

  • Solubilization: Carefully remove the medium and add the solubilization buffer to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solubilized formazan at ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Structure-Activity Relationship (SAR) Highlights

Systematic modification of the pyrazolo[3,4-d]pyrimidine scaffold has yielded crucial insights into achieving kinase selectivity and potency.

Caption: Key positions on the pyrazolo[3,4-d]pyrimidine scaffold for SAR studies.

  • C4-Position: This position often interacts with the solvent-exposed region of the kinase active site. Introducing various substituted anilino groups has been a highly successful strategy. For instance, in EGFR inhibitors, specific substitutions on the aniline ring are critical for engaging with the gatekeeper residue and achieving selectivity.[18]

  • C6-Position: As the primary diversification point from the chloro-intermediate, this position allows for the exploration of deeper pockets within the ATP-binding site. The size and nature of the substituent here can dramatically influence the kinase selectivity profile.

  • N1-Position: Modifications at this position, such as the ethyl group, can influence the orientation of the scaffold in the binding pocket and improve physicochemical properties like solubility and cell permeability.

Conclusion and Future Outlook

The 6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine scaffold remains a cornerstone of modern medicinal chemistry, particularly in the pursuit of novel kinase inhibitors. Its synthetic tractability and inherent ability to mimic ATP binding provide a robust platform for the design and optimization of targeted therapies. Future efforts will likely focus on developing next-generation inhibitors with even greater selectivity to minimize off-target effects, overcoming drug resistance mechanisms, and applying this privileged scaffold to new therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs). The foundational protocols and insights provided herein serve as a comprehensive starting point for researchers aiming to leverage this powerful chemical framework.

References

  • Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. (URL: [Link])

  • Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives and Evaluation of their Src Kinase Inhibitory Activities. (URL: [Link])

  • Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo - PubMed. (URL: [Link])

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][19][20]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC. (URL: [Link])

  • Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • Src Inhibitors Pyrazolo[3,4-d]pyrimidines, Si306 and Pro-Si306, Inhibit Focal Adhesion Kinase and Suppress Human Glioblastoma Invasion In Vitro and In Vivo - PMC. (URL: [Link])

  • New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells - PMC. (URL: [Link])

  • Full article: Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][19][20]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity - Taylor & Francis. (URL: [Link])

  • Synthesis and biological evaluation of new pyrazolo[3,4-d]pyrimidine derivatives. (URL: [Link])

  • Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents - RSC Publishing. (URL: [Link])

  • Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms - Arabian Journal of Chemistry. (URL: [Link])

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][19][20]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - RSC Publishing. (URL: [Link])

  • Design, synthesis, and biological evaluation of novel pyrazolo [3,4-d]pyrimidine derivatives as potent PLK4 inhibitors for the treatment of TRIM37-amplified breast cancer - PubMed. (URL: [Link])

  • SRC family kinase inhibition through a new pyrazolo[3,4-d]pyrimidine derivative as a feasible approach for glioblastoma treatment - PubMed. (URL: [Link])

  • Structure-Activity Relationship Studies of Pyrazolo[3,4-d]Pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity Against Acute Myeloid Leukemia (AML) in Vitro and in Vivo. - ResearchGate. (URL: [Link]_)

  • Design, Synthesis, In Vitro, and In Silico Studies of New N5-Substituted-pyrazolo[3,4-d]pyrimidinone Derivatives as Anticancer CDK2 Inhibitors - MDPI. (URL: [Link])

  • Development of CDK inhibitors from existing pyrazolopyrimidine and... - ResearchGate. (URL: [Link])

  • Development of the phenylpyrazolo[3,4-d]pyrimidine-based, insulin-like growth factor receptor/Src/AXL-targeting small molecule kinase inhibitor - Theranostics. (URL: [Link])

  • Synthesis and structure-activity relationship study of pyrazolo[3,4-d]pyrimidines as tyrosine kinase RET inhibitors - PubMed. (URL: [Link])

  • Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies - ACS Publications. (URL: [Link])

  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC. (URL: [Link])

  • 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine - Sci-Hub. (URL: [Link])

  • 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine - MDPI. (URL: [Link])

  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFR. (URL: [Link])

  • Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. (URL: [Link])

  • Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed. (URL: [Link])

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors - RSC Publishing. (URL: [Link])

  • (PDF) Pyrazolo[3,4-d]pyrimidine Scaffold: Synthetic Strategies and Biological Activities. (URL: [Link])

  • the-chemistry-of-pyrazolopyrimidines-and-their-applications.pdf - TSI Journals. (URL: [Link])

Sources

Application

Application Notes and Protocols for Determining Cell Viability in Response to 6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine

Introduction: The Therapeutic Potential of Pyrazolopyrimidines The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, bearing a close resemblance to the purine core of DNA and RNA.[1] Th...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Therapeutic Potential of Pyrazolopyrimidines

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, bearing a close resemblance to the purine core of DNA and RNA.[1] This structural similarity allows compounds based on this scaffold to interact with a wide range of biological targets, particularly protein kinases.[2][3] Numerous derivatives of pyrazolo[3,4-d]pyrimidine have demonstrated significant potential as anticancer agents by targeting key signaling pathways that drive tumor growth and survival.[4][5][6]

One of the most critical signaling cascades in cancer is the Epidermal Growth Factor Receptor (EGFR) pathway.[7] EGFR, a receptor tyrosine kinase, plays a pivotal role in regulating cell proliferation, differentiation, and survival.[8] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth and proliferation.[7][9] Consequently, EGFR has emerged as a prime target for anticancer therapies.[7][9] Small molecule tyrosine kinase inhibitors (TKIs) that target EGFR have shown clinical efficacy in treating various cancers.[7][9]

6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine and its derivatives have been investigated as potential EGFR inhibitors.[10][11][12] By competitively binding to the ATP-binding site of the EGFR kinase domain, these compounds can block downstream signaling, ultimately leading to a reduction in cancer cell viability and proliferation.[11][13] This application note provides a detailed protocol for assessing the cytotoxic and cytostatic effects of 6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine on cancer cells using a metabolic-based cell viability assay.

The Principle of Cell Viability Assays: A Measure of Metabolic Health

Cell viability assays are fundamental tools for evaluating the effects of chemical compounds on cell proliferation and cytotoxicity. The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is a widely used colorimetric method that provides a quantitative measure of metabolically active cells.[14] The principle of the assay lies in the ability of mitochondrial dehydrogenases in viable cells to reduce the water-soluble tetrazolium salt XTT to a colored formazan product.[14] The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells. A key advantage of the XTT assay over the traditional MTT assay is that the resulting formazan is water-soluble, eliminating the need for a solubilization step and simplifying the protocol.[14]

Experimental Workflow for Assessing Compound Efficacy

The overall workflow for determining the effect of 6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine on cell viability involves several key stages, from initial cell culture preparation to data analysis and interpretation.

Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Acquisition & Analysis A Cell Culture Maintenance C Cell Seeding in 96-well Plate A->C B Compound Stock Solution Preparation D Compound Treatment (Serial Dilutions) B->D C->D E Incubation (24, 48, 72 hours) D->E F Addition of XTT Reagent E->F G Incubation with XTT F->G H Absorbance Measurement (450 nm) G->H I Data Normalization & Calculation of % Viability H->I J IC50 Determination I->J

Caption: A schematic overview of the experimental workflow for the cell viability assay.

Detailed Protocol: XTT Cell Viability Assay

This protocol is a general guideline and should be optimized for specific cell lines and experimental conditions.

Materials:

  • Cell Line: A cancer cell line known to express EGFR (e.g., A549 non-small cell lung cancer, HCT-116 colorectal cancer).

  • 6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine: High purity solid.

  • Dimethyl Sulfoxide (DMSO): Cell culture grade.

  • Complete Culture Medium: Appropriate for the chosen cell line (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Phosphate-Buffered Saline (PBS): Sterile, pH 7.4.

  • Trypsin-EDTA: 0.25%.

  • XTT Cell Viability Assay Kit: Commercially available.

  • 96-well flat-bottom cell culture plates: Sterile.

  • Microplate reader: Capable of measuring absorbance at 450 nm.

Procedure:

  • Compound Preparation:

    • Prepare a high-concentration stock solution of 6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine (e.g., 10 mM) in DMSO.

    • Store the stock solution at -20°C, protected from light.

    • On the day of the experiment, prepare serial dilutions of the compound in complete culture medium to achieve the desired final concentrations for treatment. It is crucial to maintain a consistent final DMSO concentration across all wells (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

  • Cell Seeding:

    • Culture the chosen cancer cell line to approximately 80% confluency.

    • Wash the cells with PBS and detach them using Trypsin-EDTA.

    • Resuspend the cells in complete culture medium and perform a cell count to determine the cell concentration.

    • Seed the cells into a 96-well plate at an optimized density (e.g., 5,000 - 10,000 cells per well) in a final volume of 100 µL per well.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • After overnight incubation, carefully remove the medium from the wells.

    • Add 100 µL of the medium containing the various concentrations of 6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine to the respective wells.

    • Include appropriate controls:

      • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the compound-treated wells.

      • Untreated Control: Cells in complete culture medium only.

      • Medium Blank: Wells containing only complete culture medium (no cells).

  • Incubation:

    • Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours) at 37°C and 5% CO2.

  • XTT Assay:

    • At the end of each incubation period, prepare the XTT reagent according to the manufacturer's instructions.

    • Add 50 µL of the XTT working solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, protected from light. The incubation time may need to be optimized for different cell types and densities.

  • Absorbance Measurement:

    • Gently shake the plate to ensure a uniform color distribution.

    • Measure the absorbance of the wells at a wavelength of 450 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis:

  • Background Subtraction: Subtract the absorbance of the medium blank from all other readings.

  • Calculate Percentage Viability:

    • Percentage Viability = [(Absorbance of Treated Cells / Absorbance of Vehicle Control)] x 100

  • IC50 Determination:

    • Plot the percentage viability against the log of the compound concentration.

    • Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%.

Anticipated Results and Interpretation

The expected outcome of this assay is a dose-dependent decrease in cell viability with increasing concentrations of 6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine. The IC50 value will provide a quantitative measure of the compound's potency.

Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle)100 ± 5.2
0.195.3 ± 4.8
178.1 ± 6.1
552.4 ± 3.9
1025.7 ± 2.5
2510.2 ± 1.8
505.1 ± 0.9

Note: The data presented in this table is hypothetical and for illustrative purposes only.

A low IC50 value suggests that the compound is highly potent in reducing the viability of the cancer cell line. Further experiments, such as apoptosis assays and cell cycle analysis, can be performed to elucidate the specific mechanism of cell death induced by the compound.

Mechanism of Action: Targeting the EGFR Signaling Pathway

As a putative EGFR inhibitor, 6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine is expected to exert its effects by blocking the downstream signaling cascades initiated by EGFR activation.

EGFR_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K JAK JAK EGFR->JAK Inhibitor 6-Chloro-1-ethyl-1H- pyrazolo[3,4-d]pyrimidine Inhibitor->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Survival Cell Survival ERK->Survival Metastasis Metastasis ERK->Metastasis AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation mTOR->Survival mTOR->Metastasis STAT STAT JAK->STAT STAT->Proliferation STAT->Survival STAT->Metastasis

Caption: Simplified representation of the EGFR signaling pathway and the inhibitory action of 6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine.

Upon ligand binding, EGFR dimerizes and autophosphorylates, leading to the activation of several downstream pathways, including the RAS/RAF/MEK/ERK, PI3K/AKT/mTOR, and JAK/STAT pathways.[7] These pathways collectively promote cell proliferation, survival, and metastasis.[7] By inhibiting EGFR kinase activity, 6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine can effectively shut down these pro-survival signals, leading to the observed reduction in cell viability.

Conclusion and Future Directions

The protocol outlined in this application note provides a robust framework for evaluating the in vitro efficacy of 6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine as a potential anticancer agent. The XTT assay is a reliable and high-throughput method for determining the compound's effect on cell viability. Further characterization of the compound's mechanism of action could involve kinase inhibition assays to confirm its activity against EGFR, as well as Western blotting to assess the phosphorylation status of key downstream signaling proteins. These studies will provide a comprehensive understanding of the therapeutic potential of this promising pyrazolopyrimidine derivative.

References

  • Sigismund, S., Avanzato, D., & Lanzetti, L. (2018). Targeting the EGFR signaling pathway in cancer therapy. PMC - NIH. [Link]

  • El-Sayed, N. A. E., & El-Bendary, E. R. (2024). PYRAZOLOPYRIMIDINES AS ANTICANCER AGENTS; SYNTHESES AND MODE OF ACTION (REVIEW ARTICLE). Semantic Scholar. [Link]

  • Abdel-Maksoud, M. S., et al. (2025). Pyrazolopyrimidines: A Promising Frontier in Cancer Treatment-Reviewing Their Potential as Inhibitors of Serine/Threonine Kinases. PubMed. [Link]

  • Gaber, A. A., et al. (2026). A Comprehensive Review of Designing and Synthetic Aspects of Pyrazolopyrimidine Derivatives as Anticancer Agents. ResearchGate. [Link]

  • Al-Ostath, A., et al. (2022). Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. PMC. [Link]

  • Luraghi, P., & Rebucci, M. (2023). Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023?. Taylor & Francis Online. [Link]

  • Wee, P., & Wang, Z. (2017). EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. PMC - NIH. [Link]

  • Singh, R., & Kumar, A. (2020). Pyrazolopyrimidines as anticancer agents: A review on structural and target-based approaches. ResearchGate. [Link]

  • Musumeci, F., et al. (2023). Biological Evaluation and In Vitro Characterization of ADME Profile of In-House Pyrazolo[3,4-d]pyrimidines as Dual. MDPI. [Link]

  • El-Damasy, D. A., et al. (2020). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. PMC. [Link]

  • Laurenzana, A., et al. (2017). A Pyrazolo[3,4-d]pyrimidine Compound Reduces Cell Viability and Induces Apoptosis in Different Hematological Malignancies. PMC. [Link]

  • Gaber, A. A., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Taylor & Francis Online. [Link]

  • El-Damasy, D. A., et al. (2020). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Publishing. [Link]

  • Gaber, A. A., et al. (2025). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFR. ResearchGate. [Link]

  • El-Damasy, D. A., et al. (2023). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. Semantic Scholar. [Link]

  • Ghorab, M. M., et al. (2015). Synthesis and in vitro antiproliferative activity of novel pyrazolo[3,4-d]pyrimidine derivatives. ResearchGate. [Link]

  • Patel, P., et al. (2021). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. PMC. [Link]

  • Shaban, R. M., et al. (2023). Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. RSC Publishing. [Link]

  • Patel, D. R., & Patel, K. C. (n.d.). Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. International Journal of ChemTech Research. [Link]

  • Brai, A., et al. (2017). Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic gli. RSC Publishing. [Link]

  • Rashad, A. E., et al. (2014). The chemistry of pyrazolopyrimidines and their applications. TSI Journals. [Link]

Sources

Method

Application Notes &amp; Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine

Introduction: The Pyrazolo[3,4-d]pyrimidine Scaffold The pyrazolo[3,4-d]pyrimidine core is a privileged scaffold in medicinal chemistry and drug discovery. As a bioisostere of the naturally occurring purine nucleus, this...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pyrazolo[3,4-d]pyrimidine Scaffold

The pyrazolo[3,4-d]pyrimidine core is a privileged scaffold in medicinal chemistry and drug discovery. As a bioisostere of the naturally occurring purine nucleus, this heterocyclic system is a cornerstone in the design of a multitude of biologically active agents, particularly protein kinase inhibitors.[1] Derivatives have shown significant promise as anticancer, anti-inflammatory, and antiviral agents.[2][3]

6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine serves as a versatile and crucial intermediate for the synthesis of diverse compound libraries. The chlorine atom at the C6 position is a synthetic handle amenable to various transition-metal-catalyzed cross-coupling reactions, allowing for the strategic introduction of carbon and nitrogen-based substituents. However, the electron-deficient nature of the pyrazolo[3,4-d]pyrimidine ring system and the inherent stability of the C(sp²)-Cl bond present a significant synthetic challenge. Oxidative addition of the palladium(0) catalyst to the C-Cl bond is often the rate-limiting step, necessitating the use of highly active, modern catalytic systems.[4][5]

This guide provides an in-depth analysis and field-proven protocols for three cornerstone cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—utilizing 6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine as the electrophilic partner. The methodologies described herein are designed to be robust and adaptable for researchers engaged in the synthesis of novel chemical entities for drug development.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most widely used method for the formation of C-C bonds, particularly for creating biaryl and heteroaryl-aryl structures.[6] Its popularity stems from the mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of organoboron reagents.[7] For an unactivated and electron-deficient substrate like 6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine, the key to success lies in selecting a catalytic system that can efficiently facilitate the challenging oxidative addition step.[4] Modern systems employing bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands are essential.[5][8]

Catalytic Cycle Mechanism

The catalytic cycle involves three primary steps: (1) Oxidative Addition of the aryl chloride to a Pd(0) species, (2) Transmetalation of the organic group from the activated boronic acid to the Pd(II) center, and (3) Reductive Elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[6]

Suzuki_Miyaura_Cycle Pd0 L₂Pd(0) OxAdd Oxidative Addition ArPdX L₂Pd(II)(Ar)Cl Pd0->ArPdX Transmetalation Transmetalation ArPdAr_prime L₂Pd(II)(Ar)(Ar') ArPdX->ArPdAr_prime ArPdAr_prime->Pd0 RedElim Reductive Elimination Product Ar-Ar' ArPdAr_prime->Product Substrate Ar-Cl Boronic Ar'-B(OR)₂⁻

Figure 1. Simplified Catalytic Cycle for the Suzuki-Miyaura Reaction.
Recommended Protocol: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation is highly effective for accelerating reactions involving aryl chlorides by overcoming the activation energy barrier for oxidative addition.[9] This protocol utilizes a modern palladium pre-catalyst for reproducibility and ease of use.

Materials:

  • 6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine

  • Aryl or Heteroarylboronic Acid (1.5 - 2.0 equiv.)

  • XPhos Pd G2 or SPhos Pd G2 (2-5 mol%)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃), finely ground (3.0 equiv.)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Microwave reaction vial with a stir bar

Procedure:

  • To a microwave reaction vial, add 6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine (1.0 equiv.), the arylboronic acid (1.5 equiv.), and K₂CO₃ (3.0 equiv.).

  • Add the 1,4-dioxane/water solvent mixture to achieve a substrate concentration of approximately 0.1-0.2 M.

  • Seal the vial and briefly purge with an inert gas (Argon or Nitrogen) for 5-10 minutes. This is crucial to prevent oxidation and deactivation of the Pd(0) species.

  • Add the palladium pre-catalyst (e.g., XPhos Pd G2, 3 mol%) to the mixture.

  • Securely seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 120-140 °C for 20-40 minutes.[7] Reaction progress should be monitored by TLC or LC-MS.

  • Upon completion, cool the vial to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality and Experimental Choices:

  • Catalyst System: XPhos and SPhos are bulky, electron-rich biaryl monophosphine ligands that promote the formation of highly active, monoligated L-Pd(0) species. These species are crucial for the oxidative addition to the strong C-Cl bond.[5] Using a pre-formed "G2" palladacycle ensures efficient and reproducible generation of the active catalyst.

  • Base: K₂CO₃ or Cs₂CO₃ is required to activate the boronic acid, forming a more nucleophilic boronate species which facilitates the transmetalation step.[6] Cs₂CO₃ is often more effective but also more expensive.

  • Solvent: A mixture of an organic solvent like 1,4-dioxane with water is common. Water aids in dissolving the base and boronic acid, while the dioxane solubilizes the organic substrate and catalyst.

Representative Data for Suzuki-Miyaura Coupling

The following table summarizes typical conditions and expected outcomes based on analogous chloro-heterocycle couplings.[10][11]

Arylboronic Acid PartnerCatalyst (mol%)Base (equiv.)Temp (°C)TimeExpected Yield
Phenylboronic acidXPhos Pd G2 (3%)K₂CO₃ (3)12030 min> 85%
4-Methoxyphenylboronic acidSPhos Pd G2 (3%)K₂CO₃ (3)12030 min> 90%
4-Trifluoromethylphenylboronic acidXPhos Pd G2 (3%)Cs₂CO₃ (3)13040 min> 80%
3-Pyridylboronic acidXPhos Pd G2 (4%)K₂CO₃ (3)13040 min65-75%
2-Thienylboronic acidSPhos Pd G2 (4%)Cs₂CO₃ (3)12030 min> 80%

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds by coupling aryl halides with amines.[12] This transformation is of paramount importance in pharmaceutical synthesis, as the arylamine motif is present in a vast number of drug molecules.[3][13] Similar to the Suzuki coupling, the reaction with aryl chlorides requires highly active catalysts to overcome the challenging oxidative addition.[4]

Catalytic Cycle Mechanism

The cycle begins with oxidative addition of the aryl chloride to Pd(0). The resulting Pd(II) complex coordinates the amine, and deprotonation by a strong base forms a palladium-amido complex. Reductive elimination then yields the arylamine product and regenerates the Pd(0) catalyst.[12]

Buchwald_Hartwig_Cycle Pd0 L-Pd(0) OxAdd Oxidative Addition ArPdX L-Pd(II)(Ar)Cl Pd0->ArPdX AmineCoord Amine Coordination AmineComplex [L-Pd(II)(Ar)(HNR¹R²)]⁺Cl⁻ ArPdX->AmineComplex Deprotonation Deprotonation (Base) AmidoComplex L-Pd(II)(Ar)(NR¹R²) AmineComplex->AmidoComplex AmidoComplex->Pd0 RedElim Reductive Elimination Product Ar-NR¹R² AmidoComplex->Product Substrate Ar-Cl Amine HNR¹R²

Figure 2. Simplified Catalytic Cycle for Buchwald-Hartwig Amination.
Recommended Protocol: Thermal Buchwald-Hartwig Amination

This protocol uses a common in-situ generated catalyst system suitable for a range of primary and secondary amines.

Materials:

  • 6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine

  • Amine (primary or secondary, 1.2-1.5 equiv.)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol% Pd)

  • XPhos or BrettPhos (2.2-4.4 mol%)

  • Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) (1.5-2.0 equiv.)

  • Anhydrous Toluene or 1,4-Dioxane

  • Schlenk tube or sealed reaction vessel

Procedure:

  • To an oven-dried Schlenk tube under an Argon atmosphere, add Pd₂(dba)₃ (e.g., 1 mol%), the phosphine ligand (e.g., XPhos, 2.2 mol%), and the base (e.g., NaOtBu, 1.5 equiv.).

  • Add 6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine (1.0 equiv.).

  • Evacuate and backfill the tube with Argon three times.

  • Add anhydrous toluene or dioxane via syringe to achieve a substrate concentration of 0.1-0.2 M.

  • Add the amine (1.2 equiv.) via syringe. If the amine is a solid, it can be added in step 1.

  • Seal the tube and heat the reaction mixture in a pre-heated oil bath at 100-110 °C for 12-24 hours. Monitor progress by LC-MS.[14]

  • After cooling to room temperature, quench the reaction carefully by adding saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Causality and Experimental Choices:

  • Catalyst System: The combination of a Pd(0) source like Pd₂(dba)₃ and a bulky, electron-rich biarylphosphine ligand (XPhos for general use, BrettPhos often good for primary amines) is a standard for activating aryl chlorides.[15] The ligand accelerates both oxidative addition and reductive elimination.

  • Base: A strong, non-nucleophilic base like NaOtBu or LHMDS is required to deprotonate the amine after it coordinates to the palladium center, forming the key palladium-amido intermediate. Weaker bases like K₂CO₃ are generally ineffective for the amination of aryl chlorides.[13]

  • Inert Atmosphere: The active Pd(0) catalyst and the phosphine ligands are sensitive to oxygen, especially at high temperatures. Maintaining an inert atmosphere is critical for catalytic activity.[12]

Representative Data for Buchwald-Hartwig Amination

The following table summarizes typical conditions for coupling various amine classes with chloro-heterocycles.[14][16]

Amine PartnerLigandBase (equiv.)SolventTemp (°C)Expected Yield
MorpholineXPhosNaOtBu (1.5)Toluene110> 90%
AnilineBrettPhosLHMDS (1.8)Dioxane10075-85%
BenzylamineXPhosNaOtBu (1.5)Toluene110> 80%
n-ButylamineBrettPhosLHMDS (1.8)Dioxane10070-80%

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl or vinyl halides to form C(sp²)-C(sp) bonds.[17] This reaction is exceptionally valuable for creating rigid linkers in molecules, accessing precursors for further cyclization, and in materials science. The coupling of aryl chlorides is the most difficult variant and requires robust catalytic systems, often at higher temperatures.[18]

Catalytic Cycle Mechanism

The reaction typically involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl halide is followed by transmetalation from a copper(I) acetylide. The copper cycle involves the formation of this key copper(I) acetylide intermediate from the terminal alkyne, copper(I), and a base. Copper-free variants exist but often require different conditions.[19]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 L₂Pd(0) ArPdX L₂Pd(II)(Ar)Cl Pd0->ArPdX Oxidative Addition ArPdAlkyne L₂Pd(II)(Ar)(C≡CR) ArPdX->ArPdAlkyne Transmetalation CuAlkyne Cu(I)-C≡CR ArPdAlkyne->Pd0 Reductive Elimination Product Ar-C≡CR ArPdAlkyne->Product CuX Cu(I)Cl Alkyne H-C≡CR CuAlkyne->ArPdX Cu(I)-C≡CR CuAlkyne->CuX Transmetalation (to Pd) Alkyne->CuAlkyne Deprotonation Base Base Substrate Ar-Cl Substrate->ArPdX

Figure 3. Interconnected Catalytic Cycles in the Sonogashira Reaction.
Recommended Protocol: Copper-Cocatalyzed Sonogashira Coupling

This protocol employs a catalyst system known to be effective for challenging aryl chlorides.

Materials:

  • 6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine

  • Terminal Alkyne (1.5-2.0 equiv.)

  • PdCl₂(PPh₃)₂ or Pd(OAc)₂ (2-5 mol%)

  • Tri-tert-butylphosphine (P(tBu)₃) as a solution or its HBF₄ salt (4-10 mol%)

  • Copper(I) Iodide (CuI) (4-10 mol%)

  • A strong amine base such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA), or a carbonate base like Cs₂CO₃

  • Anhydrous, degassed solvent such as DMF, Dioxane, or Toluene

  • Schlenk tube or sealed reaction vessel

Procedure:

  • To an oven-dried Schlenk tube under an Argon atmosphere, add the palladium source (e.g., PdCl₂(PPh₃)₂, 3 mol%), the phosphine ligand if needed, CuI (6 mol%), and the base (e.g., Cs₂CO₃, 2.0 equiv.).

  • Add 6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine (1.0 equiv.).

  • Evacuate and backfill the tube with Argon three times.

  • Add anhydrous, degassed solvent (e.g., DMF) via syringe to achieve a substrate concentration of 0.1-0.2 M.

  • Add the terminal alkyne (1.5 equiv.) via syringe.

  • Seal the tube and heat the reaction mixture in a pre-heated oil bath at 80-120 °C for 6-18 hours. Monitor progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite, washing with additional ethyl acetate.

  • Wash the filtrate with water and brine to remove the solvent and salts.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Causality and Experimental Choices:

  • Catalyst System: For aryl chlorides, standard Pd(PPh₃)₄ is often insufficient. More electron-rich and bulky phosphines like P(tBu)₃ are required to promote oxidative addition.[18]

  • Copper(I) Co-catalyst: CuI is crucial for the deprotonation of the terminal alkyne and formation of the copper acetylide, which then participates in the transmetalation step.[17] While copper-free conditions exist, they often require different ligands and bases and may be less reliable for this substrate class.

  • Base and Solvent: An amine base like TEA or DIPEA can act as both the base and a solvent. However, for difficult couplings, a stronger base like Cs₂CO₃ in a polar aprotic solvent like DMF can be more effective.[18]

Representative Data for Sonogashira Coupling

The following table summarizes conditions for coupling aryl chlorides with terminal alkynes.[18]

Alkyne PartnerPd Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Expected Yield
PhenylacetylenePd(OAc)₂ (2%)P(tBu)₃ (4%)Cs₂CO₃ (2)Dioxane10070-80%
TrimethylsilylacetylenePdCl₂(PPh₃)₂ (4%)-TEAToluene9065-75%
1-HexynePd(OAc)₂ (2%)P(tBu)₃ (4%)Cs₂CO₃ (2)DMF110> 75%
Propargyl AlcoholPdCl₂(PPh₃)₂ (4%)-DIPEADMF8060-70%

References

  • Grewal, P., & Kaur, N. (2023). Palladium-catalyzed C-N Coupling Reactions in the Synthesis of Dibenzodiazepines. Current Organic Chemistry, 26(20). [Link]

  • Kumar, A., & Kumar, V. (2024). Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Hartwig Reactions. The Journal of Organic Chemistry. [Link]

  • Bhaskaran, S., et al. (2020). Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles. ChemistrySelect. [Link]

  • Al-dujaili, A. H. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • ResearchGate. (2019). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. [Link]

  • Myers, A. G. The Suzuki Reaction. Harvard University. [Link]

  • Lara, A. (2011). Palladium-catalyzed C-N cross-coupling reactions toward the synthesis of drug-like molecules. DSpace@MIT. [Link]

  • ResearchGate. (2023). MEDICINAL IMPORTANCE OF PYRAZOLO [3,4-D] PYRIMIDINE AND ITS DERIVATIVES: A REVIEW. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Fernandes, P. A. S., et al. (2020). New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. Catalysts. [Link]

  • Surry, D. S., & Buchwald, S. L. (2010). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Science. [Link]

  • Nolan, S. P. (2005). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. [Link]

  • Hrycyna, C. (2017). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Purdue University. [Link]

  • Janežič, M., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (2014). What are the best catalysts for Sonogashira Couplings for use with Chloroaromatics?[Link]

  • Radi, M., et al. (2011). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules. [Link]

  • ResearchGate. (2020). Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Worrall, J. M., et al. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Journal of the American Chemical Society. [Link]

  • ResearchGate. (2002). Coupling reaction of organoboronic acids with chloropyrimidines and trichlorotriazine. [Link]

  • Torborg, C., & Beller, M. (2009). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Advanced Synthesis & Catalysis. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • ResearchGate. (2023). Some proprieties of Sonogashira cross‐coupling reaction. [Link]

  • Wallace, D. J., & Chen, C. (2007). One-pot Double Suzuki Couplings of Dichloropyrimidines. Tetrahedron Letters. [Link]

  • Worrall, J. M., et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Journal of the American Chemical Society. [Link]

Sources

Application

Application Note: Quality-by-Design (QbD) Guided HPLC Method Development and ICH Q2(R2) Validation for 6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine

Introduction and Scientific Context 6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine is a highly versatile and critical synthetic intermediate utilized in the pharmaceutical industry. Its unique fused bicyclic structure ser...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Scientific Context

6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine is a highly versatile and critical synthetic intermediate utilized in the pharmaceutical industry. Its unique fused bicyclic structure serves as a bioisostere for purines, making it a foundational building block in the design of targeted therapeutics, particularly potent kinase inhibitors (such as Fibroblast Growth Factor Receptor [FGFR] inhibitors) and novel anticonvulsant agents[1].

Because the purity of this intermediate directly impacts the yield and safety profile of the downstream Active Pharmaceutical Ingredient (API), developing a highly specific, stability-indicating analytical method is critical. This application note details the causality-driven development and rigorous validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method, structured entirely around the latest ICH Q2(R2) regulatory framework[2][3].

Method Development Rationale: A Causality-Driven Approach

Method development is not a trial-and-error exercise; it is an exercise in applied physical chemistry. The chromatographic conditions were engineered by analyzing the intrinsic properties of 6-chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine:

  • Stationary Phase Selection: The pyrazolo[3,4-d]pyrimidine core is a hydrophobic, planar, and conjugated system. The addition of the 6-chloro and 1-ethyl groups yields a moderate partition coefficient (LogP 1.8 - 2.2). A high-density C18 column (octadecylsilane) was selected to maximize hydrophobic retention and ensure adequate shape selectivity[4].

  • Mobile Phase & pH Control (Critical Insight): The basic nitrogen atoms within the pyrimidine ring exhibit weak basicity (pKa 3.0 - 4.0). If analyzed at a neutral pH, the molecule exists in a state of partial ionization, leading to severe peak tailing due to secondary interactions with residual silanols on the silica matrix. To suppress this, the aqueous mobile phase was acidified to pH ~2.0 using 0.1% Trifluoroacetic Acid (TFA). TFA acts as a strong ion-pairing agent, ensuring the analyte remains fully protonated, which yields sharp, symmetrical peaks.

  • Chemical Stability Consideration: The 6-chloro substituent is susceptible to nucleophilic aromatic substitution (e.g., hydrolysis) under highly basic conditions. Maintaining an acidic mobile phase actively prevents on-column degradation during the analytical run.

  • Organic Modifier: Acetonitrile was selected over methanol. Acetonitrile provides superior elution strength for halogenated heterocycles, operates with lower system backpressure, and offers a lower UV cutoff, which is critical for baseline stability during gradient elution[5].

  • Detection Wavelength: Diode Array Detection (DAD) scanning confirmed a λmax​ at 270 nm, corresponding to the π−π∗ transitions of the conjugated heterocyclic system[5].

QbD_Workflow ATP Analytical Target Profile (ATP) CQA Identify CQAs (pKa, LogP, UV) ATP->CQA Risk Risk Assessment (Degradation Pathways) CQA->Risk Opt Method Optimization (pH & Gradient) Risk->Opt Val ICH Q2(R2) Validation Opt->Val

Fig 1. Quality-by-Design (QbD) Workflow for HPLC Method Development.

Experimental Protocols

Chromatographic Conditions

The optimized method parameters are summarized below to ensure seamless transferability to any standard HPLC-DAD system.

ParameterSpecification
Column ACE C18, 250 mm × 4.6 mm, 5 µm (or equivalent)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade Water
Mobile Phase B 100% HPLC-grade Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 35°C ± 2°C
Detection DAD at 270 nm (Reference: 360 nm)
Injection Volume 10 µL
Diluent Water : Acetonitrile (50:50, v/v)

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 80 20
10.0 40 60
15.0 20 80
15.1 80 20

| 20.0 | 80 | 20 |

Step-by-Step Sample Preparation
  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 50.0 mg of the 6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine reference standard into a 50 mL volumetric flask. Add 30 mL of diluent. Ultrasonicate for 10 minutes to ensure complete dissolution. Dilute to volume with diluent and mix thoroughly.

  • Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask. Dilute to the mark with diluent.

  • Filtration: Filter all final solutions through a 0.22 µm PTFE syringe filter. Discard the first 2 mL of the filtrate to prevent membrane-adsorption bias.

Method Validation (ICH Q2(R2) Framework)

The analytical procedure was validated to demonstrate that it is "fit for its intended purpose" across the lifecycle of the product, adhering strictly to the ICH Q2(R2) guidelines[3][6].

Validation_Parameters Main ICH Q2(R2) Validation Lifecycle Spec Specificity & Forced Degradation (Peak Purity > 0.999) Main->Spec Lin Linearity & Range (R² > 0.999) Main->Lin Acc Accuracy (98-102% Recovery) Main->Acc Prec Precision (RSD < 2.0%) Main->Prec Rob Robustness (DoE Evaluation) Main->Rob

Fig 2. Core ICH Q2(R2) Validation Parameters and Acceptance Criteria.

Specificity and Forced Degradation (Self-Validating Protocol)

To prove the method is stability-indicating, the analyte was intentionally degraded. A method is only trustworthy if it can successfully resolve the main peak from its own degradation products.

Forced Degradation Protocol:

  • Acidic Stress: 5.0 mL Stock Solution + 5.0 mL 1N HCl; heated at 60°C for 2 hours. Neutralized with 1N NaOH.

  • Alkaline Stress: 5.0 mL Stock Solution + 5.0 mL 1N NaOH; heated at 60°C for 2 hours. Neutralized with 1N HCl. (Note: Rapid degradation observed due to hydrolysis of the 6-chloro group).

  • Oxidative Stress: 5.0 mL Stock Solution + 5.0 mL 3% H2​O2​ ; stored at room temperature for 4 hours.

  • Thermal & Photolytic Stress: Solid API exposed to 105°C for 48 hours, and UV/Vis light (1.2 million lux hours) per ICH Q1B.

Result: In all stressed samples, DAD peak purity analysis confirmed that the 6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine peak was spectrally homogeneous (Peak Purity Index > 0.999), with no co-eluting degradants.

Validation Data Summary

The quantitative performance of the method was evaluated and summarized in the table below.

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
System Suitability Resolution ( Rs​ ) > 2.0, Tailing Factor ( Tf​ ) < 1.5 Rs​ = 3.2, Tf​ = 1.12PASS
Linearity & Range R2≥0.999 over 25% to 150% of target conc. R2=0.9998 (25 - 150 µg/mL)PASS
Accuracy (Recovery) Mean recovery between 98.0% and 102.0%99.4% (Range: 98.8% - 101.1%)PASS
Repeatability % RSD 2.0% (n=6 injections at 100%)% RSD = 0.58%PASS
Intermediate Precision % RSD 2.0% (Different day, analyst, system)% RSD = 0.72% (n=12)PASS
Robustness No significant change in System SuitabilityTolerated ± 5°C, ± 0.1 mL/minPASS

Conclusion

A highly specific, accurate, and robust RP-HPLC method for the quantification of 6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine was successfully developed using QbD principles. By strictly adhering to the ICH Q2(R2) guidelines, the method provides a self-validating framework that guarantees the analytical reliability required for downstream pharmaceutical manufacturing and regulatory submissions.

References

  • ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline | International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) |[Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained | IntuitionLabs |[Link]

  • Discovery and Optimization of a Novel 2H-Pyrazolo[3,4-d]pyrimidine Derivative as a Potent Irreversible Pan-Fibroblast Growth Factor Receptor Inhibitor | Journal of Medicinal Chemistry - ACS Publications |[Link]

  • Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin | Research Journal of Pharmacy and Technology |[Link]

  • Development of HPLC method for quantitative determination of epimidin - new perspective АPhI with anticonvulsive activity | ScienceRise: Pharmaceutical Science |[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine Synthesis

Welcome to the Application Science Support Center. This guide is designed for researchers and drug development professionals troubleshooting the synthesis of 6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine (CAS: 1443286-78...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Support Center. This guide is designed for researchers and drug development professionals troubleshooting the synthesis of 6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine (CAS: 1443286-78-9)[1]. As a critical building block for kinase inhibitors and purine analogs, the pyrazolo[3,4-d]pyrimidine core demands high-yielding, regioselective synthetic routes.

Below, you will find a mechanistic breakdown of the synthetic workflow, a self-validating protocol for the notoriously difficult chlorination step, and an advanced troubleshooting FAQ.

Synthetic Workflow Visualization

The most reliable route to this scaffold avoids late-stage alkylation by building the pyrimidine ring onto a pre-ethylated pyrazole core.

SynthesisWorkflow A 1. Pyrazole Core Formation (Ethylhydrazine Condensation) B 2. Pyrimidine Cyclization (Urea / Formamide, Reflux) A->B C 3. Pyrimidinone Intermediate (1-Ethyl-1H-pyrazolo[3,4-d]pyrimidin-6-one) B->C D 4. Catalytic Halogenation (POCl3 + N,N-Diethylaniline) C->D E 5. Target Compound (6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine) D->E

Synthetic workflow for 6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine.

Self-Validating Methodology: Catalytic Chlorination

The conversion of the 6-pyrimidinone intermediate to the 6-chloro derivative is the primary yield-limiting step. Using neat Phosphorus Oxychloride (POCl₃) often stalls due to the formation of a stable phosphorodichloridate intermediate. The protocol below utilizes N,N-diethylaniline to generate a highly reactive Vilsmeier-type intermediate, driving the reaction to completion (2)[2].

Step-by-Step Protocol
  • Reagent Assembly : In an oven-dried, argon-purged flask, suspend 1-ethyl-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one (1.0 eq) in freshly distilled POCl₃ (10.0 eq).

  • Catalyst Addition : Slowly add N,N-diethylaniline (1.5 eq) dropwise at 0°C. Causality note: The tertiary amine acts as a nucleophilic catalyst, attacking POCl₃ to form the active electrophilic species.

  • Reflux : Heat the mixture to 100°C for 4 hours.

  • In-Process Control (Self-Validation) : After 3 hours, withdraw a 50 µL aliquot and quench it in 1 mL of anhydrous methanol. Analyze via LC-MS.

    • Validation Logic: Do not quench in water for LC-MS, as the 6-chloro product will rapidly hydrolyze back to the starting material, giving a false negative. Methanol traps the active intermediate as the stable 6-methoxy derivative (m/z = 179.08). If the methoxy peak is dominant, the chlorination is complete.

  • Distillation : Cool to 50°C and remove excess POCl₃ via vacuum distillation. Causality note: Quenching bulk POCl₃ in water generates extreme exothermic heat and HCl, which hydrolyzes the newly formed C-Cl bond.

  • Quench & Extraction : Pour the concentrated residue over crushed ice. Immediately adjust the pH to 7.0–7.5 using saturated aqueous NaHCO₃. Extract rapidly with cold Dichloromethane (3 x 20 mL). Dry over Na₂SO₄ and concentrate.

Quantitative Data: Impact of Chlorination Conditions

The choice of additive during halogenation drastically alters both the yield and the purity profile of the final compound.

Reaction ConditionAdditive / CatalystTemp / TimeIsolated Yield (%)Purity (HPLC, %)
POCl₃ (neat)None100°C / 12h35%82%
POCl₃ (10 eq)DMF (0.5 eq)100°C / 8h58%71%*
POCl₃ (10 eq)N,N-Dimethylaniline (1.5 eq)100°C / 5h76%88%
POCl₃ (10 eq) N,N-Diethylaniline (1.5 eq) 100°C / 4h 89% 98%

*Note: Lower purity is primarily due to the formation of a 6-(dimethylamino) adduct.

Troubleshooting & FAQs

Q1: Why is my final product heavily contaminated with the N2-ethyl isomer? A1: If you are performing an N-alkylation (ethylation) on the fully formed pyrazolo[3,4-d]pyrimidine core, you will inevitably generate a thermodynamic mixture of N1 and N2 isomers due to the tautomerization of the pyrazole ring. To guarantee 100% N1 regioselectivity, you must build the core around the ethyl group by starting your synthesis with the condensation of an ethoxymethylene derivative and ethylhydrazine (3)[3].

Q2: I am seeing a significant M+45 impurity in my LC-MS after the chlorination step. What is it? A2: This is the 6-(dimethylamino) by-product. It is a common artifact when using Dimethylformamide (DMF) as a Vilsmeier-Haack catalyst. At reflux temperatures, DMF decomposes into dimethylamine, which acts as a strong nucleophile and outcompetes the chloride ion, attacking the 6-position (4)[4]. To fix this, switch to N,N-diethylaniline; its increased steric hindrance prevents it from undergoing this unwanted nucleophilic substitution (5)[5].

Q3: My chlorination reaction shows 100% conversion via the methanol-quench IPC, but my isolated yield is only 40%. Where is the product going? A3: You are losing your product during the aqueous workup. The C-Cl bond in pyrazolo[3,4-d]pyrimidines is highly activated and susceptible to acid-catalyzed hydrolysis. If you quench the reaction mixture without first distilling off the excess POCl₃, the localized generation of HCl drops the pH drastically, converting your 6-chloro product back into the 6-pyrimidinone starting material. Always distill off POCl₃ first, and ensure the aqueous quench is buffered with NaHCO₃ to maintain a neutral pH.

References

  • Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. ACS Publications. 2

  • Synthesis, Characterization and In Vitro Antitumor Evaluation of New Pyrazolo[3,4-d]Pyrimidine Derivatives. Scirp.org. 5

  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFR. Semantic Scholar. 4

  • A convenient route for the synthesis of pyrazolo[3,4‐d]pyrimidine, pyrazolo[3,4‐b][1,6]naphthyridine and pyrazolo[3,4‐b]quinoline derivatives. SciSpace.3

  • 1247086-85-6 | 4-Chloro-1-ethyl-6-methyl-1h-pyrazolo[3,4-d]pyrimidine. BLDpharm. 1

Sources

Optimization

Technical Support Center: A Guide to Preventing Precipitation of 6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with 6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine in aqueous media. Preci...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with 6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine in aqueous media. Precipitation of a test compound is a critical experimental failure point, leading to inaccurate concentration-response curves, unreliable data, and wasted resources. This document offers a structured approach to diagnosing, troubleshooting, and preventing this common issue.

The core structure of 6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine is a nitrogen-containing heterocycle, which is an isostere of adenine, a key component of adenosine triphosphate (ATP).[1][2] This makes it a privileged scaffold in medicinal chemistry, particularly for developing kinase inhibitors.[1] However, the fused aromatic ring system combined with chloro- and ethyl-substituents confers significant lipophilicity, predisposing it to poor aqueous solubility. The multiple nitrogen atoms in the pyrazolopyrimidine core can act as weak bases, making its solubility highly dependent on pH.[3][4][5]

Section 1: Frequently Asked Questions (FAQs)

Q1: My compound precipitated immediately after I diluted my DMSO stock into my aqueous buffer. What is the most likely cause?

This is a classic sign of exceeding the compound's thermodynamic aqueous solubility. When the highly concentrated DMSO stock is introduced to the aqueous environment, the compound rapidly partitions out of the organic solvent and is unable to dissolve in the buffer at the target concentration, causing it to "crash out" or precipitate.[6][7] The solution is to either lower the final concentration or modify the aqueous medium to improve the compound's solubility.

Q2: What is the best solvent to use for preparing my initial stock solution?

For compounds like this, Dimethyl Sulfoxide (DMSO) is the recommended starting point. A related compound, 6-Chloro-1H-pyrazolo[3,4-d]pyrimidine, shows slight solubility in DMSO.[8] DMSO is a powerful, water-miscible, polar aprotic solvent capable of dissolving a wide range of lipophilic molecules. Alternatives include N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), but these are often more toxic to biological systems. Always use anhydrous, high-purity solvent to prepare stock solutions.

Q3: Can I prevent precipitation by simply adjusting the pH of my buffer?

Yes, this is often the most effective initial strategy. The pyrazolopyrimidine core contains several nitrogen atoms that are weakly basic.[9][10] A structurally similar compound has a predicted basic pKa of approximately 1.97.[11] By lowering the pH of your buffer (e.g., to pH 5.0-6.5), you can protonate these nitrogen atoms. The resulting cationic species is significantly more polar and will exhibit higher aqueous solubility.

Q4: What is the maximum percentage of co-solvent (like DMSO) I can have in my final assay?

This is highly dependent on your specific experimental system (e.g., cell-based assay, enzyme assay). As a general rule, most assays tolerate a final DMSO concentration of less than 1%, with many sensitive systems requiring ≤0.5%.[12][13] High concentrations of organic solvents can denature proteins, disrupt cell membranes, or directly interfere with your assay's readout. It is crucial to determine the tolerance of your specific assay by running a solvent-only control curve.

Section 2: Systematic Troubleshooting Guide

Precipitation is a solvable problem. Follow this systematic approach to identify the root cause and implement a robust solution. The workflow is designed to move from the simplest and most common fixes to more advanced formulation strategies.

Step 1: Characterize the Precipitation Event

Before making changes, document the problem:

  • Timing: Does precipitation occur instantly upon dilution, or does it develop over time?

  • Concentration Dependence: Does it only occur at your highest concentrations?

  • Temperature Dependence: Is the experiment run at room temperature, 37°C, or on ice? Solubility is temperature-dependent.

  • Buffer Composition: Note the buffer type, pH, and salt concentration. High salt concentrations can sometimes decrease the solubility of organic compounds (salting out).

Step 2: Optimize the Stock Solution

An unstable stock solution can be a hidden source of problems.

  • Confirm Stock Clarity: Before any dilution, ensure your DMSO stock is a clear, homogenous solution. If you see any crystals, it may be too concentrated or may have precipitated during storage.

  • Sonication and Warming: Gently warm the stock vial to 37°C and sonicate for 5-10 minutes to ensure complete dissolution.

  • Consider Stock Concentration: A 10 mM stock is standard. If you are working with higher concentrations (e.g., 50-100 mM), you risk precipitation upon dilution into an aqueous buffer. Consider lowering the stock concentration.

Step 3: Modify the Aqueous Medium

This is where the most impactful changes are made. The goal is to make the final buffer more "hospitable" to the compound.

As established in the FAQs, leveraging the basic nitrogen atoms is key.

  • Mechanism: Lowering the pH below the compound's pKa will lead to protonation, creating a charged species with a strong dipole that interacts favorably with water.

  • Action: Prepare your experimental buffer at a lower pH. For example, if your assay fails at pH 7.4, test it at pH 6.5. Perform a pH-solubility profile (see Protocol 2) to identify the optimal pH that maintains solubility without compromising your experiment's biological relevance.

If pH adjustment is insufficient or not possible, introducing a small amount of a water-miscible organic solvent can prevent precipitation.

  • Mechanism: Co-solvents work by reducing the overall polarity of the bulk solvent (water), making it a more favorable environment for a lipophilic compound.[14]

  • Action: Add a small percentage of a co-solvent directly to your aqueous buffer before adding the compound stock. This pre-mixed solution avoids the localized high concentration of water that causes precipitation during dilution.

Table 1: Comparison of Common Co-solvents

Co-SolventTypical Final Conc.AdvantagesDisadvantages
DMSO 0.1 - 1.0%Excellent solubilizing power; miscible with water.Can be toxic to cells; may inhibit enzymes at >1%.
Ethanol 1.0 - 5.0%Less toxic than DMSO; readily available.Less effective solubilizer than DMSO; can be volatile.
PEG 400 1.0 - 10%Low toxicity; can improve stability.Can be viscous; may interfere with some assay formats.
Glycerol 1.0 - 10%Very low toxicity; biocompatible.High viscosity; weaker solubilizer than other options.

Note: Always validate the final co-solvent concentration with your specific assay to rule out artifacts.

Step 4: Advanced Solubilization Strategies

For particularly challenging cases, more advanced formulation techniques may be required.

Cyclodextrins are cyclic oligosaccharides that can act as molecular hosts to improve the solubility of poorly soluble "guest" molecules.[15][16]

  • Mechanism: They possess a hydrophilic exterior and a lipophilic interior cavity.[17][18] The lipophilic 6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine molecule can partition into this non-polar cavity, forming a water-soluble "inclusion complex" where its hydrophobic surfaces are shielded from the aqueous environment.[19]

  • Action: Dissolve a suitable cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD) in your buffer before adding the compound. The formation of the inclusion complex significantly enhances the apparent aqueous solubility of the compound.

Section 3: Detailed Experimental Protocols

Protocol 1: Preparation of a Validated Stock Solution

  • Accurately weigh approximately 1-5 mg of 6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine into a sterile, conical glass vial.

  • Add the calculated volume of anhydrous, high-purity DMSO to achieve the desired molar concentration (e.g., 10 mM).

  • Vortex the vial vigorously for 1-2 minutes.

  • If any solid is visible, place the vial in an ultrasonic water bath for 10-15 minutes.

  • Visually inspect the solution against a bright light source to ensure it is completely clear and free of particulates.

  • (Optional but recommended) Filter the stock solution through a 0.22 µm syringe filter compatible with DMSO to remove any micro-precipitates.

  • Aliquot the stock solution into small volumes for single-use to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Protocol 2: Determining an Empirical pH-Solubility Profile

  • Prepare a series of identical buffers across a relevant pH range (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0).

  • In clear microcentrifuge tubes, add a fixed, high-concentration aliquot of your compound's DMSO stock to each buffer (e.g., a 1:100 dilution to achieve a final concentration of 100 µM). Ensure the final DMSO percentage is constant across all samples.

  • Incubate the tubes under your standard experimental conditions (e.g., 37°C for 1 hour).

  • After incubation, centrifuge the tubes at high speed (e.g., 14,000 x g) for 15 minutes to pellet any precipitated material.

  • Carefully collect the supernatant from each tube.

  • Analyze the concentration of the soluble compound in the supernatant using a suitable method like HPLC-UV or LC-MS.

  • The pH that yields the highest concentration in the supernatant is the pH of maximum solubility under these conditions.

Section 4: Visual Guides & Diagrams

The following diagrams illustrate the troubleshooting workflow and a key solubilization mechanism.

TroubleshootingWorkflow start Precipitation Observed check_stock Step 1: Validate Stock Is stock clear & correct conc.? start->check_stock ph_q Step 2: Can Assay pH Be Lowered? check_stock->ph_q Stock OK adjust_ph Action: Lower Buffer pH (e.g., to 6.5) & Retest ph_q->adjust_ph Yes cosolvent_q Step 3: Add Co-solvent? Is <5% organic solvent tolerated? ph_q->cosolvent_q No success Problem Solved adjust_ph->success add_cosolvent Action: Add Co-solvent to Buffer (e.g., 2% PEG 400) & Retest cosolvent_q->add_cosolvent Yes advanced_q Step 4: Advanced Strategy? cosolvent_q->advanced_q No add_cosolvent->success add_cd Action: Use Cyclodextrin (e.g., HP-β-CD) advanced_q->add_cd Yes fail Consult Formulation Specialist advanced_q->fail No add_cd->success

Caption: A decision tree for troubleshooting compound precipitation.

Caption: Mechanism of cyclodextrin-mediated solubilization.

References

  • A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim. PMC. Available at: [Link]

  • Mohammed Jafar, Fatima Ibrahim Alshaer, Fatima Ali Adrees (2018). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 8(6), pp.8-17. Available at: [Link]

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Available at: [Link]

  • CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available at: [Link]

  • Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility?. Roquette. Available at: [Link]

  • Zhang X, et al. (2015). Measurement and ANN prediction of pH-dependent solubility of nitrogen-heterocyclic compounds. Chemosphere, 135, pp.163-9. Available at: [Link]

  • Measurement and ANN prediction of pH-dependent solubility of nitrogen-heterocyclic compounds. ResearchGate. Available at: [Link]

  • 6-Chloro-1H-pyrazolo[3,4-d]pyrimidine - Physico-chemical Properties. ChemBK. Available at: [Link]

  • ZNL0325, a Pyrazolopyrimidine-Based Covalent Probe, Demonstrates an Alternative Binding Mode for Kinases. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Solubility of Buffers in Aqueous–Organic Effluents for Reversed-Phase Liquid Chromatography. ResearchGate. Available at: [Link]

  • Schellinger, A. P., & Carr, P. W. (2014). Solubility of Buffers in Aqueous–Organic Eluents for Reversed-Phase Liquid Chromatography. LCGC North America. Available at: [Link]

  • HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode. KNAUER. Available at: [Link]

  • 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. Available at: [Link]

  • Solubility Enhancement Technique. CUTM Courseware. Available at: [Link]

  • Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC. Available at: [Link]

  • A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands. Available at: [Link]

  • Improving the Water Solubility of Poorly Soluble Drugs. Basicmedical Key. Available at: [Link]

  • Method for the precipitation of organic compounds. Google Patents.
  • 6-chloro-1H-pyrazolo[3,4-d]pyrimidine. PubChem. Available at: [Link]

  • 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine Properties. EPA CompTox Dashboard. Available at: [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC. Available at: [Link]

  • Organic Solvent Precipitation. Journal of New Developments in Chemistry. Available at: [Link]

  • Pyrazolopyrimidine. Wikipedia. Available at: [Link]

  • El-Gamal, M. I., et al. (2022). Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. Frontiers in Chemistry, 10, 992019. Available at: [Link]

  • The chemistry of pyrazolopyrimidines and their applications. TSI Journals. Available at: [Link]

  • A Review on The Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs. Der Pharma Chemica. Available at: [Link]

  • An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. MDPI. Available at: [Link]

  • A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. ResearchGate. Available at: [Link]

  • 6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine 97%. AiFChem, an Xtalpi Company. Available at: [Link]

  • 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. MDPI. Available at: [Link]

Sources

Troubleshooting

Overcoming poor solubility of 6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine in biological buffers

Welcome to the technical support guide for 6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine. This resource is designed for researchers, scientists, and drug development professionals to address one of the most common challe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine. This resource is designed for researchers, scientists, and drug development professionals to address one of the most common challenges encountered with this class of molecules: poor aqueous solubility. Pyrazolo[3,4-d]pyrimidine scaffolds are frequently investigated as potent protein kinase inhibitors, but their rigid, heterocyclic structure often leads to high lipophilicity and strong crystal lattice energy, making them difficult to dissolve in standard biological buffers.[1][2][3][4][5]

This guide provides a logical, step-by-step approach to systematically overcome these solubility issues, ensuring reliable and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: I'm trying to dissolve 6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine directly into my phosphate-buffered saline (PBS), and it won't go into solution. Why is this happening?

A1: This is expected behavior. The pyrazolo[3,4-d]pyrimidine core is a planar, aromatic heterocyclic system, which makes the molecule relatively nonpolar and hydrophobic. Such compounds prefer to interact with themselves (stacking in a crystal lattice) rather than with polar water molecules in the buffer. This inherent low aqueous solubility is a common characteristic of many potent, small-molecule inhibitors developed through modern drug discovery programs.[6][7][8]

Q2: What is the most common first step to solubilize a compound like this for a biological assay?

A2: The standard and most direct method is to first prepare a concentrated stock solution in a water-miscible organic solvent.[9] The most common choice is dimethyl sulfoxide (DMSO).[10] This high-concentration stock can then be serially diluted to a working concentration, and finally, a small volume is added to your aqueous assay buffer (a method known as "spiking"). The key is to minimize the final concentration of the organic solvent to prevent artifacts or toxicity in your experiment.[11]

Q3: My compound dissolves in DMSO, but it precipitates immediately when I add it to my aqueous buffer. What should I do?

A3: This phenomenon, often called "crashing out," occurs when the compound moves from a highly favorable organic solvent environment to an unfavorable aqueous one. The buffer cannot maintain the compound in a dissolved state at that concentration. The primary solution is to ensure the final concentration of your organic co-solvent is high enough to assist in solubility, but low enough to be tolerated by your assay. If precipitation persists even at a tolerable solvent concentration, you must explore more advanced formulation strategies, which are detailed in the troubleshooting guide below.

Q4: Are there risks associated with using organic solvents like DMSO in cell-based assays or other biological experiments?

A4: Yes, absolutely. Most organic solvents, including DMSO, can be toxic to cells, inhibit enzyme activity, or cause other off-target effects at certain concentrations.[11] It is critical to determine the maximum tolerable solvent concentration for your specific experimental system. For most cell lines, the final DMSO concentration should be kept below 0.5% (v/v), and ideally at or below 0.1%.[11] Crucially, you must always run a "vehicle control" —an identical experiment where you add the same amount of solvent (without your compound) to the buffer—to ensure that the observed effects are from your compound and not the solvent itself.

Troubleshooting Workflow: A Step-by-Step Guide to Solubilization

When simple dissolution in an organic solvent fails, a systematic approach is necessary. This workflow progresses from the simplest to more complex and powerful techniques.

G start Start: Compound Insoluble in Aqueous Buffer step1 Step 1: Prepare High-Concentration Stock in 100% DMSO start->step1 step2 Step 2: Dilute Stock into Aqueous Assay Buffer step1->step2 check1 Precipitation Occurs? step2->check1 step3 Step 3: Optimize Co-Solvent - Test DMSO/PEG/Ethanol - Keep final solvent conc. low (e.g., <1%) check1->step3 Yes end_success Success: Proceed with Assay (Include Vehicle Control) check1->end_success No check2 Solubility Achieved? step3->check2 step4 Step 4: Advanced Formulation (Assay Permitting) check2->step4 No check2->end_success Yes step4a pH Adjustment (for ionizable compounds) step4->step4a step4b Use Solubilizing Excipients (e.g., Cyclodextrins, Surfactants) step4->step4b end_fail Re-evaluate Compound or Assay Conditions step4a->end_fail step4b->end_fail

Caption: Decision workflow for solubilizing challenging compounds.

Detailed Protocols & Methodologies

Protocol 1: The Standard Co-Solvent Approach

This is the first method that should be attempted. DMSO is an excellent aprotic solvent capable of dissolving a wide range of organic molecules.[10]

Objective: To create a 10-50 mM stock solution in DMSO.

Methodology:

  • Weigh out the required amount of 6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine into a sterile microcentrifuge tube or glass vial.

  • Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 20 mM).

  • Vortex vigorously for 2-5 minutes.

  • If the solid is not fully dissolved, gently warm the solution to 30-37°C for 5-10 minutes and vortex again. Sonication can also be used to aid dissolution.

  • Once fully dissolved, this stock solution can be stored (typically at -20°C or -80°C) and diluted for use in experiments.

  • For the assay: Perform a serial dilution of the stock to an intermediate concentration. Then, add a small volume of this intermediate solution to the final assay buffer. For example, add 2 µL of a 1 mM intermediate stock to 198 µL of buffer for a final concentration of 10 µM with 1% DMSO.

Protocol 2: Advanced Formulation with Cyclodextrins

If co-solvents alone are insufficient or incompatible with your assay, cyclodextrins offer a powerful alternative. These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic inner cavity, allowing them to encapsulate nonpolar molecules and increase their apparent solubility in water.[9][12][13][14][15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common, low-toxicity choice.[9]

G cluster_0 Components cluster_1 Formation of Inclusion Complex A Poorly Soluble Drug (Hydrophobic) B Cyclodextrin label_B Hydrophilic Exterior Hydrophobic Cavity C Drug Cyclodextrin D Drug is encapsulated within the hydrophobic cavity C->D X1->C +

Caption: Mechanism of cyclodextrin-mediated solubilization.

Objective: To prepare an aqueous stock solution using HP-β-CD.

Methodology:

  • Prepare a stock solution of HP-β-CD in your desired biological buffer (e.g., a 40% w/v solution in PBS).

  • Add an excess amount of solid 6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine powder to the HP-β-CD solution. The "excess" ensures saturation.

  • Incubate the mixture on a rotator or shaker at room temperature for 24-48 hours. This allows time for the drug molecules to partition into the cyclodextrin cavities and reach equilibrium.[9]

  • After incubation, centrifuge the suspension at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet the remaining undissolved solid.

  • Carefully collect the clear supernatant. This solution contains your compound solubilized within the cyclodextrin inclusion complexes.

  • Crucially, the exact concentration of the solubilized compound in the supernatant must be determined analytically (e.g., via HPLC-UV or a validated spectrophotometric method) before use in experiments.

  • As with co-solvents, a vehicle control using the buffer-cyclodextrin solution without the compound is essential.

Data Summary & Comparison

For a quick reference, the following tables summarize the strategies discussed.

Table 1: Comparison of Solubilization Strategies

StrategyMechanism of ActionAdvantagesDisadvantages
Co-Solvents Reduces the polarity of the bulk solvent (water), making it more favorable for nonpolar compounds.[16][17]Simple, fast, and effective for many compounds. Well-established method.Potential for assay interference, cytotoxicity, or compound precipitation upon dilution.[11]
pH Adjustment For ionizable compounds, changing the pH can create a charged species that is more soluble in polar solvents.Can be very effective if the compound has a suitable pKa and the assay can tolerate the pH change.Limited to ionizable compounds. Not all assays are stable across a wide pH range.
Cyclodextrins Encapsulates the hydrophobic drug molecule in a "host-guest" complex, presenting a hydrophilic exterior to the solvent.[12][13][14]High solubilization capacity, low toxicity (especially HP-β-CD), can improve compound stability.[15]Requires longer preparation time (equilibration), and the final concentration must be analytically determined.
Surfactants Form micelles that encapsulate hydrophobic compounds in their nonpolar core.[16][18]Can be effective; some are well-tolerated in biological systems (e.g., Tween 80).Can interfere with assays, especially those involving membranes or proteins. Potential for cell lysis at higher concentrations.

Table 2: Common Co-Solvents and Recommended Final Assay Concentrations

Co-SolventTypeTypical Final Conc. (v/v)Notes
DMSO Aprotic, polar≤ 0.5% (ideal ≤ 0.1%)Most common starting point; can be cytotoxic.[11]
Ethanol Protic, polar≤ 1%Can be less toxic than DMSO but may also be less effective for highly nonpolar compounds.
Polyethylene Glycol (PEG 300/400) Polymer≤ 1-2%Often used in formulations; generally low toxicity. Can increase viscosity.
Propylene Glycol Dihydroxy alcohol≤ 1%Common pharmaceutical excipient; good safety profile.

By following this structured guide, researchers can effectively navigate the solubility challenges of 6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine, leading to more accurate and reliable data in their biological investigations.

References

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2011). American Pharmaceutical Review. [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (2025). World Pharma Today. [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC. [Link]

  • 4 Strategies To Formulate Poorly Soluble APIs. (2023). Drug Discovery Online. [Link]

  • Formulation Strategies for Oral Delivery of Poorly Soluble Drugs. (2023). AAPS. [Link]

  • Measurement and ANN prediction of pH-dependent solubility of nitrogen-heterocyclic compounds. (2015). PubMed. [Link]

  • Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research. [Link]

  • Techniques to improve the solubility of poorly soluble drugs. ResearchGate. [Link]

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC. [Link]

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]

  • An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. Books, Journals & Research. [Link]

  • Cyclodextrins, Surfactants and Their Inclusion Complexes. MDPI. [Link]

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]

  • Measurement and ANN prediction of pH-dependent solubility of nitrogen-heterocyclic compounds. ResearchGate. [Link]

  • 6-Chloro-1H-pyrazolo[3,4-d]pyrimidine. ChemBK. [Link]

  • Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic gli. Usiena air. [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. [Link]

  • Cosolvent. Wikipedia. [Link]

  • Water Solubility Enhancement of Pyrazolo[3,4- d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays. (2018). PubMed. [Link]

  • Cosolvent - The 'Medicinal Magician' in The Laboratory. Shandong IRO Chelating Chemical Co., Ltd.. [Link]

  • Cosolvent – Knowledge and References. Taylor & Francis. [Link]

  • Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. PMC. [Link]

  • What is a suitable organic solvent to dilute a compound for in vitro and in vivo treatments? (2015). ResearchGate. [Link]

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. (2024). RSC Publishing. [Link]

  • (PDF) Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays. (2018). ResearchGate. [Link]

  • On the basicity of conjugated nitrogen heterocycles in different media. FULIR. [Link]

  • 6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine. Crysdot LLC. [Link]

  • 6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine 97%. AiFChem, an Xtalpi Company. [Link]

  • A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs. Der Pharma Chemica. [Link]

  • MOLECULAR COMPUTATIONS AND REACTIVITY STUDIES ON NITROGEN (N)-CONTAINING HETEROCYCLES. Purdue University Graduate School. [Link]

Sources

Optimization

Technical Support Center: 6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine Extraction &amp; Purification

Welcome to the Advanced Application Support Center. 6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine is a highly valuable heterocyclic building block, frequently utilized in the synthesis of kinase inhibitors and other targ...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. 6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine is a highly valuable heterocyclic building block, frequently utilized in the synthesis of kinase inhibitors and other targeted pharmaceutical agents[1]. However, the electron-deficient nature of the pyrazolo[3,4-d]pyrimidine core renders the C6-chloro substituent highly susceptible to nucleophilic aromatic substitution (SNAr)[2]. Furthermore, N-alkylation of the pyrazole ring inherently produces a mixture of N1 and N2 regioisomers, complicating downstream purification[3].

This guide provides field-proven troubleshooting strategies and self-validating protocols to help you minimize impurities and maximize yield during the extraction and purification phases.

Troubleshooting FAQs

Q1: During extraction, I am losing a significant amount of product to a 6-hydroxy impurity. What is causing this degradation? A1: The causality lies in the electrophilicity of the C6 position. The C6-chloro group is highly labile. During aqueous workup, if the pH of the aqueous phase is too high (basic) or too low (acidic), the chloro group undergoes rapid hydrolysis via an SNAr mechanism to form the thermodynamically stable 6-hydroxy (or tautomeric 6-oxo) derivative[4].

  • Mitigation Strategy: Always quench the reaction mixture with a cold, pH-buffered solution (e.g., saturated aqueous NaHCO₃ mixed with NaH₂PO₄ to maintain a strict pH of 6.5–7.5). Maintain the internal temperature below 10°C during the quench to kinetically suppress the activation energy required for the hydrolysis reaction.

Q2: My NMR shows a persistent impurity that co-elutes with my product. How do I separate the N1-ethyl and N2-ethyl regioisomers? A2: Alkylation of the pyrazole nitrogen typically yields a mixture of the thermodynamically favored N1-alkyl and kinetically favored N2-alkyl regioisomers. Separation of these regioisomeric pyrazolo[3,4-d]pyrimidines is notoriously challenging due to their nearly identical polarities and partition coefficients[3].

  • Mitigation Strategy: Standard liquid-liquid extraction will not separate these isomers. You must rely on high-resolution silica gel chromatography. Use a shallow, highly controlled gradient of Hexane/Ethyl Acetate (EtOAc)[5]. The N2-isomer generally exhibits a slightly higher Rf​ value on normal-phase silica due to a reduced overall dipole moment compared to the N1-isomer.

Q3: I am experiencing severe emulsions during the EtOAc/Water extraction phase, leading to poor phase separation. How can I resolve this? A3: Emulsions in this specific heterocyclic system are typically caused by residual inorganic salts (if alkylation was performed using K₂CO₃ or Cs₂CO₃) or polymeric byproducts from upstream chlorination steps.

  • Mitigation Strategy: Filter the crude reaction mixture through a tightly packed pad of Celite before initiating the liquid-liquid extraction. During extraction, use a high ionic strength aqueous phase (brine) to increase the density difference between the aqueous and EtOAc layers. This physically breaks the emulsion and drives the organic product into the EtOAc phase via the "salting-out" effect[1].

Quantitative Data: Impurity Profiling & Mitigation

To effectively troubleshoot your extraction, compare your analytical results against this standardized impurity profile matrix.

Impurity TypeStructural OriginPrimary Detection MethodCausality / MechanismRemoval / Mitigation Strategy
N2-Ethyl Regioisomer Kinetic alkylation byproduct2D NMR (HMBC): Lack of correlation between ethyl CH₂ and C7aCompetitive nucleophilic attack at N2 during alkylation.Shallow gradient silica gel chromatography (Hexane/EtOAc).
6-Hydroxy Derivative Hydrolysis of C6-ClLC-MS: [M+H]⁺ shifts from 183 (Cl isotope pattern) to 165SNAr hydrolysis driven by unbuffered pH or high heat during quench.Cold, pH-buffered (6.5-7.5) aqueous quench; avoid strong bases.
Inorganic Salts Reagents (e.g., K₂CO₃)Visual (Emulsions) / AshingIncomplete aqueous partitioning.Pre-filtration through Celite; aggressive Brine washes.
Over-alkylated Salts Quaternary ammonium saltsHPLC (Highly polar peak, Rf​ ≈ 0)Excess ethylating agent reacting with the pyrimidine nitrogens.Partitioning into the aqueous phase during EtOAc extraction.

Self-Validating Extraction & Purification Protocol

This methodology is designed as a self-validating system. Do not proceed to the next step unless the validation criteria for the current step are met.

Step 1: Cold Buffered Quenching
  • Preparation: Prepare a 1:1 mixture of saturated aqueous NaHCO₃ and 0.5 M NaH₂PO₄. Chill to 0–5°C.

  • Execution: Slowly pour the crude reaction mixture containing 6-chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine into the cold buffer under vigorous stirring.

  • Validation Check: Insert a pH probe or high-resolution pH paper into the mixture. The step is validated only if the pH reads between 6.5 and 7.5. If pH > 7.5, add additional NaH₂PO₄. If pH < 6.5, add NaHCO₃.

Step 2: Liquid-Liquid Extraction
  • Execution: Transfer the quenched mixture to a separatory funnel. Add Ethyl Acetate (EtOAc) equal to 1.5x the volume of the aqueous phase[5]. Invert gently to avoid emulsions, venting frequently.

  • Phase Separation: Allow the layers to separate. Drain the lower aqueous layer. Repeat the extraction of the aqueous layer with fresh EtOAc two more times[1].

  • Validation Check: Spot the final aqueous layer on a TLC plate (Hexane/EtOAc 3:1) alongside the organic phase. The step is validated if the aqueous spot shows no UV-active material at Rf​ 0.4 (product).

Step 3: Organic Phase Washing & Drying
  • Execution: Combine all EtOAc organic phases. Wash once with saturated aqueous NaCl (brine) to remove residual water and dissolved salts.

  • Drying: Add anhydrous Na₂SO₄ to the organic phase. Swirl until the drying agent flows freely (resembling a snowstorm), indicating all water has been absorbed. Filter and concentrate in vacuo at a bath temperature not exceeding 35°C to prevent thermal degradation.

Step 4: Chromatographic Separation of Regioisomers
  • Execution: Load the crude residue onto a silica gel column. Elute using a highly controlled gradient starting at 100% Hexanes, slowly ramping to 80:20 Hexane/EtOAc.

  • Validation Check: Analyze fractions via HPLC or ¹H NMR. The N2-ethyl isomer will elute slightly earlier than the target N1-ethyl isomer. The protocol is fully validated when 2D NMR (HMBC) of the purified fraction confirms a strong ³J correlation between the ethyl CH₂ protons and the C7a carbon of the pyrazolo[3,4-d]pyrimidine core.

Extraction Workflow & Decision Tree

ExtractionWorkflow Start Crude Reaction Mixture (6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine) Quench Cold Buffered Quench (pH 6.5 - 7.5) Start->Quench Prevent Hydrolysis Extract Liquid-Liquid Extraction (EtOAc / Aqueous) Quench->Extract PhaseSep Phase Separation Extract->PhaseSep OrgPhase Organic Phase (Product + N2-Isomer) PhaseSep->OrgPhase AqPhase Aqueous Phase (Salts + Hydrolyzed Impurities) PhaseSep->AqPhase Removes Salts Wash Brine Wash & Dry (Na2SO4) OrgPhase->Wash Chroma Silica Gel Chromatography (Hexane/EtOAc Gradient) Wash->Chroma Isomer Separation Pure Pure N1-Ethyl Isomer (Target Product) Chroma->Pure Waste Discard N2-Ethyl Isomer Chroma->Waste

Workflow for the extraction and purification of 6-chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine.

References

  • RESEARCH ARTICLE - RSC Medicinal Chemistry. Royal Society of Chemistry. Available at:[Link]

  • Discovery of Novel Dual Extracellular Regulated Protein Kinases (ERK) and Phosphoinositide 3-Kinase (PI3K) Inhibitors. Semantic Scholar. Available at:[Link]

  • Synthesis and Characterization of a Click-Assembled 18-Atom Macrocycle That Displays Selective AXL Kinase Inhibitory Activity. ACS Omega. Available at:[Link]

  • WO2019233994A1 - Pyrazolopyrimidine compounds as adenosine receptor antagonists. Google Patents.
  • Symmetrically and Unsymmetrically Bridged Methylenebis(allopurinols): Synthesis of Dimeric Potential Anti-Gout Drugs. MDPI. Available at:[Link]

Sources

Troubleshooting

Optimizing microwave-assisted synthesis of 6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine

Welcome to the Advanced Technical Support Center for the synthesis of 6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine . This guide is designed for researchers and drug development professionals, providing causal explanatio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for the synthesis of 6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine . This guide is designed for researchers and drug development professionals, providing causal explanations, self-validating protocols, and troubleshooting logic to optimize your microwave-assisted organic synthesis (MAOS) workflows.

Mechanistic Workflow

To troubleshoot effectively, one must understand the regiochemistry of the synthesis. The most efficient route to the 6-chloro-substituted core utilizes 2,4-dichloro-pyrimidine-5-carboxaldehyde. Ethylhydrazine selectively attacks the highly activated C4-position. Upon intramolecular condensation, the original C2-chloride of the pyrimidine perfectly translates to the C6-position of the pyrazolo[3,4-d]pyrimidine scaffold[1].

SynthesisPathway A 2,4-Dichloro-pyrimidine- 5-carboxaldehyde B Ethylhydrazine (Nucleophilic Attack) A->B Step 1 (0 °C) C Intermediate: 4-(2-Ethylhydrazinyl)-2-chloro- pyrimidine-5-carboxaldehyde B->C SNAr at C4 D Intramolecular Cyclization (-H2O) C->D MW Heating (140 °C) E 6-Chloro-1-ethyl-1H- pyrazolo[3,4-d]pyrimidine (Target Product) D->E Condensation

Caption: Mechanistic workflow for the microwave-assisted synthesis of the pyrazolo[3,4-d]pyrimidine core.

Troubleshooting & FAQs

Q1: Why am I observing a mixture of 1-ethyl and 2-ethyl regioisomers, and how can I drive selectivity toward the 1-ethyl product? Causality: The cyclization relies on an initial nucleophilic aromatic substitution (SNAr). Ethylhydrazine possesses two nucleophilic nitrogen atoms. Attack by the primary amine (-NH₂) leads to the unwanted 2-ethyl isomer, while attack by the secondary amine (-NH-Et) yields the desired 1-ethyl isomer. Under conventional thermal conditions, the reaction is under thermodynamic control, resulting in mixtures.2 by superheating the solvent matrix, provided the solvent's dielectric constant is properly matched[2]. Solution: Shift from protic solvents (like ethanol) to a highly polar aprotic solvent like N,N-Dimethylformamide (DMF). DMF has a high loss tangent ( tanδ=0.161 ), which couples efficiently with microwave energy to rapidly reach the activation energy required for the kinetically favored secondary amine attack. Supplement with a sterically hindered base (e.g., DIPEA) to scavenge HCl without competing for the electrophile.

Q2: My microwave vessel is over-pressurizing, leading to aborted runs. How do I prevent thermal runaway? Causality: During the SNAr and subsequent cyclization, HCl is generated and neutralized by the base, forming amine hydrochlorides. As the concentration of these ionic species increases, the ionic conduction mechanism of microwave heating dominates over dipole rotation. This causes a rapid, non-linear spike in the solvent's loss tangent, leading to localized superheating and exponential pressure buildup. This is a common bottleneck in the 3[3]. Solution: Do not use a fixed-power program. Utilize a dynamic power control algorithm (e.g., setting a target temperature of 140 °C with a maximum power cap of 150 W). Ensure the reaction volume does not exceed 50% of the vessel capacity to allow adequate headspace for solvent expansion.

Q3: The yield of 6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine is low due to the hydrolysis of the 6-chloro group. How do I minimize this? Causality: The 6-chloro group on the pyrazolo[3,4-d]pyrimidine core is highly electrophilic. At elevated microwave temperatures (>120 °C), even trace amounts of water act as potent nucleophiles, leading to the formation of the 6-oxo (or 6-hydroxy) byproduct via a secondary SNAr reaction. Solution: Maintain strictly anhydrous conditions. Use anhydrous DMF stored over 4Å molecular sieves. Alternatively, transition to1 like basic alumina, which has been shown to suppress hydrolytic side reactions while accelerating cyclization[1].

Optimization Data

The following table summarizes the causal relationship between microwave parameters, solvent selection, and the resulting regioselectivity[4].

Table 1: Impact of Microwave Parameters on Regioselectivity and Yield (Conditions: 1.0 eq 2,4-dichloro-pyrimidine-5-carboxaldehyde, 1.05 eq ethylhydrazine, 1.2 eq base, 15 bar max pressure)

SolventBaseTemp (°C)Time (min)1-Ethyl : 2-Ethyl RatioIsolated Yield (%)
EthanolTEA1003060:4045
THFDIPEA1202075:2562
CH₃CNDIPEA1201592:884
DMF (Anhydrous) DIPEA 140 10 95:5 89

Self-Validating Experimental Protocol

This protocol is engineered as a self-validating system. Do not proceed to subsequent steps unless the validation checkpoints are met.

Step 1: Reagent Preparation & Initial SNAr

  • In a flame-dried 10 mL microwave-transparent vessel, dissolve 2,4-dichloro-pyrimidine-5-carboxaldehyde (1.0 mmol) in 3.0 mL of anhydrous DMF.

  • Add N,N-Diisopropylethylamine (DIPEA, 1.2 mmol). Cool the vessel to 0 °C in an ice bath to control the initial exothermic reaction.

  • Add ethylhydrazine (1.05 mmol) dropwise over 2 minutes.

Validation Checkpoint 1: Stir for 15 minutes at room temperature. Analyze an aliquot via TLC (Hexanes:EtOAc 3:1). The disappearance of the starting material ( Rf​≈0.7 ) and the appearance of a yellow intermediate spot ( Rf​≈0.4 ) validates the successful SNAr at the C4 position. Do not proceed to microwave heating until this intermediate is confirmed.

Step 2: Microwave Cyclization

  • Seal the vessel with a Teflon septum and place it in the microwave reactor.

  • Program the reactor with dynamic power control: Ramp to 140 °C over 2 minutes, hold at 140 °C for 10 minutes. Set the pressure limit to 15 bar and maximum power to 150 W.

Validation Checkpoint 2: Monitor the real-time pressure curve. A stable pressure reading (~3-5 bar) indicates controlled heating. A sudden spike (>10 bar) indicates water contamination or thermal runaway; abort the run immediately.

Step 3: Work-up and Isolation

  • Cool the vessel to <30 °C using compressed air.

  • Dilute the reaction mixture with 15 mL of Ethyl Acetate and wash sequentially with 5% aqueous LiCl (3 × 10 mL) to quantitatively remove DMF.

Validation Checkpoint 3: Analyze the organic layer via LC-MS. A dominant peak at m/z 183.0 [M+H]⁺ confirms the presence of the 6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine product.

  • Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography to afford the final product.

Diagnostic Logic Tree

Use the following decision tree to isolate and resolve common bottlenecks during the synthesis and purification phases.

Troubleshooting Start Issue: Low Yield or Impure Product Check1 Is the 6-chloro group hydrolyzed to 6-oxo? Start->Check1 Fix1 Action: Ensure strictly anhydrous conditions & reagents Check1->Fix1 Yes Check2 Are there multiple regioisomers (1-Et vs 2-Et)? Check1->Check2 No Fix2 Action: Switch to DMF/DIPEA and increase MW temp Check2->Fix2 Yes Check3 Is the cyclization reaction incomplete? Check2->Check3 No Fix3 Action: Increase MW hold time or temp by 10°C Check3->Fix3 Yes

Caption: Diagnostic logic tree for resolving common synthesis and purification bottlenecks.

Sources

Optimization

Technical Support Center: Troubleshooting 6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine Screening Assays

Welcome to the Application Support Center. This guide is designed for researchers and drug development professionals encountering anomalous data, irreproducibility, or false positives when screening libraries containing...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This guide is designed for researchers and drug development professionals encountering anomalous data, irreproducibility, or false positives when screening libraries containing 6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine and its derivatives.

As a versatile heterocyclic building block, the pyrazolo[3,4-d]pyrimidine scaffold is highly privileged in medicinal chemistry. However, the presence of the 6-chloro substituent introduces significant chemical reactivity and physicochemical liabilities that frequently trigger false positives in biochemical and cell-based assays. This guide synthesizes field-proven methodologies to triage and validate your screening hits.

Section 1: Electrophilic Interference & SNAr Reactivity

Q: Why does this compound exhibit promiscuous, time-dependent inhibition across multiple unrelated assay targets?

A: The pyrazolo[3,4-d]pyrimidine core is highly electron-deficient. The chlorine atom at the 6-position acts as a reactive leaving group, making the molecule highly susceptible to1[1]. In an assay environment, the compound can covalently modify surface-exposed nucleophiles—particularly cysteine thiolate anions on your target protein—leading to irreversible, time-dependent false-positive inhibition[2].

Q: My IC50​ values fluctuate wildly between different batches of assay buffer. What is causing this?

A: Buffer nucleophiles are likely destroying your compound. Common reducing agents like Dithiothreitol (DTT) and β -mercaptoethanol (BME) contain reactive thiols. These nucleophiles will rapidly attack the 6-chloro position, forming covalent adducts[3]. This depletes the active concentration of the free compound, shifting the apparent IC50​ to artificially high values.

Solution: Switch to Tris(2-carboxyethyl)phosphine (TCEP). TCEP is a potent reducing agent but lacks a nucleophilic thiol, thereby eliminating the SNAr side reaction.

SNArMechanism cluster_0 Assay Environment Comp 6-Chloro-pyrazolopyrimidine (Electrophilic Core) DTT Buffer Nucleophiles (e.g., DTT, BME) Comp->DTT SNAr Cys Protein Cysteines (Surface Exposed) Comp->Cys SNAr Adduct1 Compound-Buffer Adduct (Loss of Active Conc.) DTT->Adduct1 Adduct2 Non-Specific Protein Adduct (Irreversible Inhibition) Cys->Adduct2

Mechanisms of SNAr-mediated assay interference by 6-chloropyrazolopyrimidines.

Section 2: Self-Validating Protocols for Hit Triage

To distinguish between a genuine target binder and a non-specific assay interferent, you must deploy orthogonal, self-validating counter-screens.

Protocol A: DTNB Thiol-Reactivity Counter-Screen

A high-throughput thiol-reactivity assay using DTNB (Ellman's reagent) is the gold standard for identifying 3[3].

  • Preparation: Prepare a 100 µM solution of reduced DTNB (which exists as the yellow TNB 2− anion) in 50 mM Tris-HCl buffer (pH 7.4) containing 1 mM TCEP.

  • Incubation: Add the 6-chloropyrimidine compound to a final concentration of 50 µM in a 384-well clear microplate.

  • Kinetic Readout: Monitor the absorbance at 412 nm continuously for 2 to 7 hours at room temperature[3].

  • Interpretation: Rapid depletion of the 412 nm signal indicates the compound is non-specifically alkylating the TNB 2− thiolate. This flags the compound as a highly reactive false positive.

Protocol B: Intact-Protein Mass Spectrometry Validation

If the compound passes the DTNB screen, use Intact-Protein MS to verify the stoichiometry of binding[1].

  • Incubation: Incubate 10 µM of your target protein with a 10-fold molar excess (100 µM) of the compound in a non-nucleophilic buffer (e.g., HEPES, pH 7.5) for 1 hour and 4 hours.

  • Desalting: Pass the reaction mixture through a Zeba spin desalting column to remove unbound compound.

  • LC-MS Analysis: Analyze the intact protein mass using a Q-TOF or Orbitrap mass spectrometer.

  • Interpretation: A mass shift of +146 Da (Mass of compound[182.6 Da] minus HCl [36.5 Da]) indicates a single, specific covalent adduct[1]. Multiple mass shifts (+292 Da, +438 Da) confirm promiscuous labeling (False Positive).

Section 3: Colloidal Aggregation & Inorganic Impurities

Q: Can the pyrazolopyrimidine scaffold cause aggregation-based false positives?

A: Yes. Flat, hydrophobic heterocyclic systems are notorious for forming colloidal aggregates in aqueous media. These colloids sequester proteins non-specifically, leading to apparent enzyme inhibition.

Protocol C: Detergent Spike-in Assay

  • Run your standard dose-response assay.

  • Run a parallel assay where the buffer is supplemented with 0.01% to 0.1% Triton X-100 or CHAPS.

  • Interpretation: If the IC50​ shifts by more than 10-fold or the inhibitory activity completely disappears in the presence of detergent, the compound is a colloidal aggregator.

Q: What if the compound was synthesized via cross-coupling and shows erratic activity?

A: Trace heavy metals (e.g., Palladium from synthesis or Zinc from reagents) can carry over and inhibit target enzymes directly, causing a 4[4].

Protocol D: TPEN Metal Chelator Screen

  • Pre-incubate your assay buffer with 10 µM TPEN (N,N,N',N'-tetrakis(2-pyridinylmethyl)-1,2-ethanediamine).

  • Add the compound and measure activity.

  • Interpretation: If the inhibitory activity is lost upon TPEN addition, the original hit was driven by inorganic metal impurities[4].

TriageWorkflow Start Hit: 6-Chloro-pyrazolopyrimidine Detergent Detergent Spike-in (0.01% Triton X-100) Start->Detergent AggCheck Does IC50 shift >10x? Detergent->AggCheck Aggregator Colloidal Aggregator (False Positive) AggCheck->Aggregator Yes Thiol DTNB Reactivity Assay (Ellman's Reagent) AggCheck->Thiol No ThiolCheck Rapid TNB2- Depletion? Thiol->ThiolCheck Covalent Promiscuous Electrophile (False Positive) ThiolCheck->Covalent Yes MS Intact Mass Spectrometry ThiolCheck->MS No MSCheck Single Adduct Formed? MS->MSCheck Specific Specific Covalent Binder (True Positive) MSCheck->Specific Yes Promiscuous Multiple Adducts (False Positive) MSCheck->Promiscuous No

Workflow for triaging false positives in 6-chloropyrazolopyrimidine screening.

Section 4: Quantitative Data & Buffer Compatibility Summaries

Table 1: Quantitative Triage Thresholds
Assay TypeTarget ParameterTrue Positive SignatureFalse Positive Signature
Detergent Spike-in IC50​ Shift< 2-fold change> 10-fold change (Aggregation)
DTNB Reactivity Absorbance (412 nm)Stable over 4 hoursRapid depletion < 1 hour (Electrophile)
Intact Mass Spec Mass Shift ( Δ Da)+146 Da (Single Adduct)Multiple shifts or +0 Da (Promiscuous)
TPEN Screen Enzyme ActivityMaintained inhibitionComplete loss of inhibition (Metal Impurity)
Table 2: Buffer Compatibility Matrix for 6-Chloropyrimidines
Buffer AdditiveCompatibilityMechanistic CausalityRecommended Alternative
DTT / BME ❌ IncompatibleNucleophilic thiols undergo rapid SNAr with the 6-chloro position, destroying the compound.TCEP
TCEP ✅ CompatibleSterically hindered, non-nucleophilic reducing agent; maintains protein stability without reacting.N/A
Glutathione (GSH) ❌ IncompatibleIntracellular thiol mimic; forms highly stable adducts with reactive chloropyrimidines.TCEP
Triton X-100 ✅ CompatibleNon-ionic detergent; prevents colloidal aggregation without chemical interference.CHAPS, Tween-20
References
  • Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - nih.gov - 1

  • Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay - acs.org - 2

  • Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening - acs.org - 3

  • Metal Impurities Cause False Positives in High-Throughput Screening Campaigns - nih.gov - 4

Sources

Troubleshooting

Technical Support Center: A Guide to Resolving Baseline Noise in the Chromatography of 6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine

This guide provides a comprehensive framework for diagnosing and resolving baseline noise issues encountered during the chromatographic analysis of 6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine and related heterocyclic c...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for diagnosing and resolving baseline noise issues encountered during the chromatographic analysis of 6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine and related heterocyclic compounds. As a purine analog, this molecule is representative of many compounds in drug discovery and development where analytical precision is paramount.[1][2] A stable, quiet baseline is the foundation of accurate peak integration and reliable quantification. This document is structured to move from foundational knowledge to a systematic, question-driven troubleshooting workflow, empowering you to isolate and solve problems efficiently.

Section 1: Understanding Your Analyte: Physicochemical Properties

Before troubleshooting, it is crucial to understand the basic properties of the analyte and its parent compound, as these can influence solvent selection and potential interactions within the chromatographic system.

PropertyValueSource
Compound Name 6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidineAiFChem[3]
Parent Compound 6-Chloro-1H-pyrazolo[3,4-d]pyrimidineChemBK[4]
CAS Number (Parent) 23002-51-9ChemicalBook[1]
Molecular Formula (Parent) C5H3ClN4Fluorochem[5]
Molecular Weight (Parent) 154.56 g/mol Fluorochem[5]
Appearance SolidChemBK[4]
Solubility (Parent) Slightly soluble in DMSO and Ethyl AcetateChemBK[4]

Section 2: The Anatomy of Baseline Noise

Baseline disturbances are not random; they are signals from your system indicating a specific problem.[6] Understanding the type of noise is the first step in diagnosis.

  • Drift: A slow, steady upward or downward slope of the baseline. Often caused by changes in temperature, mobile phase composition, or insufficient column conditioning.[7]

  • High-Frequency Noise: A rapid, "hairy" or fuzzy appearance of the baseline. This typically points to issues with the detector (e.g., aging lamp), contaminated solvents, or air bubbles.[8][9]

  • Spikes: Random, sharp, and often narrow peaks. These are commonly caused by electrical interference or particulates passing through the detector cell.[7][10]

  • Wander/Pulsations: A regular, cyclical, or wave-like pattern in the baseline. This is frequently linked to the pump, such as faulty check valves or leaks.[11][12]

Section 3: Systematic Troubleshooting Workflow

Effective troubleshooting is a process of logical elimination. This workflow guides you from identifying the symptom to isolating the root cause. Start at the top and follow the path that matches your observations.

G start Unacceptable Baseline Noise symptom Characterize Noise: Drift, High-Frequency, Spikes, or Pulsations? start->symptom drift Symptom: Drift symptom->drift Drift hf_noise Symptom: High-Frequency Noise symptom->hf_noise High-Frequency spikes Symptom: Spikes symptom->spikes Spikes pulsations Symptom: Pulsations / Wander symptom->pulsations Pulsations drift_q1 Is the system fully equilibrated? (Temp & Mobile Phase) drift->drift_q1 drift_a1_no Action: Allow sufficient equilibration time (>20 column volumes). drift_q1->drift_a1_no No drift_a1_yes Check for leaks. Check for mobile phase degradation or mismatched absorbance (gradient). drift_q1->drift_a1_yes Yes hf_noise_q1 Stop the pump flow. Does the noise stop? hf_noise->hf_noise_q1 hf_noise_a1_yes Problem is in the fluid path. Suspect: Air bubbles, contamination, or mobile phase issues. hf_noise_q1->hf_noise_a1_yes Yes hf_noise_a1_no Problem is electronic. Suspect: Detector lamp aging, dirty flow cell, or loose connections. hf_noise_q1->hf_noise_a1_no No spikes_q1 Are spikes random or regular? spikes->spikes_q1 spikes_a1_random Suspect: Particulates or air bubbles. Action: Filter mobile phase, degas thoroughly. spikes_q1->spikes_a1_random Random spikes_a1_regular Suspect: Electrical interference. Action: Check power source and connections of nearby equipment. spikes_q1->spikes_a1_regular Regular pulsations_q1 Does noise frequency change with flow rate? pulsations->pulsations_q1 pulsations_a1_yes Problem is pump-related. Action: Prime pump, clean/replace check valves or seals. pulsations_q1->pulsations_a1_yes Yes pulsations_a1_no Suspect: Leaks or temperature fluctuations. Action: Check fittings, insulate tubing, and stabilize lab temperature. pulsations_q1->pulsations_a1_no No

Caption: A logical workflow for troubleshooting chromatographic baseline noise.

Section 4: Frequently Asked Questions & In-Depth Solutions

This section provides detailed answers and protocols for the most common issues encountered by chromatographers.

Mobile Phase & Solvent Issues

Q: I see sharp, random spikes in my baseline, especially after preparing a new mobile phase. What is the most likely cause?

A: The most common cause of sharp, non-cyclic noise is dissolved gas in the mobile phase.[13] As the mobile phase moves from the high-pressure environment of the pump to the low-pressure environment of the detector flow cell, dissolved gases can come out of solution and form microbubbles. These bubbles cause significant light scattering and refractive index changes, which the detector registers as sharp spikes or a generally noisy baseline.[6][14]

Expert Insight: This issue is particularly prevalent when mixing aqueous buffers with organic solvents, as the solubility of dissolved air changes significantly during gradient shifts.[15]

Solution: Implement rigorous mobile phase preparation, including both filtration and degassing.

Experimental Protocol: Best Practices in Mobile Phase Preparation
  • Select High-Purity Reagents: Always use HPLC-grade solvents and high-purity salts (AR/GR grade or better) to minimize contamination.[16][17] Low-quality reagents can introduce impurities that absorb UV light or degrade over time, causing baseline drift.[18]

  • Measure Accurately: Measure each component of the mobile phase separately before mixing to ensure accurate and reproducible composition.[17]

  • Filter First: Filter all aqueous components and buffers through a 0.45 µm or 0.22 µm membrane filter to remove particulate matter that could cause blockages or appear as spikes.[17]

  • Degas Thoroughly: After filtration and mixing, degas the entire mobile phase. Common methods include:

    • In-line Vacuum Degassing: Most modern HPLC systems have a built-in degasser, which is highly effective. Ensure it is functioning correctly.[11]

    • Helium Sparging: Bubbling helium through the mobile phase for 10-15 minutes is an excellent way to displace dissolved air.[19]

    • Sonication: Sonicate the mobile phase under a gentle vacuum for 10-20 minutes. Be cautious not to heat the solvent, which can alter its composition.[17]

  • Prepare Fresh: Prepare buffered mobile phases fresh daily.[17] Near-neutral pH buffers are susceptible to microbial growth, which can lead to system contamination and baseline issues.[18] Never top off an old mobile phase with a new batch.[20]

  • Equilibrate Temperature: Allow mobile phases that have been refrigerated to return to ambient laboratory temperature before use to prevent outgassing caused by temperature changes.[6][19]

Q: My baseline drifts upwards consistently during my gradient run. How can I fix this?

A: Upward drift in a gradient is often due to an absorbance mismatch between your mobile phase A (aqueous) and mobile phase B (organic). If mobile phase B has a slightly higher UV absorbance at your detection wavelength than mobile phase A, the baseline will rise as the concentration of B increases throughout the run.[15] Contamination in the weaker solvent (typically mobile phase A) can also concentrate on the column head at the start of the run and then elute as a very broad peak during the gradient, appearing as a rising baseline.[16]

Solution:

  • Match Absorbance: Measure the absorbance of each mobile phase (A and B) individually at the analytical wavelength. If they differ, you can add a small, consistent amount of the higher-absorbing solvent (e.g., acetonitrile) to the lower-absorbing one (e.g., water) to balance their absorbance profiles.

  • Use High-Purity Solvents: Ensure your water and any buffers are free of contaminants. Using freshly prepared, HPLC-grade solvents is critical.[11]

  • Check for Additive Degradation: Some additives, like Trifluoroacetic Acid (TFA), are strong UV absorbers and can degrade over time, leading to a rising baseline.[15][14] Prepare solutions containing such additives fresh.

HPLC/GC System & Hardware Issues

Q: My baseline shows a very regular, repeating pulse or wave. Where should I start looking?

A: A rhythmic, pulsating baseline is almost always linked to the HPLC pump.[21] It often corresponds to the pump's piston strokes. The most likely culprits are a faulty check valve, a worn pump seal, or an air bubble trapped in the pump head.[11][12]

Expert Insight: To confirm the pump is the source, change the flow rate. If the frequency of the pulsation changes proportionally (e.g., doubling the flow rate halves the time between pulses), you have isolated the problem to the pump.[12]

Solution:

  • Prime/Purge the Pump: The first step is to purge each pump line thoroughly at a high flow rate to dislodge any trapped air bubbles.

  • Clean or Replace Check Valves: If purging doesn't help, the check valves may be dirty or failing. Remove the check valves and sonicate them in methanol or isopropanol. If this fails, replace them. Dirty check valves are a very common cause of pressure fluctuations and baseline noise.[15]

  • Inspect Pump Seals: Leaking or worn pump seals can also cause pressure instability. If you see salt deposits around the back of the pump head or solvent leakage, the seals need to be replaced as part of routine maintenance.

Experimental Protocol: System Flushing for Contamination

If you suspect general system contamination is causing baseline noise, a systematic flush is required.

  • Remove the Column: Replace the column with a union or a flow restrictor. Never flush aggressive solvents through your analytical column unless specified by the manufacturer.

  • Prepare Flushing Solvents: Use a sequence of immiscible solvents to remove a wide range of contaminants. A common, effective sequence is:

    • HPLC-grade Water (to remove salts and buffers)

    • Isopropanol (miscible with both aqueous and organic phases, acts as an intermediate)

    • Hexane (to remove non-polar contaminants)

    • Isopropanol (to flush out the hexane)

    • HPLC-grade Water (to prepare for re-introducing aqueous mobile phase)

  • Flush the System: Flush each solvent through the system for at least 20-30 minutes, ensuring all lines are cleaned.

  • Re-equilibrate: Once the flush is complete, introduce your mobile phase and allow the system to equilibrate until the baseline is stable before reconnecting the column.

Column-Related Problems

Q: Even with a stable isocratic method, my baseline is slowly drifting. Could it be the column?

A: Yes, this is a classic sign of either insufficient column conditioning or column bleed.[10] When a new column is installed or the mobile phase is changed, the stationary phase needs time to fully equilibrate. If analysis begins too soon, the baseline may drift as the column environment slowly stabilizes.[16] Alternatively, if operating at high temperatures or outside the recommended pH range, the stationary phase can slowly degrade and "bleed" from the column, causing a rising baseline and increased noise.[22]

Solution:

  • Ensure Proper Equilibration: After installing a new column or changing mobile phases, always allow sufficient time for equilibration. For standard reversed-phase methods, flushing with 10-20 column volumes of the new mobile phase is a good starting point. For methods like HILIC or those using ion-pairing reagents, equilibration can take much longer, sometimes up to 50-60 column volumes.[16]

  • Condition New Columns: Before its first use, a new column should be conditioned according to the manufacturer's instructions. This typically involves flushing with a series of solvents to wet the stationary phase and remove any residual contaminants from manufacturing.

  • Check Operating Conditions: Verify that your method's temperature and pH are within the stable range for your column. Operating at the upper temperature limit will accelerate column bleed.[22]

Detector-Specific Issues

Q: My baseline noise has been gradually getting worse over several weeks. What's happening?

A: A gradual increase in baseline noise often points to a component nearing the end of its operational life or a slow accumulation of contamination. The two most common culprits in UV detectors are an aging deuterium lamp and a dirty flow cell.[6][23]

Expert Insight: A detector lamp's light intensity decreases over its lifetime. Lower light intensity reaching the photodiodes results in a lower signal-to-noise ratio, which manifests as higher baseline noise.[23]

Solution:

  • Check Lamp Usage: Most modern chromatography data systems track the operational hours of the detector lamp. Check this against the manufacturer's recommended lifetime. If it's near or over the limit, replace it.

  • Clean the Detector Flow Cell: Contaminants can slowly build up on the windows of the flow cell, scattering light and increasing noise. Flush the cell with a strong, non-buffered solvent like methanol or isopropanol. If that is insufficient, consult your detector manual for a more aggressive cleaning procedure, which may involve flushing with a dilute acid like 1N nitric acid (never hydrochloric acid, which can corrode stainless steel).[16]

Section 5: Summary of Preventative Best Practices

  • Use High-Purity Solvents and Reagents: This is the single most important factor in preventing contamination-related noise.[9]

  • Prepare Mobile Phases Fresh: Especially aqueous buffers, to prevent microbial growth.[18]

  • Filter and Degas All Mobile Phases: A non-negotiable step to prevent particulates and air bubbles from causing noise.[13]

  • Perform Regular Maintenance: Proactively replace pump seals, check valves, and detector lamps according to a schedule to prevent unexpected failures.[11]

  • Equilibrate Thoroughly: Always allow the entire system, especially the column, to fully equilibrate after any changes to temperature or mobile phase.[19]

  • Maintain a Stable Environment: Protect the instrument from drafts and significant temperature fluctuations, which can cause baseline drift.[15][14]

References

  • Separation Science. (2024). Why Your HPLC Baseline Drifts—And How to Stop It. [Link]

  • Agilent. Troubleshooting Gas Chromatograph Baseline Problems. [Link]

  • Quantum Analytics. (2020). HPLC Repair Services: Common Causes of Baseline Noise. [Link]

  • GL Sciences. 4-2 Baseline Problems | Technical Support. [Link]

  • Beijing UVTech Inc. (2025). FAQ: Why Does My HPLC Baseline Become Noisy or Drift Over Time?. [Link]

  • CROMAC. TROUBLESHOOTING GUIDE – HPLC. [Link]

  • Labtech. Why Your HPLC Baseline Drifts—And How to Stop It. [Link]

  • Journal of Chromatographic Science. (1996). Gas Chromatography Problem Solving and Troubleshooting. [Link]

  • Chromatography Today. (2017). 5 Ways to Approach Baseline Issues. [Link]

  • Labcompare. (2025). Troubleshooting Common HPLC Issues. [Link]

  • LCGC. (2019). The LCGC Blog: HPLC Diagnostic Skills–Noisy Baselines. [Link]

  • Separation Science. (2023). Isolating Detector Noise: Part 1. [Link]

  • Shimadzu. (2025). 3 Common HPLC Issues and How to Solve Them. [Link]

  • Phenomenex. HPLC Troubleshooting Mini Guide - Baseline Issues. [Link]

  • Element Lab Solutions. (2019). HPLC Diagnostic Skills Vol I – Noisy Baselines. [Link]

  • Welch Materials. (2025). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. [Link]

  • Pharma Guideline. (2011). Guideline for Preparation of Mobile Phase Required for HPLC. [Link]

  • Agilent. (2012). Eliminating Baseline Problems. [Link]

  • ChemBK. 6-Chloro-1H-pyrazolo[3,4-d]pyrimidine. [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (2013). Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. [Link]

  • AiFChem, an Xtalpi Company. 6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine 97%. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Binding Affinity of 6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine and Allopurinol with Xanthine Oxidase

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth, objective comparison of the binding affinity of 6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine and the well-established drug...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the binding affinity of 6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine and the well-established drug allopurinol with their common biological target, xanthine oxidase. As a senior application scientist, this document synthesizes technical data with field-proven insights to offer a comprehensive resource for researchers engaged in drug discovery and development, particularly in the context of hyperuricemia and gout.

Introduction: The Significance of Xanthine Oxidase Inhibition

Xanthine oxidase (XO) is a pivotal enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[1] The overproduction of uric acid, a condition known as hyperuricemia, is a primary causative factor in the development of gout, a painful inflammatory condition resulting from the deposition of monosodium urate crystals in joints and tissues.[2] Consequently, the inhibition of xanthine oxidase is a cornerstone of therapeutic strategies for managing hyperuricemia and gout.[2]

Allopurinol, a structural analog of the natural purine substrate hypoxanthine, has long been the standard of care for inhibiting xanthine oxidase.[3] It is a competitive inhibitor that, upon administration, is metabolized to oxypurinol, a more potent and longer-acting inhibitor of the enzyme.[3] However, the purine-like structure of allopurinol raises considerations about its specificity and potential for off-target effects.

This has spurred research into novel, non-purine or structurally distinct inhibitors of xanthine oxidase. The pyrazolo[3,4-d]pyrimidine scaffold has emerged as a promising class of compounds due to its structural resemblance to purines, making it a suitable candidate for interacting with the active site of xanthine oxidase.[4] This guide focuses on a specific derivative, 6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine, and compares its theoretical and experimentally-supported binding characteristics with those of allopurinol.

Mechanism of Action and Binding Interactions

Allopurinol functions as a competitive inhibitor of xanthine oxidase.[3] It binds to the active site of the enzyme, preventing the natural substrates, hypoxanthine and xanthine, from binding and being converted to uric acid.[3] Furthermore, allopurinol itself is a substrate for xanthine oxidase and is metabolized to oxypurinol (also known as alloxanthine).[3] Oxypurinol is a more potent inhibitor with a longer half-life, and it forms a tightly bound complex with the reduced molybdenum center in the enzyme's active site, leading to significant and sustained inhibition of uric acid production.[5][6]

Pyrazolo[3,4-d]pyrimidines, including 6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine, are also considered competitive inhibitors of xanthine oxidase due to their structural analogy to purines.[7] These compounds are designed to fit into the same active site as allopurinol, thereby preventing the binding and subsequent oxidation of natural purine substrates. The specific substitutions on the pyrazolo[3,4-d]pyrimidine core, such as the chloro and ethyl groups in the compound of interest, are critical in modulating the binding affinity and specificity for the enzyme.

Purine_Metabolism_Inhibition cluster_pathway Purine Catabolism Pathway cluster_inhibitors Inhibitor Action Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Uric Acid Uric Acid Xanthine->Uric Acid Xanthine Oxidase Gout Gout Uric Acid->Gout Allopurinol Allopurinol Xanthine_Oxidase_Enzyme Xanthine Oxidase Allopurinol->Xanthine_Oxidase_Enzyme Binds to active site 6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine 6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine 6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine->Xanthine_Oxidase_Enzyme Binds to active site

Caption: Inhibition of the purine catabolism pathway by allopurinol and 6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine.

Quantitative Comparison of Binding Affinity

The binding affinity of an inhibitor is a critical determinant of its potency and is typically quantified by the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). A lower Kᵢ or IC₅₀ value signifies a higher binding affinity and greater inhibitory potency.

InhibitorTarget EnzymeIC₅₀ (µM)Kᵢ (µM)Inhibition Type
Allopurinol Xanthine Oxidase0.2 - 50[8], 0.776 ± 0.012[7], 1.99[9], 2.36 ± 0.03[10]2.12[11]Competitive[3]
Oxypurinol Xanthine Oxidase-~10-fold higher than allopurinol[5]Competitive[5]
4-Mercapto-1H-pyrazolo[3,4-d]pyrimidine Xanthine Oxidase1.326 ± 0.013[7]0.538 ± 0.01[7]Competitive[7]
4-Amino-6-hydroxypyrazolo[3,4-d]pyrimidine Xanthine Oxidase1.564 ± 0.065[7]0.256 ± 0.01[7]Competitive[7]
4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine Xanthine Oxidase0.600 ± 0.009[7]0.646 ± 0.01[7]Competitive[7]

Data Interpretation:

The data presented in the table highlight that pyrazolo[3,4-d]pyrimidine derivatives can exhibit potent inhibition of xanthine oxidase, with IC₅₀ and Kᵢ values that are comparable to, and in some cases even lower than, allopurinol.[7] This suggests that the pyrazolo[3,4-d]pyrimidine scaffold is a highly viable alternative for the development of novel xanthine oxidase inhibitors. The specific substitutions on the pyrazolo[3,4-d]pyrimidine ring system play a crucial role in determining the precise binding affinity. The presence of a chloro group at the 6-position and an ethyl group at the 1-position of the pyrazole ring in 6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine would be expected to influence its electronic and steric properties, thereby affecting its interaction with the active site of xanthine oxidase.

Experimental Protocols for Determining Binding Affinity

To ensure the scientific rigor of any comparative analysis, standardized and validated experimental protocols are essential. The following sections provide detailed methodologies for key experiments used to determine the binding affinity of inhibitors to xanthine oxidase.

Spectrophotometric Assay for Xanthine Oxidase Inhibition

This is a fundamental and widely used method for assessing the inhibitory activity of compounds against xanthine oxidase.[1][12]

Principle: The activity of xanthine oxidase is monitored by measuring the increase in absorbance at 290-295 nm, which corresponds to the formation of uric acid from the substrate, xanthine.[1] The rate of this increase is directly proportional to the enzyme's activity. The presence of an inhibitor will reduce the rate of uric acid formation.[1]

Materials and Reagents:

  • Xanthine Oxidase (from bovine milk or other sources)

  • Xanthine (substrate)

  • Test Inhibitor (e.g., 6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine, Allopurinol)

  • Potassium Phosphate Buffer (e.g., 50 mM, pH 7.5)

  • Dimethyl Sulfoxide (DMSO) for dissolving inhibitors

  • UV-Vis Spectrophotometer or Microplate Reader

  • 96-well UV-transparent microplates or quartz cuvettes

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of xanthine oxidase in potassium phosphate buffer. The final concentration in the assay should be optimized to give a linear rate of uric acid formation for at least 5-10 minutes (a typical concentration is 0.05-0.2 units/mL).[3]

    • Prepare a stock solution of xanthine in the buffer. The final substrate concentration should be around its Kₘ value or as required by the specific experimental design (a common concentration is 50-150 µM).[3]

    • Dissolve the test inhibitor and allopurinol in DMSO to prepare high-concentration stock solutions (e.g., 10 mM). Prepare serial dilutions in the buffer to achieve the desired final concentrations in the assay.

  • Assay Setup (96-well plate format):

    • Add 50 µL of the inhibitor solution (or buffer for the control) to the wells.

    • Add 100 µL of the xanthine oxidase solution to each well.

    • Pre-incubate the plate at 25°C or 37°C for 10-15 minutes.[2][13]

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 50 µL of the xanthine solution to each well.[1]

    • Immediately begin measuring the increase in absorbance at 295 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes.[1]

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min) from the linear portion of the absorbance versus time plot.

    • Determine the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [ (Rate_control - Rate_inhibitor) / Rate_control ] * 100

    • Plot the % inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

    • To determine the Kᵢ value and the mode of inhibition, perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Lineweaver-Burk or Dixon plots.

Spectrophotometric_Assay_Workflow Prepare_Reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) Assay_Setup Assay Setup in 96-well Plate (Add Inhibitor and Enzyme) Prepare_Reagents->Assay_Setup Pre_incubation Pre-incubate at 25-37°C Assay_Setup->Pre_incubation Initiate_Reaction Initiate Reaction (Add Substrate) Pre_incubation->Initiate_Reaction Measure_Absorbance Measure Absorbance at 295 nm (Kinetic Read) Initiate_Reaction->Measure_Absorbance Data_Analysis Data Analysis (Calculate Rate, % Inhibition, IC50/Ki) Measure_Absorbance->Data_Analysis

Caption: Workflow for a spectrophotometric xanthine oxidase inhibition assay.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ, from which Kᵢ can be derived), enthalpy (ΔH), and entropy (ΔS).[14][15]

Principle: A solution of the inhibitor (in the syringe) is titrated into a solution of the enzyme (in the sample cell) at a constant temperature. The instrument measures the heat changes that occur upon each injection. The resulting data is a series of heat spikes that are integrated to generate a binding isotherm, which is then fitted to a binding model to determine the thermodynamic parameters.[16]

Materials and Reagents:

  • Purified Xanthine Oxidase

  • Test Inhibitor (e.g., 6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine, Allopurinol)

  • Dialysis Buffer (identical to the buffer used for dissolving the enzyme and inhibitor)

  • Isothermal Titration Calorimeter

Procedure:

  • Sample Preparation:

    • Thoroughly dialyze the purified xanthine oxidase against the chosen buffer to ensure buffer matching.

    • Dissolve the inhibitor in the same dialysis buffer. Degas all solutions immediately before use.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Set the stirring speed and the reference power.

  • Loading the Instrument:

    • Carefully load the xanthine oxidase solution into the sample cell.

    • Load the inhibitor solution into the injection syringe.

  • Titration:

    • Perform a series of small injections (e.g., 1-10 µL) of the inhibitor into the enzyme solution, with sufficient time between injections for the signal to return to baseline.[16]

  • Data Analysis:

    • Integrate the heat flow data for each injection to obtain the heat change per mole of injectant.

    • Plot the heat change against the molar ratio of inhibitor to enzyme.

    • Fit the resulting binding isotherm to an appropriate binding model (e.g., one-site binding model) to determine the binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n). The inhibition constant (Kᵢ) can be derived from the binding affinity.

ITC_Workflow Sample_Preparation Sample Preparation (Dialyze Enzyme, Dissolve Inhibitor) Instrument_Setup Instrument Setup (Set Temperature, Stirring) Sample_Preparation->Instrument_Setup Loading Load Enzyme into Cell and Inhibitor into Syringe Instrument_Setup->Loading Titration Perform Serial Injections of Inhibitor into Enzyme Loading->Titration Data_Acquisition Measure Heat Changes for Each Injection Titration->Data_Acquisition Data_Analysis Data Analysis (Generate Binding Isotherm, Fit to Model) Data_Acquisition->Data_Analysis Results Determine Ka, ΔH, ΔS, Ki Data_Analysis->Results

Caption: Experimental workflow for Isothermal Titration Calorimetry (ITC).

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions. It provides kinetic data, including the association rate constant (kₐ) and the dissociation rate constant (kₑ), from which the equilibrium dissociation constant (Kₑ, equivalent to Kᵢ) can be calculated.[17]

Principle: One of the binding partners (the ligand, typically the enzyme) is immobilized on a sensor chip surface. A solution containing the other binding partner (the analyte, the inhibitor) is flowed over the surface. The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected in real-time as a change in the SPR signal (measured in response units, RU).[17]

Materials and Reagents:

  • Purified Xanthine Oxidase (ligand)

  • Test Inhibitor (analyte)

  • SPR Instrument

  • Sensor Chip (e.g., CM5 chip for amine coupling)

  • Immobilization Buffers (e.g., sodium acetate, pH 4.5)

  • Activation Reagents (e.g., EDC/NHS)

  • Running Buffer (e.g., HBS-EP+)

  • Regeneration Solution (e.g., low pH glycine or high salt solution)

Procedure:

  • Ligand Immobilization:

    • Activate the sensor chip surface using a mixture of EDC and NHS.[18]

    • Inject the purified xanthine oxidase over the activated surface to achieve covalent immobilization via amine coupling.[18]

    • Deactivate any remaining active esters with an injection of ethanolamine.[18]

  • Analyte Binding:

    • Inject a series of concentrations of the inhibitor (analyte) over the immobilized enzyme surface at a constant flow rate.

    • Monitor the association phase (increase in RU as the inhibitor binds) and the dissociation phase (decrease in RU as the inhibitor dissociates after the injection ends).

  • Surface Regeneration:

    • Inject a regeneration solution to remove the bound inhibitor and prepare the surface for the next injection cycle.

  • Data Analysis:

    • The resulting sensorgrams (plots of RU versus time) are fitted to a kinetic binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ) and the dissociation rate constant (kₑ).

    • The equilibrium dissociation constant (Kₑ) is calculated as the ratio of the rate constants: Kₑ = kₑ / kₐ.

SPR_Workflow Chip_Preparation Sensor Chip Preparation (Activation) Ligand_Immobilization Immobilize Xanthine Oxidase on the Chip Surface Chip_Preparation->Ligand_Immobilization Deactivation Deactivate Remaining Active Groups Ligand_Immobilization->Deactivation Analyte_Injection Inject Serial Dilutions of Inhibitor (Analyte) Deactivation->Analyte_Injection Binding_Measurement Monitor Association and Dissociation in Real-time Analyte_Injection->Binding_Measurement Surface_Regeneration Regenerate Chip Surface Binding_Measurement->Surface_Regeneration Data_Analysis Data Analysis (Fit Sensorgrams to Kinetic Model) Binding_Measurement->Data_Analysis Surface_Regeneration->Analyte_Injection Next Cycle Results Determine ka, kd, and KD Data_Analysis->Results

Caption: Experimental workflow for Surface Plasmon Resonance (SPR).

Conclusion and Future Directions

Allopurinol has been a cornerstone in the management of hyperuricemia for decades, effectively inhibiting xanthine oxidase and reducing uric acid production. However, the search for novel inhibitors with potentially improved efficacy, specificity, and safety profiles is an ongoing and critical area of research.

The pyrazolo[3,4-d]pyrimidine scaffold represents a highly promising class of xanthine oxidase inhibitors. Experimental data for several derivatives demonstrate potent inhibitory activity, often comparable to or exceeding that of allopurinol. While direct comparative binding affinity data for 6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine is not yet widely published, the existing evidence for related compounds strongly supports its potential as a potent inhibitor of xanthine oxidase.

For researchers and drug development professionals, the key takeaway is the significant potential of the pyrazolo[3,4-d]pyrimidine class of compounds. Further investigation, including head-to-head comparative studies using the robust experimental protocols outlined in this guide, is warranted to fully elucidate the therapeutic potential of 6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine and other novel derivatives. Such studies will be instrumental in advancing the development of the next generation of therapies for hyperuricemia and gout.

References

  • Creative BioMart. Principle and Protocol of Surface Plasmon Resonance (SPR). [Link]

  • Revista Bionatura. (2023). In vitro inhibition of xanthine oxidase by hydroalcoholic extracts of Corynaea crassa Hook. F. [Link]

  • In vitro investigation of xanthine oxidase inhibitory and antioxidant activities of 3,4,5-trihydroxycinnamic acid. [Link]

  • Creative Biolabs. Surface Plasmon Resonance Protocol & Troubleshooting. [Link]

  • Arnet, N. Inhibition of Xanthine Oxidase by Flavonoids using UV-based Assay and Extending to NMR Method. University of Alabama in Huntsville. [Link]

  • Kobayashi, S. (1973). The synthesis and xanthine oxidase inhibitory activity of pyrazolo(3,4-d)pyrimidines. Chemical & Pharmaceutical Bulletin, 21(5), 941-951. [Link]

  • ACS Publications. (2023). Investigation of the Inhibition Mechanism of Xanthine Oxidoreductase by Oxipurinol: A Computational Study. [Link]

  • National Center for Biotechnology Information. (2018). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. [Link]

  • JoVE. (2022). Isothermal Titration Calorimetry To Characterize Enzymatic Reactions l Protocol Preview. [Link]

  • Xanthine oxidase and aldehyde oxidase contribute to allopurinol metabolism in rats. [Link]

  • The Biochemist. (2023). A beginner's guide to surface plasmon resonance. [Link]

  • Guide to Running an SPR Experiment. (2022). [Link]

  • RSC Publishing. 1,2,4-triazolo[4,3-c]pyrimidin-5(6H [ ] )-ones as a new class of potential xanthine oxidase inhibitors. [Link]

  • Biocompare. ENZYME KINETICS ASSAYS WITH MICROCAL ITC SYSTEMS. [Link]

  • MDPI. (2016). Discovery of Novel Allopurinol Derivatives with Anticancer Activity and Attenuated Xanthine Oxidase Inhibition. [Link]

  • The Indonesian Biomedical Journal. Inhibition of Xanthine Oxidase Activity (Parawansah, et al.). [Link]

  • National Center for Biotechnology Information. (2006). Preferential inhibition of xanthine oxidase by 2-amino-6-hydroxy-8-mercaptopurine and 2.... [Link]

  • Moodle@Units. (2016). Catalyzing Innovation - Using Isothermal Titration Calorimetry Techniques to Quantify Enzyme Kinetics. [Link]

  • Biochemical Characterization of Some Pyrazolopyrimidine-Based Inhibitors of Xanthine Oxidase. (2005). [Link]

  • National Center for Biotechnology Information. (2020). Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. [Link]

  • ResearchGate. Synthesis, Cytotoxicity, Xanthine Oxidase Inhibition, Antioxidant of New Pyrazolo{3,4 d}Pyrimidine Derivatives. [Link]

  • Dot Language Graphviz. [Link]

  • PubMed. Oxypurinol as an inhibitor of xanthine oxidase-catalyzed production of superoxide radical. [Link]

  • Graphviz. DOT Language. [Link]

  • Teti, D. (2025). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. [Link]

  • PubMed. Inhibition of xanthine oxidase by 4-hydroxy-6-mercaptopyrazolo[3,4-d]pyrimidine. [Link]

  • Biochemical characterization of some Pyrazolopyrimidine-based inhibitors of xanthine oxidase. [Link]

  • Semantic Scholar. (2017). pyrazolopyrimidines as inhibitors and substrates of xanthine oxidase. [Link]

  • ResearchGate. Biochemical characterization of some Pyrazolopyrimidine-based inhibitors of xanthine oxidase. [Link]

  • EECS at Harvard. (2013). Let's Draw a Graph: An Introduction with Graphviz. [Link]

  • Graphviz. Drawing graphs with dot. [Link]

Sources

Comparative

A Comparative Guide to Pyrazolo[3,4-d]pyrimidine Analogs in Kinase Inhibition and Cancer Therapy

For researchers and drug development professionals navigating the complex landscape of kinase inhibitors, the pyrazolo[3,4-d]pyrimidine scaffold represents a cornerstone of modern medicinal chemistry. Its structural rese...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals navigating the complex landscape of kinase inhibitors, the pyrazolo[3,4-d]pyrimidine scaffold represents a cornerstone of modern medicinal chemistry. Its structural resemblance to adenine allows for competitive binding to the ATP-binding site of a wide range of protein kinases, making it a "privileged scaffold" in the development of targeted cancer therapies. This guide provides an in-depth comparison of pyrazolo[3,4-d]pyrimidine analogs, with a focus on a representative compound, 6-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine , to contextualize its performance against other key pyrimidine-based kinase inhibitors. While specific biological data for the 1-ethyl variant, 6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine, is not extensively available in the public domain, the 1-phenyl analog serves as a well-documented surrogate to explore the structure-activity relationships (SAR) and therapeutic potential of this chemical class.

Introduction to the Pyrazolo[3,4-d]pyrimidine Scaffold

The pyrazolo[3,4-d]pyrimidine core is a fused heterocyclic system that acts as a bioisostere of purine. This inherent structural mimicry is the foundation of its biological activity, enabling it to interfere with the function of kinases, a family of enzymes that play a critical role in cellular signaling pathways.[1][2] Dysregulation of kinase activity is a hallmark of many cancers, leading to uncontrolled cell proliferation, survival, and metastasis.[3] Consequently, kinase inhibitors have emerged as a highly successful class of anticancer drugs.[4]

The versatility of the pyrazolo[3,4-d]pyrimidine scaffold allows for substitutions at various positions, profoundly influencing its potency, selectivity, and pharmacokinetic properties.[5][6] This guide will delve into these nuances, providing a comparative analysis of key analogs and the experimental data that underpins their development.

Comparative Analysis of Pyrazolo[3,4-d]pyrimidine Analogs and Other Pyrimidine-Based Kinase Inhibitors

To provide a clear comparison, we will examine the performance of our representative compound, 6-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine, in the context of other well-characterized pyrimidine analogs targeting various kinases implicated in cancer.

Compound/Analog ClassTarget Kinase(s)Reported IC50/ActivityKey Structural Features & SAR InsightsReference(s)
1-Phenyl-pyrazolo[3,4-d]pyrimidines Src Family Kinases (SFKs), AblLow micromolar to nanomolar IC50 values. For example, some derivatives show potent inhibition of Src.The 1-phenyl group often contributes to favorable interactions within the kinase active site. Substitutions on this phenyl ring and at the 4 and 6-positions of the pyrimidine ring are critical for potency and selectivity.[7]
Roscovitine (Seliciclib) CDK1, CDK2, CDK5IC50 values in the nanomolar range for CDK2.A purine analog with a distinct substitution pattern that confers high affinity for cyclin-dependent kinases. It serves as a benchmark for CDK2 inhibitors.[2]
Dasatinib Multi-kinase (Bcr-Abl, Src family, c-Kit, PDGFR)Potent inhibitor with IC50 values <1 nM for Abl and 0.8 nM for Src.A multi-targeted inhibitor with a complex structure designed to fit into the ATP-binding pocket of multiple kinases.[8]
1,6-Disubstituted pyrazolo[3,4-d]pyrimidines Aurora Kinases, CDKsNanomolar potency against Aurora-B and CDK1.Lipophilicity at the N-1 position and specific substitutions at the C-6 position are key determinants of activity against these cell cycle kinases.[5]
Pyrazolo[3,4-d]pyrimidines with urea moiety FLT3, VEGFR2Potent inhibition in the nanomolar range.The urea linkage allows for additional hydrogen bonding interactions within the kinase domain, enhancing potency.[9]

Key Insights from Comparative Data:

  • Scaffold Versatility: The pyrazolo[3,4-d]pyrimidine core is adaptable, with modifications leading to potent inhibitors of a wide range of kinases, from cell cycle regulators (CDKs) to signaling hubs (Src, Abl) and receptor tyrosine kinases (FLT3, VEGFR2).[5][7][9]

  • Importance of Substituents: The nature of the substituent at the 1-position (e.g., phenyl vs. alkyl) and other positions significantly impacts the inhibitor's potency and selectivity profile.[5]

  • Structure-Activity Relationships (SAR): Systematic modifications of the pyrazolo[3,4-d]pyrimidine scaffold have allowed researchers to develop highly potent and selective inhibitors. For instance, the introduction of an anilino moiety at the 4-position can enhance activity against EGFR and erbB2.[5]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of these inhibitors, it is crucial to visualize their place in cellular signaling and the experimental procedures used to characterize them.

Representative Signaling Pathway: Src Kinase and Downstream Effectors

Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and migration. Its aberrant activation is implicated in the progression of many cancers.[3]

Src_Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) Src Src RTK->Src Activation FAK FAK Src->FAK PI3K PI3K Src->PI3K RAS Ras Src->RAS AKT Akt PI3K->AKT Proliferation Cell Proliferation, Survival, Migration AKT->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Inhibitor->Src Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Start Starting Materials Intermediate Key Intermediate (e.g., 4-chloro-pyrazolo[3,4-d]pyrimidine) Start->Intermediate Final Final Pyrazolo[3,4-d]pyrimidine Analog Intermediate->Final KinaseAssay In Vitro Kinase Inhibition Assay (IC50 Determination) Final->KinaseAssay CellAssay Cell-Based Assay (e.g., MTT for Cell Viability) KinaseAssay->CellAssay InVivo In Vivo Studies (Xenograft Models) CellAssay->InVivo

Caption: General experimental workflow for pyrazolo[3,4-d]pyrimidine inhibitors.

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. Below are standardized protocols for an in vitro kinase inhibition assay and a cell viability assay, commonly used to evaluate pyrimidine-based inhibitors.

In Vitro Kinase Inhibition Assay (General Protocol)

This assay measures the direct inhibitory effect of a compound on the activity of a purified kinase.

Materials:

  • Purified recombinant kinase (e.g., Src, CDK2)

  • Kinase-specific peptide substrate

  • 6-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine or other test compounds (dissolved in DMSO)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well white microplates

  • Multichannel pipette

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.

  • Assay Plate Preparation: Add a small volume (e.g., 50 nL) of the diluted compound to the assay wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

  • Kinase Reaction:

    • Prepare a kinase/substrate solution in kinase assay buffer.

    • Prepare an ATP solution in kinase assay buffer. The concentration of ATP should be at or near the Km for the specific kinase to accurately determine competitive inhibition.

    • Add the kinase/substrate solution to the wells containing the compound.

    • Initiate the reaction by adding the ATP solution.

  • Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction by adding the ADP-Glo™ Reagent. This reagent depletes the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a plate reader.

    • The signal is inversely proportional to the kinase activity.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Cell Viability (MTT) Assay

This colorimetric assay assesses the cytotoxic effect of a compound on cancer cell lines by measuring metabolic activity.

Materials:

  • Cancer cell line of interest (e.g., A549 lung cancer, MCF-7 breast cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 6-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine or other test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Allow the cells to adhere and grow overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in cell culture medium.

    • Remove the old medium from the wells and replace it with 100 µL of medium containing the different concentrations of the test compound.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently pipette to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment by normalizing the absorbance to that of the vehicle-treated control cells.

    • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell viability, from the dose-response curve.

Conclusion and Future Directions

The pyrazolo[3,4-d]pyrimidine scaffold continues to be a highly fruitful area of research in the quest for novel and effective kinase inhibitors for cancer therapy. Through systematic medicinal chemistry efforts, guided by robust in vitro and cell-based assays, it is possible to fine-tune the properties of these analogs to achieve high potency and selectivity against specific kinase targets. The representative compound, 6-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine, and its related analogs exemplify the potential of this chemical class.

Future research will undoubtedly focus on developing next-generation pyrazolo[3,4-d]pyrimidine inhibitors with improved drug-like properties, including oral bioavailability and favorable safety profiles. Furthermore, the exploration of these compounds as inhibitors of novel and emerging kinase targets will continue to expand their therapeutic applications. The detailed protocols and comparative data presented in this guide are intended to provide a solid foundation for researchers and drug developers to build upon in this exciting and impactful field.

References

  • Alberti, D., et al. (2005). 1H-Pyrazolo[3,4-d]pyrimidines as inhibitors of protein tyrosine kinases. Il Farmaco, 60(4), 329-337.
  • Bailly, C. (2012). Contemporary challenges in the design of topoisomerase II inhibitors for cancer chemotherapy. Chemical Reviews, 112(7), 3611-3640.
  • Bakr, R. B., et al. (2021). Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms. Arabian Journal of Chemistry, 14(12), 103442.
  • Cheng, C. C., & Robins, R. K. (1956). Potential Purine Antagonists. VI. Synthesis of 1-Alkyl- and 1-Aryl-4-substituted Pyrazolo[3,4-d]pyrimidines. The Journal of Organic Chemistry, 21(10), 1240-1256.
  • Espinosa, E., et al. (2003). DNA-interacting agents. Annals of Oncology, 14(2), 193-201.
  • Fu, X., et al. (2018). Discovery of Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potent and Selective BRAFV600E Inhibitors. Journal of Medicinal Chemistry, 61(17), 7689-7703.
  • Heathcote, D. A., et al. (2010). A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration. Journal of Medicinal Chemistry, 53(24), 8508-8522.
  • Huang, M., et al. (2013). Structure-Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo. Journal of Medicinal Chemistry, 56(4), 1641-1655.
  • Ismail, N. S. M., et al. (2016). Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. Future Journal of Pharmaceutical Sciences, 2(2), 35-46.
  • Jorda, R., et al. (2011). 4-Aryl-1,6-disubstituted 1H-pyrazolo[3,4-d]pyrimidines as a new class of cyclin-dependent kinase inhibitors. Bioorganic & Medicinal Chemistry, 19(14), 4244-4256.
  • Pogorelčnik, B., et al. (2015). Synthesis and biological evaluation of novel pyrazolo[3,4-d]pyrimidine derivatives as topoisomerase II inhibitors. European Journal of Medicinal Chemistry, 96, 356-367.
  • Rashad, A. E., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]t[10][11][12]riazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12(24), 14865-14882.

  • Schenone, S., et al. (2004). 4-Amino-1-aryl-1H-pyrazolo[3,4-d]pyrimidines: a new class of antitumor agents. Bioorganic & Medicinal Chemistry Letters, 14(10), 2527-2531.
  • Serya, R. A., et al. (2022). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 13(1), 2-20.
  • Singla, R. K., et al. (2017). Synthesis and biological evaluation of novel pyrazolo[3,4-d]pyrimidine derivatives as potential anticancer agents and topoisomerase IIα inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(15), 3349-3354.
  • Thun, M. J., et al. (2010). The global burden of cancer: priorities for prevention. The Lancet, 375(9716), 706-708.
  • Wang, X., et al. (2019). Discovery of Novel 1H-Pyrazolo[3,4-d]pyrimidine Derivatives as Potent and Selective RET Kinase Inhibitors. ACS Medicinal Chemistry Letters, 10(6), 929-934.
  • Zhang, Y., et al. (2020). Design, synthesis and biological evaluation of 1H-pyrazolo [3,4-d]pyrimidine derivatives as PAK1 inhibitors that trigger apoptosis, ER stress and anti-migration effect in MDA-MB-231 cells. European Journal of Medicinal Chemistry, 194, 112220.
  • Zhao, Z., et al. (2022). Design, synthesis, and biological evaluation of novel pyrazolo [3,4-d]pyrimidine derivatives as potent PLK4 inhibitors for the treatment of TRIM37-amplified breast cancer. European Journal of Medicinal Chemistry, 238, 114424.
  • Abdelgawad, M. A., et al. (2014).
  • An, G., et al. (2020). Src Inhibitors Pyrazolo[3,4-d]pyrimidines, Si306 and Pro-Si306, Inhibit Focal Adhesion Kinase and Suppress Human Glioblastoma Invasion In Vitro and In Vivo. Cancers, 12(6), 1570.
  • Bakr, R. B., et al. (2022). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2736-2752.
  • Brullo, C., et al. (2023). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. International Journal of Molecular Sciences, 24(13), 11075.
  • Kim, H., et al. (2012). Synthesis and biological evaluation of 1,6-disubstituted pyrazolo[3,4-d]pyrimidines as aurora kinase and CDK1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(11), 3644-3648.
  • Asghar, U., et al. (2015). The history and future of targeting cyclin-dependent kinases in cancer therapy. Nature Reviews Drug Discovery, 14(2), 130-146.
  • Peat, N., et al. (2023). Characterization of new highly selective pyrazolo[4,3-d]pyrimidine inhibitor of CDK7. Scientific Reports, 13(1), 3123.

Sources

Validation

Mass Spectrometry Reference Guide: 6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine (CAS 1443286-78-9)

Executive Summary & Compound Rationale 6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine (Molecular Weight: 182.61 g/mol , Formula: C7H7ClN4) is a highly reactive, bifunctional heterocyclic building block. Its pyrazolo[3,4-d...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Compound Rationale

6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine (Molecular Weight: 182.61 g/mol , Formula: C7H7ClN4) is a highly reactive, bifunctional heterocyclic building block. Its pyrazolo[3,4-d]pyrimidine core is a privileged scaffold in drug discovery, frequently utilized to synthesize potent tyrosine kinase inhibitors targeting 1[1], as well as 2[2]. Because the chlorine atom at the C6 position is highly susceptible to nucleophilic aromatic substitution (SNAr), this intermediate is critical for late-stage diversification.

Verifying the structural integrity of this precursor before downstream synthesis is paramount. This guide objectively compares various Mass Spectrometry (MS) platforms for the characterization of this compound and provides a standardized, self-validating LC-MS/MS protocol.

Comparative Analysis of MS Platforms

When analyzing low-molecular-weight heterocycles, the choice of MS platform dictates the balance between throughput, structural elucidation, and quantitative sensitivity.

Table 1: Performance Comparison of MS Alternatives for 6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine

PlatformIonizationResolutionKey Advantage for this ScaffoldPrimary Limitation
LC-ESI-QTOF Soft (ESI+)High (<2 ppm)Exact mass confirmation of the 35 Cl/ 37 Cl isotopic ratio.Higher capital cost; complex data processing.
UPLC-QqQ Soft (ESI+)NominalMaximum sensitivity for trace impurity quantification.Lacks high-resolution structural elucidation.
GC-EI-MS Hard (EI)NominalDeep fragmentation of the pyrimidine ring[3].Requires thermal stability; lacks [M+H]+ parent ion.

Causality Insight: For routine validation of 6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine, LC-ESI-QTOF is the superior alternative. The electrospray ionization (ESI) perfectly exploits the basicity of the pyrimidine nitrogens, while the Time-of-Flight (TOF) analyzer provides the mass accuracy required to differentiate the target from isobaric impurities.

Trustworthiness: The Self-Validating Isotopic System

A robust MS protocol must act as a self-validating system. For this specific compound, the natural abundance of chlorine isotopes (75.77% 35 Cl and 24.23% 37 Cl) provides a built-in quality control metric.

Table 2: Theoretical Exact Mass (Positive Ion Mode)

SpeciesFormulaTheoretical m/zExpected Relative Abundance
[M+H]+ ( 35 Cl)C 7​ H 835​ ClN 4+​ 183.0432100%
[M+H]+ ( 37 Cl)C 7​ H 837​ ClN 4+​ 185.0402~32%

Protocol Checkpoint: If the observed mass spectrum deviates from this ~3:1 isotopic ratio at m/z 183/185, the analyst can immediately deduce the co-elution of an impurity or severe in-source degradation, validating the data's trustworthiness before proceeding to MS/MS analysis.

Experimental Protocol: High-Resolution LC-ESI-MS/MS Workflow

To ensure reproducible fragmentation and high signal-to-noise ratios, follow this optimized step-by-step methodology.

Step 1: Sample Preparation & Matrix Control
  • Action: Dissolve the standard in LC-MS grade Acetonitrile to a concentration of 1 mg/mL. Dilute to a final working concentration of 1 µg/mL using a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid.

  • Causality Insight: The addition of 0.1% Formic Acid is not arbitrary; it acts as a critical proton donor. By lowering the pH below the pKa of the pyrimidine nitrogens, it drives the equilibrium toward the protonated [M+H]+ state, exponentially increasing the ESI+ ion yield[4].

Step 2: Chromatographic Separation
  • Action: Inject 2 µL onto a sub-2 µm C18 Superficially Porous Particle (SPP) column (e.g., 2.1 x 50 mm, 1.8 µm). Run a linear gradient from 5% B to 95% B over 3 minutes at a flow rate of 0.4 mL/min (Mobile Phase A: Water + 0.1% FA; Mobile Phase B: Acetonitrile + 0.1% FA).

  • Causality Insight: An SPP column is selected over traditional fully porous particles because the solid core restricts the longitudinal diffusion path of the analytes. This minimizes the van Deemter B-term, resulting in sharper chromatographic peaks and significantly reducing ion suppression from the solvent void volume.

Step 3: MS/MS Acquisition Parameters
  • Action: Set the Capillary Voltage to 3.0 kV and Desolvation Temperature to 350°C. Use Argon as the collision gas and apply a Collision Energy (CE) ramp from 15 eV to 35 eV.

  • Causality Insight: A ramped CE is mandatory for this scaffold. A low CE (15 eV) captures the easily cleaved N1-ethyl group, while a higher CE (35 eV) is required to overcome the activation energy barrier for the endothermic 3[3].

Mechanistic Fragmentation Pathway

Understanding the collision-induced dissociation (CID) of the pyrazolo[3,4-d]pyrimidine core is essential for definitive structural confirmation. The fragmentation cascade is initiated by the facile loss of the N1-ethyl group, followed by the expulsion of the C6-chlorine atom as hydrogen chloride, and finally, the cleavage of the pyrimidine ring.

MS_Fragmentation Parent [M+H]+ m/z 183.04 (C7H8ClN4+) Frag1 Loss of Ethyl m/z 155.01 (C5H4ClN4+) Parent->Frag1 - C2H4 (28 Da) CID: 15 eV Frag2 Loss of HCl m/z 119.04 (C5H3N4+) Frag1->Frag2 - HCl (36 Da) CID: 25 eV Frag3 Ring Cleavage m/z 92.03 (C4H2N3+) Frag2->Frag3 - HCN (27 Da) CID: 35 eV

CID fragmentation cascade of 6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine.

References

  • Discovery and Optimization of a Novel 2H-Pyrazolo[3,4-d]pyrimidine Derivative as a Potent Irreversible Pan-Fibroblast Growth Factor Receptor Inhibitor Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors Source: PMC - National Institutes of Health URL:[Link]

  • Discovery of an Orally Efficacious Pyrazolo[3,4-d]pyrimidine Benzoxaborole as a Potent Inhibitor of Cryptosporidium Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines Source: Scientific & Academic Publishing URL:[Link]

Sources

Comparative

Selectivity Profiling of 6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine: A Comparative Guide to Kinase Inhibitor Scaffolds

Executive Summary The development of highly selective protein kinase inhibitors is a cornerstone of modern targeted oncology. In fragment-based drug discovery (FBDD) and scaffold-hopping strategies, the 1H-pyrazolo[3,4-d...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly selective protein kinase inhibitors is a cornerstone of modern targeted oncology. In fragment-based drug discovery (FBDD) and scaffold-hopping strategies, the 1H-pyrazolo[3,4-d]pyrimidine core has emerged as a highly privileged structural motif. Specifically, 6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine serves as a critical intermediate and screening fragment. This guide provides an in-depth comparative analysis of this scaffold's kinome selectivity profile, detailing the structural rationale behind its binding mechanics, comparative performance against other hinge-binding fragments, and a self-validating experimental workflow for evaluating its efficacy.

Structural and Mechanistic Rationale

To understand the selectivity profile of 6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine, one must analyze its structural causality within the kinase active site:

  • Adenine Mimicry & Hinge Binding: The fused nitrogen-containing heterocycle acts as an[1]. It mimics the hydrogen-bonding interactions typically formed by ATP within the kinase hinge region, effectively anchoring the molecule in the active site.

  • The 1-Ethyl Directing Group: The alkyl substitution at the N1 position (ethyl) is crucial for orienting the scaffold. It projects into the hydrophobic pocket adjacent to the hinge region. Compared to a methyl group, the ethyl moiety restricts rotational freedom, subtly altering the binding thermodynamics to favor specific kinase subfamilies such as [2] and Breast Tumor Kinase (BRK/PTK6)[3]. Interestingly, in certain kinases like PKD, these derivatives can adopt an relative to standard ATP-competitive inhibitors[2].

  • The 6-Chloro Reactive Handle: While the chlorine atom can participate in weak halogen bonding with active site residues, its primary function in this fragment is as a highly reactive electrophilic center. It allows for rapid late-stage diversification via Nucleophilic Aromatic Substitution ( SN​Ar ) with various amines or anilines, enabling the rapid generation of structure-activity relationship (SAR) libraries to tune selectivity away from off-target kinases.

Comparative Kinase Profiling Data

When profiling fragments, raw potency is less critical than ligand efficiency and the trajectory of selectivity. Below is a comparative analysis of the 6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine scaffold against other standard kinase-targeting fragments.

Fragment ScaffoldPrimary Kinase TargetsBinding ConformationKey Structural AdvantageKnown Limitations
6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine Src, PKD, BRK, BTKATP-competitive (DFG-in)Exceptional adenine mimicry; C6-chloro allows rapid SN​Ar diversification.Unelaborated fragment exhibits pan-kinase promiscuity.
4-Anilinoquinazoline EGFR, HER2, VEGFRATP-competitive (Hinge)Deep penetration into the hydrophobic pocket of Receptor Tyrosine Kinases.High structural rigidity can lead to off-target toxicity if unoptimized.
7-Azaindole BRAF, JAK1/2ATP-competitive (Hinge)Favorable physicochemical properties and high solubility.Complex functionalization chemistry compared to pyrimidines.

Data Synthesis: Elaborated derivatives of the pyrazolo[3,4-d]pyrimidine core have shown profound selectivity, such as with nanomolar potency while sparing cellular viability in non-target driven cells[3].

Experimental Methodology: Self-Validating Kinase Profiling Workflow

Because fragments like 6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine possess lower intrinsic affinities (typically high μM to mM Kd​ ) compared to fully elaborated drugs, standard radiometric assays can yield high noise. We recommend the ADP-Glo™ Kinase Assay , a luminescence-based method that directly measures ADP production. It is highly resistant to compound auto-fluorescence—a common artifact in fragment screening.

Step-by-Step Protocol

Step 1: Assay Setup & Control Establishment (The Self-Validating System)

  • Causality: To ensure the trustworthiness of the data, the assay must be internally validated. Prepare a 384-well plate with three zones:

    • Negative Control (100% Activity): Kinase + Substrate + ATP + DMSO vehicle.

    • Positive Control (0% Activity): Kinase + Substrate + ATP + 10 μM Staurosporine (a potent pan-kinase inhibitor).

    • Test Wells: Kinase + Substrate + ATP + 10 μM to 50 μM of the pyrazolo[3,4-d]pyrimidine fragment.

  • Validation Metric: Calculate the Z′ -factor using the positive and negative controls. Proceed with data analysis only if Z′>0.5 .

Step 2: Kinase Incubation

  • Causality: Incubate the reaction mixture for 60 minutes at room temperature. The ATP concentration must be strictly calibrated to the apparent Km​ of the specific kinase being tested (e.g., PKD or BRK). Operating at the Km​ balances the assay's sensitivity to ATP-competitive inhibitors while maintaining a robust signal window.

Step 3: ATP Depletion

  • Add an equal volume of ADP-Glo™ Reagent to the reaction. Incubate for 40 minutes.

  • Causality: This step terminates the kinase reaction and completely depletes any unconsumed ATP, ensuring that the final luminescent signal is exclusively derived from the ADP generated during the kinase reaction.

Step 4: Luminescence Detection

  • Add Kinase Detection Reagent and incubate for 30 minutes.

  • Causality: This reagent converts the generated ADP back into ATP, which then drives a luciferase/luciferin reaction to produce light. Measure luminescence using a microplate reader. Calculate the % inhibition relative to the DMSO controls.

Visualizations

G A Fragment Library (6-Cl-1-Et-Pyrazolo[3,4-d]pyrimidine) B Kinase Incubation (Target + ATP + Substrate) A->B C ADP-Glo Reagent (Deplete Unreacted ATP) B->C D Detection Reagent (Convert ADP to ATP) C->D E Luminescence Readout (Quantify % Inhibition) D->E

Caption: High-throughput ADP-Glo kinase profiling workflow for fragment evaluation.

G RTK Receptor Tyrosine Kinase (e.g., EGFR, BRK) Src Downstream Kinases (Src, PKD, BTK) RTK->Src MAPK MAPK / ERK Pathway Src->MAPK AKT PI3K / AKT Pathway Src->AKT Scaffold Pyrazolo[3,4-d]pyrimidine Inhibitor Scaffold->Src ATP-competitive hinge binding Prolif Cell Proliferation & Tumor Survival MAPK->Prolif AKT->Prolif

Caption: Inhibition of oncogenic kinase signaling pathways by pyrazolo[3,4-d]pyrimidine derivatives.

References

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry / National Institutes of Health (PMC7524451). URL:[Link]

  • Discovery of a potent protein kinase D inhibitor: insights in the binding mode of pyrazolo[3,4-d]pyrimidine analogues. MedChemComm / National Institutes of Health (PMC4160744). URL:[Link]

  • Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. European Journal of Medicinal Chemistry / National Institutes of Health (PMC10156930). URL:[Link]

Sources

Validation

Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of 6-Chloro-1-substituted-1H-pyrazolo[3,4-d]pyrimidine Compounds

The journey of a potential therapeutic agent from a laboratory curiosity to a clinical candidate is a rigorous one, marked by a critical transition from controlled in vitro environments to the complex biological systems...

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Author: BenchChem Technical Support Team. Date: April 2026

The journey of a potential therapeutic agent from a laboratory curiosity to a clinical candidate is a rigorous one, marked by a critical transition from controlled in vitro environments to the complex biological systems of in vivo models. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of a promising class of molecules: 6-Chloro-1-substituted-1H-pyrazolo[3,4-d]pyrimidines. As analogs of purines, these compounds have garnered significant interest for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Understanding the correlation, and often the disparity, between their performance in a petri dish versus a living organism is paramount for researchers, scientists, and drug development professionals.

This guide will delve into the nuances of evaluating these compounds, exploring the causality behind experimental choices and presenting a self-validating system of protocols. We will examine specific examples from the literature to illustrate the translation of in vitro potency to in vivo efficacy, supported by experimental data and detailed methodologies.

The Pyrazolo[3,4-d]pyrimidine Scaffold: A Privileged Structure in Medicinal Chemistry

The 1H-pyrazolo[3,4-d]pyrimidine nucleus is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[2] This is largely because it is an isostere of adenine, a fundamental component of DNA, RNA, and the energy currency of the cell, ATP.[2] This structural mimicry allows pyrazolo[3,4-d]pyrimidine derivatives to act as competitive inhibitors for various enzymes, particularly kinases, which play a crucial role in cellular signaling pathways often dysregulated in diseases like cancer.

The general structure of the compounds discussed in this guide features a chlorine atom at the 6-position and a substitution at the 1-position of the pyrazolo[3,4-d]pyrimidine core. The 6-chloro group serves as a key synthetic handle, allowing for further chemical modifications to modulate the compound's properties. The substituent at the 1-position, in this case, an ethyl group as specified in the topic, can significantly influence the compound's potency, selectivity, and pharmacokinetic properties.

In Vitro Efficacy: The Proving Ground for Cellular Activity

In vitro assays are the cornerstone of early-stage drug discovery, providing a rapid and cost-effective means to assess the biological activity of a compound at the cellular and molecular level. These experiments are conducted in a controlled environment, typically using cultured cell lines or isolated enzymes.

Common In Vitro Assays for Pyrazolo[3,4-d]pyrimidine Compounds:
  • Antiproliferative Assays: These assays measure the ability of a compound to inhibit the growth of cancer cells. A common method is the MTT or MTS assay, which quantifies cell viability. The results are typically reported as the half-maximal inhibitory concentration (IC50), the concentration of the compound required to inhibit cell growth by 50%.

  • Kinase Inhibition Assays: Given that many pyrazolo[3,4-d]pyrimidines target protein kinases, these assays are crucial to determine their mechanism of action. These can be performed using purified enzymes to measure the direct inhibitory effect of the compound, with results often reported as IC50 or Ki (inhibition constant).

  • Apoptosis and Cell Cycle Analysis: Flow cytometry is a powerful technique used to determine if a compound induces programmed cell death (apoptosis) or causes cell cycle arrest at specific phases (e.g., G0/G1, S, G2/M).[3][4] This provides insight into the cellular consequences of target engagement.

  • Antimicrobial Susceptibility Testing: For compounds with potential antimicrobial activity, their efficacy is evaluated against various bacterial or fungal strains. The minimum inhibitory concentration (MIC), the lowest concentration of the compound that prevents visible growth, is a key metric.

Representative In Vitro Data for Pyrazolo[3,4-d]pyrimidine Derivatives:
Compound ClassAssay TypeCell Line/TargetKey MetricResultReference
Pyrazolo[3,4-d]pyrimidinesAntiproliferativeA549 (Lung Cancer)IC508.21 µM[5]
Pyrazolo[3,4-d]pyrimidinesAntiproliferativeHCT-116 (Colon Cancer)IC5019.56 µM[5]
Pyrazolo[3,4-d]pyrimidinesKinase InhibitionEGFRwtIC50Not specified[5]
Pleuromutilin-Pyrazolo[3,4-d]pyrimidine ConjugatesAntimicrobialMRSA ATCC 43300MIC0.25 µg/mL[6]
Pyrazolo[3,4-d]pyrimidine DerivativesAntiproliferativeSNB-75 (CNS Cancer)GI501.71 µM[3][4]

Experimental Protocol: In Vitro Antiproliferative Assay (MTT)

  • Cell Seeding: Plate cancer cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Visualization of the In Vitro to In Vivo Drug Development Pipeline

InVitro_InVivo_Pipeline cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Target_Identification Target Identification (e.g., Kinases) Compound_Screening Compound Screening (HTS) Target_Identification->Compound_Screening Hit_to_Lead Hit-to-Lead Optimization (SAR) Compound_Screening->Hit_to_Lead In_Vitro_Assays In Vitro Assays (IC50, MIC) Hit_to_Lead->In_Vitro_Assays ADME_Tox ADME/Tox Studies (Pharmacokinetics) In_Vitro_Assays->ADME_Tox Promising Candidates Animal_Models Efficacy in Animal Models (e.g., Xenografts) ADME_Tox->Animal_Models Dose_Finding Dose-Response Studies Animal_Models->Dose_Finding Clinical_Trials Clinical Trials Dose_Finding->Clinical_Trials

Caption: A simplified workflow illustrating the progression from in vitro screening to in vivo evaluation in drug discovery.

In Vivo Efficacy: Navigating the Complexities of a Living System

While in vitro studies are essential for initial screening and mechanism of action studies, they cannot fully recapitulate the complex environment of a living organism. In vivo studies, typically conducted in animal models, are crucial for evaluating a compound's overall efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), and potential toxicity.

Key Considerations for In Vivo Studies:
  • Animal Model Selection: The choice of animal model is critical and depends on the disease being studied. For cancer, this often involves xenograft models, where human cancer cells are implanted into immunocompromised mice. For infectious diseases, relevant animal infection models are used.

  • Route of Administration and Dosing Regimen: The way a drug is administered (e.g., oral, intravenous, intraperitoneal) and the frequency of dosing can significantly impact its efficacy.

  • Pharmacokinetic Analysis: Blood samples are collected at various time points after drug administration to determine key pharmacokinetic parameters such as half-life (t1/2), maximum concentration (Cmax), and bioavailability. Poor pharmacokinetic properties are a common reason for the failure of drug candidates.[7]

  • Efficacy Endpoints: The measures of a drug's effectiveness vary depending on the disease model. In cancer studies, this could be tumor growth inhibition or increased survival time. In infectious disease models, it might be a reduction in bacterial load.

  • Toxicity Assessment: Animals are monitored for any signs of adverse effects, and tissues may be examined for pathological changes.

Representative In Vivo Data for Pyrazolo[3,4-d]pyrimidine Derivatives:
Compound ClassAnimal ModelDiseaseEfficacy EndpointResultReference
Pleuromutilin-Pyrazolo[3,4-d]pyrimidine ConjugatesNeutropenic murine thigh infectionMRSA infectionReduction in bacterial loadMore effective than tiamulin[6]
Pyrazolo[3,4-d]pyrimidine ProdrugsOrthotopic mouse model of glioblastomaGlioblastomaNot specifiedGood efficacy[8]
6-amino-1H-pyrazolo[3,4-d]pyrimidinesMouse modelVisceral leishmaniasisNot specifiedEfficacious when orally dosed[9]
Pyrazolo[3,4-d]pyrimidine DerivativesScopolamine-induced cognitive deficit modelAlzheimer's DiseaseImproved cognitive functionSignificant improvement[10]

Experimental Protocol: In Vivo Xenograft Tumor Model

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., A549) into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomly assign mice to treatment groups (vehicle control, test compound, positive control).

  • Drug Administration: Administer the test compound according to the predetermined route and schedule.

  • Tumor Measurement: Measure tumor volume regularly (e.g., every 2-3 days) using calipers.

  • Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Visualization of a Signaling Pathway Targeted by Pyrazolo[3,4-d]pyrimidines

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Activation Src Src EGFR->Src Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Abl Abl Src->Abl Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Pyrazolo_pyrimidine Pyrazolo[3,4-d]pyrimidine Inhibitor Pyrazolo_pyrimidine->EGFR Inhibition Pyrazolo_pyrimidine->Src Inhibition Pyrazolo_pyrimidine->Abl Inhibition

Caption: Simplified representation of the EGFR and Src/Abl signaling pathways, common targets for pyrazolo[3,4-d]pyrimidine inhibitors.

The In Vitro-In Vivo Disconnect: Bridging the Translational Gap

A compound that demonstrates high potency in an in vitro assay does not always translate to efficacy in an in vivo model. This "in vitro-in vivo disconnect" is a major challenge in drug development. Several factors can contribute to this discrepancy:

  • Pharmacokinetics: A compound may be potent in vitro but have poor absorption, rapid metabolism, or rapid excretion in vivo, preventing it from reaching its target at a sufficient concentration.[7]

  • Bioavailability: The fraction of an administered dose of unchanged drug that reaches the systemic circulation can be low, limiting its efficacy.

  • Off-Target Effects: In a complex biological system, a compound may interact with unintended targets, leading to toxicity or a reduction in efficacy.

  • Tumor Microenvironment: The in vivo tumor microenvironment is far more complex than a 2D cell culture, with factors such as hypoxia, nutrient gradients, and interactions with other cell types influencing drug response.

  • Metabolism: The liver and other organs can metabolize the compound into inactive or even toxic metabolites.

One strategy to address some of these challenges is the use of prodrugs. A prodrug is an inactive or less active precursor of a drug that is converted into the active form in the body. This approach can be used to improve a drug's solubility, bioavailability, and targeted delivery.[8] For instance, pyrazolo[3,4-d]pyrimidine prodrugs have been developed to enhance aqueous solubility and improve pharmacokinetic properties, leading to better in vivo efficacy.[8]

Conclusion: A Holistic Approach to Efficacy Evaluation

The development of 6-Chloro-1-substituted-1H-pyrazolo[3,4-d]pyrimidine compounds as therapeutic agents requires a holistic approach that integrates both in vitro and in vivo studies. While in vitro assays are indispensable for initial screening and mechanistic studies, in vivo models provide the crucial test of a compound's true therapeutic potential in a complex biological system.

The data presented in this guide, drawn from various studies on the broader class of pyrazolo[3,4-d]pyrimidines, highlights the importance of this dual evaluation. A thorough understanding of a compound's cellular activity, coupled with a comprehensive assessment of its pharmacokinetic and pharmacodynamic properties in a living organism, is essential for bridging the translational gap and advancing promising candidates toward clinical application. The continued exploration of this versatile chemical scaffold holds significant promise for the development of novel therapies for a range of diseases.

References

  • Abdou, N. S., Serya, R. A. T., Esmat, A., Tolba, M. F., Ismail, N. S. M., & Abouzid, K. A. M. (2015). Synthesis and in vitro antiproliferative activity of novel pyrazolo[3,4-d]pyrimidine derivatives. MedChemComm, 6(8), 1518–1534. [Link]

  • Serya, R. A. T., Abdou, N. S., Esmat, A., Tolba, M. F., Ismail, N. S. M., & Abouzid, K. A. M. (2015). Synthesis and in vitro antiproliferative activity of novel pyrazolo[3,4-d]pyrimidine derivatives. RSC Advances, 5(68), 55269–55285. [Link]

  • Carraro, F., Naldini, A., Pucci, A., Locatelli, G. A., Maga, G., Schenone, S., Bruno, O., Ranise, A., Bondavalli, F., Brullo, C., Fossa, P., Menozzi, G., Mosti, L., Modugno, M., Tintori, C., Manetti, F., & Botta, M. (2006). Pyrazolo[3,4-d]pyrimidines as potent antiproliferative and proapoptotic agents toward A431 and 8701-BC cells in culture via inhibition of c-Src phosphorylation. Journal of Medicinal Chemistry, 49(16), 4971–4981. [Link]

  • Radi, M., et al. (2017). Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic glioblastoma model. European Journal of Medicinal Chemistry, 138, 933-944. [Link]

  • Patel, K. D., & Patel, H. D. (2011). Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. International Journal of ChemTech Research, 3(2), 715-722. [Link]

  • Kryvokoloda, O. V., et al. (2021). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Molbank, 2021(4), M1296. [Link]

  • Wang, Y., et al. (2023). Design, Synthesis and Biological Evaluation of Novel Pleuromutilin Derivatives Containing 6-Chloro-1-R-1H-pyrazolo[3,4-d]pyrimidine-4-amino Side Chain. Molecules, 28(9), 3975. [Link]

  • El-Damasy, A. K., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2244-2259. [Link]

  • Nemr, M. T. M., Mohamed, L. W., Sayed, H. S., & Mikhail, D. S. (2026). Design, Synthesis, In Vitro and In Vivo Biological Evaluation of Novel Pyrazolo[3,4-d]Pyrimidine-Based Derivatives as Promising Multitarget Candidates for Alzheimer's Disease. Drug Development Research, 87(2), e70259. [Link]

  • Sesta, A., et al. (2023). Biological Evaluation and In Vitro Characterization of ADME Profile of In-House Pyrazolo[3,4-d]pyrimidines as Dual c-Src/Abl Inhibitors Active against Glioblastoma. Pharmaceuticals, 16(2), 209. [Link]

  • Radi, M., et al. (2023). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. Pharmaceuticals, 16(7), 984. [Link]

  • de la Fuente, M., et al. (2020). Identification of 6-amino-1 H-pyrazolo[3,4- d]pyrimidines with in vivo efficacy against visceral leishmaniasis. RSC Medicinal Chemistry, 11(10), 1168-1177. [Link]

  • Radi, M., et al. (2016). Improvement of pyrazolo[3,4-d]pyrimidines pharmacokinetic properties: nanosystem approaches for drug delivery. Scientific Reports, 6, 21509. [Link]

  • Marianelli, S. (2022). In Vitro Activity Characterization of Novels Pyrazolo[3,4-d]Pyrimidine Prodrugs. [Doctoral dissertation, University of Siena]. [Link]

  • Radi, M., et al. (2014). Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. Chemical Reviews, 114(12), 6336-6380. [Link]

  • El-Naggar, M. A., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][3][4][8]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12(24), 14865-14882. [Link]

  • ChemBK. (n.d.). 6-Chloro-1H-pyrazolo[3,4-d]pyrimidine. Retrieved from [Link]

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Comparative

Advanced Structural Validation of 6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine: X-ray Crystallography vs. NMR Spectroscopy

Introduction and Mechanistic Grounding The pyrazolo[3,4-d]pyrimidine scaffold is a privileged pharmacophore, serving as the core structure for numerous protein kinase inhibitors and anti-parasitic agents [1][2]. When syn...

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Author: BenchChem Technical Support Team. Date: April 2026

By: Senior Application Scientist

Introduction and Mechanistic Grounding

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged pharmacophore, serving as the core structure for numerous protein kinase inhibitors and anti-parasitic agents [1][2]. When synthesizing derivatives such as 6-chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine , researchers frequently encounter regioselectivity challenges. Alkylation of the pyrazole ring can yield either the thermodynamically favored N1-isomer or the kinetically favored N2-isomer. Furthermore, the electron-withdrawing nature of the C6-chlorine atom significantly influences the electronic distribution of the pyrimidine ring, impacting downstream cross-coupling reactions.

To unequivocally validate the structure of this building block, medicinal chemists must rely on robust analytical techniques. This guide critically compares Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, detailing the causality behind experimental choices and providing self-validating protocols for rigorous structural elucidation.

Causality in Technique Selection

Why do we need advanced structural validation for this specific molecule?

  • Regiochemical Ambiguity (The NMR Advantage): Standard 1D 1 H NMR can confirm the presence of the ethyl group, but it cannot easily distinguish whether it is attached to N1 or N2. We must rely on 2D HMBC (Heteronuclear Multiple Bond Correlation). If the ethyl group is at N1, the methylene protons will show a strong 3-bond correlation ( 3JCH​ ) to the C7a bridgehead carbon. If at N2, the correlation would be to C3.

  • Solid-State Interactions (The X-ray Advantage): The C6-chlorine atom is a prime candidate for halogen bonding, which plays a critical role in target binding (e.g., in kinase active sites). X-ray crystallography not only confirms the N1-ethyl regiochemistry but also maps these intermolecular interactions via Hirshfeld surface analysis, providing definitive baseline data for structure-based drug design [1][3].

Comparative Performance Data

The following table summarizes the quantitative and qualitative performance metrics of both techniques when applied to 6-chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine.

ParameterX-ray CrystallographyNMR Spectroscopy (2D HMBC/NOESY)
State of Matter Solid-state (Single Crystal)Solution-state (e.g., DMSO- d6​ , CDCl 3​ )
Sample Requirement ~1-5 mg (requires a single, high-quality crystal)5-15 mg (requires high purity, >95%)
Resolution / Precision Atomic resolution (< 0.8 Å); exact bond lengthsSub-ppm chemical shift resolution
Regiochemistry Proof Absolute 3D coordinates (Definitive)Inferred via 3JCH​ coupling networks (Highly Reliable)
Intermolecular Data Excellent (Halogen bonding, π−π stacking)Limited (Concentration-dependent aggregation via NOE)
Throughput & Time Low (Days to weeks for crystallization)High (Minutes to hours for acquisition)

Orthogonal Validation Workflow

To ensure absolute scientific integrity, an orthogonal approach combining both techniques is recommended.

ValidationWorkflow Start 6-Chloro-1-ethyl-1H- pyrazolo[3,4-d]pyrimidine NMR_Path NMR Spectroscopy (Solution State) Start->NMR_Path Dissolve in DMSO-d6 Xray_Path X-ray Crystallography (Solid State) Start->Xray_Path Slow Evaporation NMR_Result HMBC: N1 vs N2 Regiochemistry NMR_Path->NMR_Result 2D Correlation Xray_Result Absolute 3D Structure & Halogen Bonding Xray_Path->Xray_Result Diffraction Validation Orthogonal Structural Verification NMR_Result->Validation Xray_Result->Validation

Orthogonal workflow for structural validation using NMR and X-ray crystallography.

Self-Validating Experimental Protocols

As a standard of practice, every analytical protocol must be a self-validating system. The following methodologies include built-in checkpoints to ensure data integrity.

Protocol A: Solution-State NMR Validation

Objective: Confirm the N1-ethylation regiochemistry via 2D HMBC.

  • Sample Preparation: Dissolve 10 mg of 6-chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine in 0.6 mL of anhydrous DMSO- d6​ containing 0.03% v/v Tetramethylsilane (TMS).

  • System Calibration (Checkpoint 1): Lock the spectrometer to the deuterium frequency of DMSO. Shim the magnetic field until the residual solvent peak (2.50 ppm) exhibits a full-width at half-maximum (FWHM) of < 1.0 Hz. This ensures adequate resolution for resolving complex multiplets.

  • Acquisition: Acquire standard 1 H and 13 C spectra. Set up a 1 H- 13 C HMBC experiment optimized for long-range couplings ( nJCH​=8 Hz).

  • Internal Validation (Checkpoint 2): Verify that the TMS signal is exactly at 0.00 ppm. In the HMBC spectrum, ensure that one-bond ( 1JCH​ ) correlations are successfully suppressed (or appear as distinct doublets), preventing misinterpretation of direct attachments as long-range correlations.

  • Data Interpretation: Locate the methylene protons of the ethyl group (~4.4 ppm). Trace the HMBC cross-peaks. A definitive cross-peak to the quaternary carbon at ~154 ppm (C7a) confirms the N1-isomer. A cross-peak to the CH carbon at ~135 ppm (C3) would indicate the N2-isomer.

Protocol B: Solid-State X-ray Crystallography

Objective: Determine the absolute 3D conformation and map C6-Cl halogen bonding.

  • Crystallization: Dissolve 5 mg of the compound in a minimum volume of an ethyl acetate/hexane mixture (1:3 v/v). Pierce the cap of the vial with a single needle hole to allow for slow evaporation at 22°C.

  • Crystal Selection (Checkpoint 1): After 3-5 days, examine the crystals under a polarized light microscope. Select a single, block-shaped crystal that extinguishes polarized light uniformly (confirming it is a single crystal, not a twin).

  • Data Collection: Mount the crystal on a diffractometer equipped with a Mo K α radiation source ( λ=0.71073 Å) and a cryostream set to 100 K.

  • Unit Cell Verification (Checkpoint 2): Perform a rapid initial scan to determine the unit cell parameters. Compare these parameters against the Cambridge Structural Database (CSD) to ensure the crystal is not unreacted starting material or a known impurity.

  • Refinement & Validation (Checkpoint 3): Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F2 (SHELXL). Run the final .cif file through the IUCr CheckCIF utility. The structure is validated only if R1​<0.05 , wR2​<0.15 , and there are no unexplained A-level or B-level alerts.

Strategic Recommendations

For the structural validation of 6-chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine, NMR spectroscopy should be the frontline tool. It provides rapid, highly reliable proof of regiochemistry and is scalable for lot-to-lot quality control during drug development.

However, X-ray crystallography remains the gold standard and should be employed at least once during the initial route-scouting phase. The solid-state data obtained—particularly regarding the spatial orientation of the ethyl group and the halogen bonding potential of the C6-chlorine—is indispensable for downstream computational docking and rational drug design [2].

References

  • Source: PMC (nih.gov)
  • Title: Discovery of an Orally Efficacious Pyrazolo[3,4-d]pyrimidine Benzoxaborole as a Potent Inhibitor of Cryptosporidium Source: ACS Publications URL
  • Title: Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment Source: RSC Publishing URL

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine

A Researcher's Guide to Safely Handling 6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine As researchers and scientists in the fast-paced world of drug development, our work with novel chemical entities is fundamental to inn...

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Author: BenchChem Technical Support Team. Date: April 2026

A Researcher's Guide to Safely Handling 6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine

As researchers and scientists in the fast-paced world of drug development, our work with novel chemical entities is fundamental to innovation. 6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine is one such compound that holds promise in various research applications. However, its handling requires a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of your research.

Hazard Assessment: Understanding the Risks

While a specific, comprehensive toxicological profile for 6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine is not extensively documented in publicly available literature, its structure as a chlorinated heterocyclic compound warrants a cautious approach. Structurally similar compounds, such as chlorinated pyrimidines, can exhibit a range of hazardous properties. Therefore, it is prudent to handle this compound with the assumption that it may be harmful if swallowed, cause skin irritation, and lead to serious eye irritation.[1]

The Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) mandates that employers develop and implement a written Chemical Hygiene Plan (CHP) to protect laboratory workers from hazardous chemicals.[2][3][4][5] This guide should be used as a supplement to your institution's specific CHP.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are critical to minimizing exposure to potentially hazardous chemicals.[6][7] A thorough hazard assessment of your specific experimental procedure should always be conducted to ensure the highest level of protection.

Core PPE Requirements:
PPE ComponentSpecificationRationale
Eye and Face Protection Chemical splash goggles are mandatory. A face shield should be worn over safety glasses or goggles when there is a significant risk of splashing.[8]Protects against accidental splashes that could cause serious eye damage.
Hand Protection Disposable nitrile gloves provide short-term protection for incidental contact.[8][9] For prolonged handling or immersion, consult a glove manufacturer's chemical resistance guide.Prevents skin absorption and irritation. Double-gloving may be necessary for certain procedures.[6]
Body Protection A lab coat or gown should be worn to protect skin and clothing from spills.[7] Flame-resistant lab coats are recommended when working with flammable materials.[6]Provides a removable barrier in case of a significant spill.
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood.[10] If engineering controls are insufficient, a NIOSH-approved respirator may be necessary.[11]Minimizes the inhalation of any potentially harmful dust or vapors.

Below is a decision-making workflow for selecting appropriate PPE when handling 6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine.

PPE_Decision_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection start Start: Handling 6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine risk_assessment Assess risk of splash, aerosolization, or dust generation start->risk_assessment low_risk Low Risk: - Chemical splash goggles - Nitrile gloves - Lab coat risk_assessment->low_risk Minimal contact, small quantities moderate_risk Moderate Risk: - Chemical splash goggles & face shield - Double nitrile gloves - Lab coat risk_assessment->moderate_risk Potential for splashing or dust high_risk High Risk: - Chemical splash goggles & face shield - Chemical resistant gloves - Lab coat - NIOSH-approved respirator risk_assessment->high_risk High potential for aerosolization or significant dust

Caption: PPE Selection Workflow

Operational Plan: Safe Handling and Storage

Adherence to standard operating procedures is crucial for maintaining a safe laboratory environment.

Handling:
  • Preparation: Before handling, ensure that all necessary PPE is readily available and in good condition.[12] Locate the nearest eyewash station and safety shower.[9]

  • Engineering Controls: All manipulations of 6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine should be conducted in a well-ventilated chemical fume hood.[10]

  • Weighing and Transfer: When weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to avoid generating dust. Use appropriate tools (e.g., spatulas) to transfer the material.

  • In Solution: When working with the compound in solution, be mindful of the solvent's hazards in addition to the compound itself.

  • Post-Handling: After handling, thoroughly wash your hands and any exposed skin.[13] Decontaminate the work area.

Storage:
  • Store 6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine in a tightly closed container in a cool, dry, and well-ventilated area.[9]

  • Keep it away from incompatible materials such as strong oxidizing agents.[9]

  • Ensure the storage area is clearly labeled with the appropriate hazard warnings.

Emergency Procedures: Spill and Exposure Response

In the event of a spill or exposure, a swift and appropriate response is critical.

Spill Response:
  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Alert: Notify your supervisor and any colleagues in the area.

  • Contain: If it is safe to do so, contain the spill using an inert absorbent material.

  • Clean-up: Wearing appropriate PPE, carefully clean up the spill. Place the contaminated material in a sealed, labeled container for hazardous waste disposal.

  • Decontaminate: Thoroughly decontaminate the spill area.

Exposure Response:
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[14] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected skin with plenty of soap and water.[13] If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration.[14] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[14] Rinse the mouth with water and seek immediate medical attention.[15]

Disposal Plan: Responsible Waste Management

All waste containing 6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine, including empty containers and contaminated materials, must be treated as hazardous waste.[9]

  • Segregation: Collect all chemical waste in a designated, properly labeled, and sealed container. Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name.

  • Disposal: Follow all local, state, and federal regulations for the disposal of hazardous waste.[9] This may involve incineration or other specialized treatment methods for chlorinated organic compounds.[16] Consult with your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.

By adhering to these guidelines, you can confidently and safely handle 6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine in your research endeavors, ensuring a secure environment for yourself and your colleagues.

References

  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard. (n.d.). MasterControl. Retrieved from [Link]

  • The Laboratory Standard. (n.d.). Office of Clinical and Research Safety. Retrieved from [Link]

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (2009, July 30). Lab Manager. Retrieved from [Link]

  • Protective Gear. (n.d.). Organic Chemistry at CU Boulder. Retrieved from [Link]

  • OSHA Lab Safety Equipment: Requirements & Compliance Guide. (2025, November 13). SciSure. Retrieved from [Link]

  • Personal Protective Equipment Requirements for Laboratories. (n.d.). Environmental Health and Safety, University of Washington. Retrieved from [Link]

  • 7 Critical Pieces of Chemistry Lab Safety Equipment. (2023, December 14). SciSure. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • Disposal Methods for Chlorinated Aromatic Waste. (n.d.). ElectronicsAndBooks. Retrieved from [Link]

  • Chemical Safety in the Workplace. (2024, November 12). Centers for Disease Control and Prevention. Retrieved from [Link]

  • Pocket Guide to Chemical Hazards Introduction. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • Chemical Hazards and Toxic Substances - Overview. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Process for the incineration of chlorinated organic materials. (n.d.). Google Patents.
  • Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction. (2024, July 18). MDPI. Retrieved from [Link]

  • Chlorine Waste Disposal Strategies. (n.d.). Scribd. Retrieved from [Link]

  • Disposal of Chlorine-Containing Wastes. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Susceptibility of environmentally important heterocycles to chemical disinfection: reactions with aqueous chlorine, chlorine dioxide, and chloramine. (n.d.). ACS Publications. Retrieved from [Link]

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